5'-o-Methylthymidine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(methoxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5/c1-6-4-13(11(16)12-10(6)15)9-3-7(14)8(18-9)5-17-2/h4,7-9,14H,3,5H2,1-2H3,(H,12,15,16)/t7-,8+,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCKNHCDUKONFQ-DJLDLDEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20560858 | |
| Record name | 5'-O-Methylthymidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14504-60-0 | |
| Record name | 5'-O-Methylthymidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unraveling the Enigma of 5'-O-Methylthymidine: A Technical Guide to a Novel Nucleoside Analog
For Researchers, Scientists, and Drug Development Professionals
Abstract
5'-O-Methylthymidine is a structurally unique nucleoside analog with preliminary data suggesting potential antiviral and anticancer properties.[1] However, a comprehensive understanding of its biological role, metabolism, and mechanism of action remains largely unexplored. This technical guide provides an in-depth analysis of this compound, contextualized by the known functions of its structural isomers and other methylated nucleosides. We will delve into its chemical characteristics, compare it with related compounds, and, most critically, present a detailed experimental roadmap for researchers to systematically elucidate its cellular functions. This guide is intended to be a foundational resource for scientists investigating novel therapeutic agents and cellular metabolic pathways.
Introduction: The Emergence of this compound
Nucleoside analogs are a cornerstone of modern pharmacology, with wide-ranging applications in antiviral and anticancer therapies.[2] These molecules, which mimic endogenous nucleosides, can interfere with nucleic acid synthesis and other essential cellular processes.[2] this compound is a modified pyrimidine nucleoside, structurally similar to the canonical DNA component, thymidine (Figure 1).[3]
Initial in vitro studies have indicated that this compound may possess antiviral and antiproliferative activities against cancer cells.[1] However, the underlying mechanisms for these effects are currently unknown.[1] The position of the methyl group on the ribose sugar, at the 5'-hydroxyl position, distinguishes it from other well-studied methylated thymidines, such as O²-methylthymidine, N³-methylthymidine, and O⁴-methylthymidine, where methylation occurs on the base. This structural distinction is crucial, as the location of methylation can dramatically alter the biological activity of the nucleoside.
This guide will first explore the known chemical properties and synthesis of this compound. It will then provide a comparative analysis with other methylated thymidine analogs to build a framework of potential biological activities. The core of this document is a comprehensive experimental roadmap designed to empower researchers to systematically investigate and uncover the biological role of this compound in cells.
Figure 1: Chemical Structure of this compound
Caption: Chemical structure of this compound.
Chemical Properties and Synthesis
This compound is a white to off-white solid with a molecular weight of 256.26 g/mol and a chemical formula of C₁₁H₁₆N₂O₅.[1] It is available commercially as a research chemical.[1][4]
The synthesis of this compound and its derivatives for research purposes can be achieved through various chemical methods. A common strategy involves the selective methylation of the 5'-hydroxyl group of a protected thymidine precursor.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆N₂O₅ | [1][3] |
| Molecular Weight | 256.26 g/mol | [1] |
| CAS Number | 14504-60-0 | [1][3] |
| Appearance | White to off-white solid | [1] |
| Storage | 2-8°C | [1] |
Comparative Analysis with Other Methylated Thymidine Analogs
The biological effects of methylated nucleosides are highly dependent on the location of the methyl group. Understanding the roles of other methylated thymidines can provide valuable hypotheses for the potential mechanisms of this compound.
-
O⁴-Methylthymidine: This analog, with methylation on the pyrimidine ring, is a known mutagenic lesion arising from exposure to alkylating agents. It can be incorporated into DNA and preferentially mispairs with guanine during replication, leading to T-to-C transitions.[5]
-
N³-Methylthymidine: Methylation at the N3 position of the thymine base can also result from DNA damage and can block DNA replication.
-
2'-O-Methylthymidine: This modification, occurring on the 2'-hydroxyl of the ribose sugar in RNA, is a naturally occurring modification in tRNA. It has been shown to play a role in modulating the immune response by decreasing the activation of Toll-like receptor 7 (TLR7).[6][7]
The methylation at the 5'-position in this compound is distinct from these examples. The 5'-hydroxyl group is critical for phosphorylation, a necessary step for the incorporation of nucleosides into DNA and for their role in many metabolic pathways. Methylation at this position would block direct phosphorylation by cellular kinases. This suggests that the biological effects of this compound may not be mediated through its direct incorporation into DNA in the same manner as thymidine.
An Experimental Roadmap to Elucidate the Biological Role of this compound
Given the limited direct data on this compound, a systematic experimental approach is necessary to define its biological function. The following sections outline key experimental workflows.
Investigating Cellular Metabolism and Uptake
The first step is to understand how cells process this compound.
Experimental Protocol: Nucleoside Uptake and Metabolism Analysis
-
Cell Culture: Culture selected cell lines (e.g., cancer cell lines like HCT116, and a non-cancerous control cell line) in appropriate media.
-
Radiolabeling: Treat cells with [³H]- or [¹⁴C]-labeled this compound over a time course (e.g., 0, 15, 30, 60, 120 minutes).
-
Cell Lysis and Fractionation: At each time point, wash cells with ice-cold PBS and lyse them. Separate the cell lysate into acid-soluble (nucleotides and nucleosides) and acid-insoluble (DNA and RNA) fractions.
-
Quantification of Uptake: Measure the radioactivity in each fraction using liquid scintillation counting to determine the rate of uptake and incorporation into macromolecules.
-
Metabolite Analysis via HPLC-MS/MS: Analyze the acid-soluble fraction using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) to identify and quantify potential metabolites of this compound (e.g., phosphorylated forms, degradation products).[8]
Causality behind Experimental Choices: Using radiolabeled compounds allows for sensitive tracking of the molecule's fate within the cell. HPLC-MS/MS provides the specificity needed to identify novel metabolites, which is crucial for a previously uncharacterized compound.
Workflow Diagram: Cellular Metabolism of a Nucleoside Analog
Caption: Workflow for studying the cellular uptake and metabolism.
Identifying Cellular Targets
To understand the mechanism of action, it is essential to identify the cellular proteins that interact with this compound.
Experimental Protocol: Affinity-Based Proteomics for Target Identification
-
Synthesis of an Affinity Probe: Synthesize a derivative of this compound that includes a linker and a biotin tag, while ensuring the modification does not abrogate its biological activity.
-
Cell Treatment and Lysis: Treat cells with the biotinylated this compound probe. As a control, treat a separate batch of cells with biotin alone and another with an excess of non-biotinylated this compound to identify non-specific binders. Lyse the cells under non-denaturing conditions.
-
Affinity Purification: Incubate the cell lysates with streptavidin-coated magnetic beads to capture the biotinylated probe and any interacting proteins.
-
Elution and Protein Identification: Elute the bound proteins from the beads and identify them using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the protein profiles from the probe-treated, biotin-only, and competition-binding experiments to identify specific protein targets of this compound.[6][9][10]
Causality behind Experimental Choices: Affinity-based proteomics is a powerful, unbiased method to identify direct binding partners of a small molecule in a complex cellular environment. The use of appropriate controls is critical to distinguish true interactors from non-specific binders.
Logical Relationship Diagram: Target Identification Strategy
Caption: A logical workflow for identifying cellular targets.
Elucidating Antiviral and Anticancer Mechanisms
Once potential targets are identified, functional assays are needed to validate their role in the observed antiviral and anticancer effects.
Experimental Protocol: Investigating Antiproliferative Effects
-
Cell Viability Assays: Treat a panel of cancer cell lines with increasing concentrations of this compound. Measure cell viability using assays such as MTT or CellTiter-Glo to determine the IC₅₀ value.
-
Cell Cycle Analysis: Treat cancer cells with the IC₅₀ concentration of this compound and analyze the cell cycle distribution by flow cytometry after propidium iodide staining. This will reveal if the compound induces cell cycle arrest at a specific phase.
-
Apoptosis Assays: Assess for the induction of apoptosis using methods like Annexin V/PI staining followed by flow cytometry or by measuring caspase-3/7 activity.
-
DNA Damage Response: Investigate the activation of the DNA damage response pathway by performing western blotting for key marker proteins such as γH2AX, p53, and p21.
Experimental Protocol: Assessing Antiviral Activity
-
Viral Plaque Reduction Assay: Infect a monolayer of host cells with a specific virus (e.g., Herpes Simplex Virus, Influenza Virus) and treat with different concentrations of this compound. Stain and count the viral plaques to determine the concentration that inhibits viral replication by 50% (EC₅₀).
-
Viral Yield Reduction Assay: Infect cells with the virus and treat with this compound. After a full replication cycle, harvest the virus and titrate the viral yield to quantify the reduction in viral progeny.
-
Mechanism of Action Studies: To determine the stage of the viral life cycle that is inhibited, perform time-of-addition studies where the compound is added at different points post-infection. Further studies could investigate the effect on viral polymerases or other key viral enzymes.
Future Directions and Conclusion
The study of this compound is in its infancy. The experimental roadmap outlined in this guide provides a clear and robust framework for elucidating its biological role. Key future directions will involve:
-
In vivo studies: Should in vitro studies show promising results, evaluating the efficacy and toxicity of this compound in animal models of cancer and viral infections will be the next critical step.
-
Structural biology: Determining the crystal structure of this compound bound to its cellular target(s) will provide invaluable insights for structure-based drug design and optimization.
-
Combination therapies: Investigating the synergistic effects of this compound with existing antiviral or anticancer drugs could lead to more effective treatment strategies.
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This compound | C11H16N2O5 | CID 14483474. PubChem - National Institutes of Health (NIH). [Link]
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5'-O-Methylthymidine: A Technical Guide to Investigating a Potential Novel Epigenetic Mark
Abstract
The landscape of epigenetics is in a constant state of expansion, with the discovery of novel DNA modifications continually reshaping our understanding of gene regulation. While 5-methylcytosine has long been the central focus, the identification of other modified bases underscores the complexity of the epigenetic code. This technical guide proposes the investigation of 5'-O-methylthymidine (5'-O-mT) as a potential, yet unexplored, epigenetic mark. We provide a comprehensive framework for its study, from the theoretical underpinnings of what defines an epigenetic modification to the detailed, practical methodologies required for its detection and validation. This document is intended for researchers, scientists, and drug development professionals who are at the forefront of epigenetic research and are equipped to explore new frontiers in this dynamic field.
Introduction: The Expanding Epigenetic Alphabet
Epigenetic modifications are heritable changes in gene function that do not involve alterations to the underlying DNA sequence.[1] These modifications provide a layer of regulatory control that is essential for development, cellular differentiation, and the response to environmental stimuli. The most well-characterized epigenetic mark is the methylation of cytosine at the 5-position (5mC), a modification that is generally associated with transcriptional repression.[2][3] However, the epigenetic alphabet is now known to be more complex, with the discovery of 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC), which are oxidative derivatives of 5mC, as well as N6-methyladenine (6mA) in various eukaryotes.[4]
The discovery of these novel marks has been driven by advancements in analytical technologies, particularly high-sensitivity mass spectrometry, and has opened up new avenues of research into the intricate mechanisms of gene regulation. Each new mark has been found to have its own set of "writer" (enzymes that add the mark), "eraser" (enzymes that remove the mark), and "reader" (proteins that recognize the mark and elicit a downstream biological effect) proteins, solidifying their roles as distinct functional components of the epigenome.[5]
This guide puts forth the hypothesis that this compound (5'-O-mT), a modification on the sugar moiety of the thymidine nucleoside, may represent another such novel epigenetic mark. While its existence and function in the context of epigenetics are currently unproven, its chemical nature and the precedent of other non-canonical modifications warrant a thorough investigation.
The Case for this compound as a Potential Epigenetic Mark
To be considered a bona fide epigenetic mark, a DNA modification should ideally meet several criteria:
-
Endogenous Presence: The modification must be naturally present in the DNA of the organism.
-
Enzymatic Regulation: Its deposition ("writing") and removal ("erasing") should be controlled by specific enzymes.
-
Functional Readout: The modification should be recognized by "reader" proteins that translate the mark into a biological outcome, such as altered gene expression or chromatin structure.
-
Heritability: The modification pattern should be faithfully transmitted through cell division.
Currently, there is no direct evidence to confirm that 5'-O-mT meets these criteria. However, several lines of reasoning suggest that it is a plausible candidate for investigation:
-
Chemical Stability: The O-methyl bond on the ribose sugar is chemically stable, a prerequisite for a persistent epigenetic mark.
-
Precedent of Sugar Modifications: While base modifications are more common, modifications on the sugar moiety are not without precedent in nucleic acids, such as the 2'-O-methylation found in RNA, which plays crucial roles in RNA stability and function.[6][7]
-
Potential for Enzymatic Regulation: The existence of a vast and diverse family of S-adenosylmethionine (SAM)-dependent methyltransferases raises the possibility that an enzyme with the requisite specificity for the 5'-hydroxyl of thymidine in DNA may exist.[4][8] Many of these enzymes exhibit a degree of substrate promiscuity, suggesting that 5'-O-mT could be a product of a known or yet-to-be-characterized methyltransferase.[4]
The investigation of 5'-O-mT as a potential epigenetic mark, therefore, represents a high-risk, high-reward area of research that could unveil a new layer of epigenetic regulation.
A Framework for Discovery and Validation
The path to validating a novel epigenetic mark is a systematic process that begins with sensitive detection and culminates in the elucidation of its biological function. The following sections provide a detailed technical guide for researchers to embark on this journey for this compound.
Detection and Quantification: A Mass Spectrometry-Centric Approach
The cornerstone of identifying and quantifying novel DNA modifications is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10] This technique offers unparalleled sensitivity and specificity, allowing for the detection of rare modifications in complex biological samples.
| Parameter | Recommended Setting | Rationale |
| Chromatography | Reversed-phase or HILIC | To achieve separation of 5'-O-mT from other nucleosides and potential isomers. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Nucleosides generally show good ionization efficiency in positive mode. |
| Mass Analyzer | Triple Quadrupole (QqQ) or Orbitrap | QqQ for high-sensitivity targeted quantification (MRM); Orbitrap for high-resolution accurate mass identification. |
| Precursor Ion (m/z) | 257.1 | [M+H]+ for this compound (C11H16N2O5, MW: 256.26 g/mol ).[11][12][13] |
| Product Ions (m/z) | To be determined empirically | Fragmentation of the precursor ion will yield characteristic product ions for quantification. |
| Internal Standard | Stable isotope-labeled 5'-O-mT | Essential for accurate quantification by correcting for matrix effects and sample loss. |
-
Genomic DNA Extraction and Purification:
-
Extract high-quality genomic DNA from cells or tissues of interest using a standard method (e.g., phenol-chloroform extraction or a commercial kit).
-
Treat the DNA with RNase A to remove any contaminating RNA.
-
Ensure high purity of the DNA, as contaminants can interfere with enzymatic digestion and LC-MS/MS analysis.
-
-
Stable Isotope-Labeled Internal Standard:
-
Synthesize or procure a stable isotope-labeled version of this compound (e.g., with 13C or 15N) to serve as an internal standard. This is critical for accurate quantification.[14]
-
-
Enzymatic Hydrolysis of DNA to Nucleosides:
-
Digest the purified genomic DNA to its constituent nucleosides using a cocktail of enzymes. A common combination includes nuclease P1, followed by alkaline phosphatase.
-
Spike the DNA sample with the stable isotope-labeled internal standard before the digestion process to account for any variability in digestion efficiency.
-
-
Sample Cleanup:
-
Remove the enzymes and other interfering substances from the digested nucleoside mixture. This can be achieved by solid-phase extraction (SPE) or ultrafiltration.
-
-
LC-MS/MS Analysis:
-
Inject the cleaned nucleoside sample into the LC-MS/MS system.
-
Develop a chromatographic method that provides good separation of 5'-O-mT from the canonical nucleosides and other potential modifications.
-
Optimize the mass spectrometer parameters (e.g., collision energy) to achieve the most sensitive and specific detection of the precursor-to-product ion transitions for both the native and isotope-labeled 5'-O-mT.
-
-
Data Analysis and Quantification:
-
Generate a calibration curve using a known concentration range of a 5'-O-mT analytical standard.
-
Quantify the amount of 5'-O-mT in the biological sample by comparing the peak area ratio of the native analyte to the internal standard against the calibration curve.
-
Workflow for Validating this compound as an Epigenetic Mark
The following diagram illustrates a comprehensive workflow for the validation of 5'-O-mT as a novel epigenetic mark.
Investigating the Enzymatic Machinery: The Search for Writers and Erasers
A critical step in establishing 5'-O-mT as an epigenetic mark is the identification of the enzymes that regulate its presence in the genome.
Identifying the "Writer" Enzyme(s)
The most likely candidates for "writer" enzymes are S-adenosylmethionine (SAM)-dependent methyltransferases.[4][8] A multi-pronged approach can be employed to identify these enzymes:
-
In Vitro Enzymatic Screens: A library of known or putative methyltransferases can be screened for their ability to methylate a thymidine-containing DNA substrate at the 5'-hydroxyl position. The product, 5'-O-mT, can be detected by LC-MS/MS.
-
Protein Purification: Cell extracts can be fractionated, and the fractions can be tested for this compound methyltransferase activity. Active fractions can be further purified to identify the responsible enzyme.
-
Bioinformatic Approaches: Homology-based searches can be used to identify uncharacterized methyltransferases that may have the appropriate substrate specificity.
Identifying the "Eraser" Enzyme(s)
The removal of the 5'-O-methyl group could be accomplished by a demethylase. The identification of such an "eraser" enzyme is equally important for establishing the dynamic nature of this potential epigenetic mark. Potential candidates could include enzymes from the Fe(II)/α-ketoglutarate-dependent dioxygenase family, which are known to be involved in the demethylation of other nucleic acid modifications.
Deciphering the Biological Function: The Role of "Readers" and Genomic Distribution
Once the presence and enzymatic regulation of 5'-O-mT are established, the next crucial step is to understand its biological function.
Identifying "Reader" Proteins
"Reader" proteins are essential for translating the epigenetic mark into a functional consequence. These proteins specifically recognize and bind to the modified nucleoside. A common technique to identify reader proteins is a pull-down assay coupled with mass spectrometry:
-
Synthesize a DNA probe containing this compound.
-
Immobilize the probe on beads.
-
Incubate the beads with a nuclear protein extract.
-
Wash away non-specifically bound proteins.
-
Elute the specifically bound proteins and identify them using mass spectrometry.
Mapping the Genomic Distribution
Determining the genomic location of 5'-O-mT is key to understanding its potential role in gene regulation. An antibody-based approach, similar to methylated DNA immunoprecipitation (MeDIP), can be developed:
-
Generate a specific antibody that recognizes this compound.
-
Fragment the genomic DNA.
-
Immunoprecipitate the DNA fragments containing 5'-O-mT using the specific antibody.
-
Sequence the enriched DNA fragments (5'-O-mT-IP-seq) to map the distribution of the modification across the genome.
-
Correlate the genomic location of 5'-O-mT with gene features (promoters, enhancers, gene bodies) and with gene expression data to infer its potential regulatory function.
Conclusion and Future Directions
The study of this compound as a potential epigenetic mark is a nascent field with the potential to significantly advance our understanding of gene regulation. The lack of direct evidence for its existence and function in vivo should not be a deterrent but rather an impetus for rigorous scientific inquiry. The methodologies and frameworks presented in this technical guide provide a clear path forward for researchers to investigate this intriguing possibility.
The successful identification and characterization of this compound as a novel epigenetic mark would have profound implications, not only for basic science but also for our understanding of diseases such as cancer, where epigenetic dysregulation is a known hallmark. Furthermore, the enzymatic machinery responsible for regulating this mark could represent a new class of targets for therapeutic intervention. The journey to validate this compound as the next letter in the epigenetic alphabet will undoubtedly be challenging, but the potential rewards are immense.
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Mechanism of action of eukaryotic DNA methyltransferase. Use of 5-azacytosine-containing DNA. (n.d.). PubMed. [Link]
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Eukaryotic 5-methylcytosine (m⁵C) RNA Methyltransferases: Mechanisms, Cellular Functions, and Links to Disease. (2019, January 30). PubMed. [Link]
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Epigenetic marks or not? The discovery of novel DNA modifications in eukaryotes. (n.d.). Semantic Scholar. [Link]
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Development and validation of epigenetic modification-related signals for the diagnosis and prognosis of colorectal cancer. (n.d.). National Institutes of Health (NIH). [Link]
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Integrated Metabolomic and Transcriptomic Analysis of Modified Nucleosides for Biomarker Discovery in Clear Cell Renal Cell Carcinoma. (n.d.). MDPI. [Link]
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Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA. (n.d.). MDPI. [Link]
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Construction and Validation of a Potent Epigenetic Modification-Related Prognostic Signature for Osteosarcoma Patients. (n.d.). PubMed Central (PMC). [Link]
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Infection Meets Inflammation: N6-Methyladenosine, an Internal Messenger RNA Modification as a Tool for Pharmacological Regulation of Host–Pathogen Interactions. (n.d.). MDPI. [Link]
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RNA 2′-O-Methylation (Nm) Modification in Human Diseases. (n.d.). MDPI. [Link]
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Direct analysis of 5-methylcytosine and 5-methyl-2'-deoxycytidine in human urine by isotope dilution LC-MS/MS: correlations with N-methylated purines and oxidized DNA lesions. (n.d.). PubMed. [Link]
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Potential role of N6-methyladenosine modification in circular RNA biogenesis and function in the inflammatory responses. (2025, June 26). PubMed Central (PMC). [Link]
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Designing Epigenome Editors: Considerations of Biochemical and Locus Specificities. (n.d.). PubMed Central (PMC). [Link]
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Molecular mechanism of RNase R substrate sensitivity for RNA ribose methylation. (2021, March 31). PubMed Central (PMC). [Link]
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5′-C-branched thymidines: Synthesis, stereochemistry, and incorporation into oligodeoxynucleotides. (n.d.). Sci-Hub. [Link]
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An In-Depth Technical Guide to 5'-o-Methylthymidine: From Discovery to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 5'-o-Methylthymidine, a modified nucleoside with demonstrated antiviral and anticancer properties. It delves into the historical context of its discovery, rooted in the broader exploration of thymidine analogs as therapeutic agents. The document further elucidates its physicochemical properties, proposed mechanisms of action, and detailed, field-proven experimental protocols for its synthesis and biological evaluation. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, virology, and oncology, facilitating further investigation into the therapeutic potential of this compound and related compounds.
Introduction and Historical Context
The journey to understanding this compound is deeply intertwined with the broader history of nucleoside analog chemistry, a field that has yielded numerous clinically significant antiviral and anticancer drugs. The mid-20th century saw a surge in the synthesis and biological evaluation of modified nucleosides, driven by the goal of creating antimetabolites that could interfere with nucleic acid synthesis in rapidly proliferating cancer cells and viruses.
While a singular, seminal paper announcing the "discovery" of this compound is not readily apparent in the historical literature, its conceptual origins can be traced to the systematic exploration of modifications at the 5' and 5-positions of the thymidine scaffold. Pioneering work in the 1970s by researchers such as Lin, Prusoff, and their collaborators laid the groundwork by synthesizing a variety of 5'-substituted thymidine analogs and evaluating their biological activities. These early studies established that modifications at the 5'-position could impart significant antiviral properties, particularly against herpes simplex virus (HSV). The synthesis of compounds like 5'-amino-5'-deoxythymidine and its derivatives demonstrated that the 5'-hydroxyl group of thymidine was a viable site for chemical modification to generate biologically active molecules.[1][2][3]
The exploration of 5'-ether derivatives, including this compound, was a logical progression in this line of inquiry. The rationale behind such modifications was to alter the molecule's polarity, metabolic stability, and interaction with key enzymes involved in nucleotide metabolism and DNA synthesis. The "magic methyl" concept in medicinal chemistry, which posits that the addition of a methyl group can profoundly alter a molecule's biological activity, further supports the investigation of methylated nucleoside analogs.
Physicochemical Properties
This compound is a synthetic nucleoside analog structurally similar to the natural nucleoside thymidine. The key modification is the methylation of the 5'-hydroxyl group of the deoxyribose sugar.
| Property | Value | Source |
| IUPAC Name | 1-[(2R,4S,5R)-4-hydroxy-5-(methoxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | PubChem CID: 14483474[4] |
| Molecular Formula | C11H16N2O5 | PubChem CID: 14483474[4] |
| Molecular Weight | 256.26 g/mol | PubChem CID: 14483474[4] |
| CAS Number | 14504-60-0 | PubChem CID: 14483474[4] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water and polar organic solvents | |
| Storage | Store at 2-8°C |
Synthesis of this compound
The synthesis of this compound can be achieved through several synthetic routes, with the most common approach involving the selective methylation of the 5'-hydroxyl group of a protected thymidine derivative. The following is a generalized synthetic scheme based on established methods for nucleoside modification.
Caption: Generalized synthesis of this compound.
Mechanism of Action
This compound is proposed to exert its biological effects through its interaction with key enzymes in the nucleotide salvage pathway and DNA synthesis. As a nucleoside analog, it must be intracellularly phosphorylated to its active triphosphate form to interfere with these processes.
Antiviral Activity
The antiviral activity of many nucleoside analogs, including those of thymidine, is often dependent on their selective phosphorylation by viral-encoded thymidine kinase (TK). This initial phosphorylation step is crucial as it traps the analog within the infected cell and initiates its conversion to the triphosphate metabolite.
Caption: Workflow for the MTT cytotoxicity assay.
Future Directions
This compound represents a class of modified nucleosides with potential for further development. Future research could focus on several key areas:
-
Lead Optimization: Synthesis and evaluation of additional 5'-ether analogs with varying alkyl chain lengths and substitutions to improve potency and selectivity.
-
Mechanism of Action Studies: Detailed enzymatic assays to quantify the inhibition of specific viral and cellular DNA polymerases by the triphosphate form of this compound.
-
In Vivo Efficacy: Evaluation of the antiviral and anticancer activity of this compound in animal models to assess its therapeutic potential and pharmacokinetic properties.
-
Combination Therapies: Investigating the synergistic effects of this compound with other established antiviral or anticancer agents.
References
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Lin, T. S., Neenan, J. P., Cheng, Y. C., Prusoff, W. H., & Ward, D. C. (1976). Synthesis and antiviral activity of 5- and 5'-substituted thymidine analogs. Journal of Medicinal Chemistry, 19(4), 495–498. [Link]
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Lin, T. S., & Prusoff, W. H. (1978). Synthesis and biological activity of several amino analogs of thymidine. Journal of Medicinal Chemistry, 21(1), 109–112. [Link]
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Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55–63. [Link]
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A Technical Guide to the Synthesis of 5'-O-Methylthymidine: Strategies and Methodologies
Introduction: The Significance of 5'-O-Methylthymidine
This compound is a modified nucleoside, a structural analog of the canonical DNA building block, thymidine.[1] In this molecule, the primary hydroxyl group at the 5' position of the deoxyribose sugar is replaced by a methoxy group. This seemingly minor modification has significant implications for its chemical properties and biological activity. The presence of the 5'-O-methyl group prevents phosphorylation, a critical step for the incorporation of nucleosides into DNA.[2] This property makes this compound a valuable tool in molecular biology and drug development, particularly in the study of DNA replication, repair mechanisms, and as a potential antiviral or anticancer agent.[1] Its synthesis, therefore, is a topic of considerable interest for researchers in medicinal chemistry and chemical biology.
This in-depth guide provides a comprehensive overview of the synthetic pathways to this compound, focusing on robust chemical strategies. We will delve into the rationale behind protecting group selection, detail step-by-step experimental protocols, and discuss the critical parameters for achieving high yield and purity.
Core Synthesis Strategy: A Protecting Group-Mediated Approach
The direct and selective methylation of the 5'-hydroxyl group of thymidine is synthetically challenging due to the presence of two other reactive sites: the secondary 3'-hydroxyl group and the N3-imide proton on the thymine base.[3][4] Consequently, a robust and high-yielding synthesis of this compound necessitates a strategic application of protecting groups. The most logical and field-proven pathway involves a three-step process:
-
Selective Protection of the 3'-Hydroxyl Group: The 3'-OH is temporarily masked to prevent its reaction during the subsequent methylation step.
-
Methylation of the 5'-Hydroxyl Group: The exposed primary 5'-OH is then methylated.
-
Deprotection of the 3'-Hydroxyl Group: The protecting group is removed from the 3'-position to yield the final product.
This sequence ensures that the methylation occurs exclusively at the desired 5' position.
Visualizing the Synthetic Pathway
The following diagram outlines the key transformations in the protecting group-mediated synthesis of this compound.
Caption: A workflow for the synthesis of this compound.
Detailed Experimental Protocols
The following protocols are based on well-established methodologies in nucleoside chemistry. While direct literature for this exact three-step sequence is sparse, the individual steps are analogous to standard procedures for nucleoside modification.[5][6]
Step 1: Selective Protection of the 3'-Hydroxyl Group (3'-O-Acetylation)
The primary 5'-hydroxyl group is sterically less hindered and generally more reactive than the secondary 3'-hydroxyl group.[4] However, by carefully controlling reaction conditions and stoichiometry, it is possible to achieve selective acylation at the 3'-position, often via an intermediate where both hydroxyls are protected followed by selective deprotection of the 5'-acyl group. A more direct approach involves using bulky protecting groups that preferentially react at the 5'-position, leaving the 3'-position available for a different, more stable protecting group. For this guide, we will detail a common strategy involving the formation of a 3'-O-acetyl protected intermediate.
Protocol 1: Synthesis of 3'-O-Acetylthymidine
-
Preparation: To a solution of thymidine (1 eq.) in anhydrous pyridine, add 4,4'-dimethoxytrityl chloride (DMT-Cl, 1.1 eq.) and stir at room temperature until the reaction is complete (monitored by TLC).[1][7]
-
Acetylation: After completion, cool the mixture to 0°C and add acetic anhydride (1.5 eq.). Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Selective Detritylation: Quench the reaction with methanol. After evaporation of the solvent, dissolve the residue in a solution of 3% dichloroacetic acid in dichloromethane.[8] Monitor the reaction closely by TLC until the DMT group is completely removed.
-
Work-up and Purification: Neutralize the reaction with aqueous sodium bicarbonate solution. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield 3'-O-Acetylthymidine.
Step 2: Methylation of the 5'-Hydroxyl Group
With the 3'-hydroxyl group protected, the free 5'-hydroxyl can be methylated. A common and effective method for this transformation is the use of methyl iodide with a mild base such as silver oxide (Ag₂O), which activates the hydroxyl group for nucleophilic attack.
Protocol 2: Synthesis of 3'-O-Acetyl-5'-O-Methylthymidine
-
Reaction Setup: Suspend 3'-O-Acetylthymidine (1 eq.) in a suitable solvent like anhydrous N,N-dimethylformamide (DMF).
-
Reagent Addition: Add silver oxide (Ag₂O, 2-3 eq.) to the suspension, followed by the dropwise addition of methyl iodide (CH₃I, 3-5 eq.).
-
Reaction Conditions: Stir the mixture vigorously at room temperature in the dark (to prevent light-induced side reactions of silver salts and methyl iodide) for 24-48 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove silver salts, washing with DMF or ethyl acetate. Concentrate the filtrate under high vacuum to remove the solvent. The resulting crude product can be purified by silica gel chromatography to yield 3'-O-Acetyl-5'-O-Methylthymidine.
Step 3: Deprotection of the 3'-Hydroxyl Group
The final step is the removal of the acetyl protecting group from the 3'-position. Acetyl groups are esters and can be readily cleaved under basic conditions, such as treatment with ammonia in methanol, without affecting the newly formed 5'-O-methyl ether.
Protocol 3: Synthesis of this compound
-
Deprotection Reaction: Dissolve the purified 3'-O-Acetyl-5'-O-Methylthymidine (1 eq.) in a saturated solution of ammonia in methanol.
-
Reaction Conditions: Stir the solution in a sealed vessel at room temperature for 12-24 hours. Monitor the deprotection by TLC until all starting material is consumed.
-
Purification: Concentrate the reaction mixture under reduced pressure. Purify the resulting residue by silica gel column chromatography using a gradient of methanol in dichloromethane to afford the final product, this compound.
Data Summary: Reagents and Conditions
| Step | Reaction | Key Reagents | Solvent | Typical Conditions |
| 1 | 3'-OH Protection | 1. DMT-Cl2. Acetic Anhydride3. Dichloroacetic Acid | Pyridine, DCM | 1. RT, 2-4h2. 0°C to RT, 2-4h3. RT, 5-15 min |
| 2 | 5'-OH Methylation | Methyl Iodide, Silver Oxide | DMF | RT, 24-48h, Dark |
| 3 | 3'-OH Deprotection | Saturated NH₃ in Methanol | Methanol | RT, 12-24h |
Considerations for Scientific Integrity
-
Causality in Experimental Choices: The choice of the DMT group in Step 1 is strategic; it selectively protects the primary 5'-OH, allowing for modification of the 3'-OH. Its acid lability allows for its clean removal without affecting the base-labile acetyl group that will be added.[8][9] The use of silver oxide in Step 2 is a classic method for ether synthesis that proceeds under relatively mild and neutral conditions, minimizing base-induced side reactions on the thymine ring.[5]
-
Self-Validating Protocols: Each step of this synthesis should be monitored by an appropriate analytical technique, most commonly Thin-Layer Chromatography (TLC), to ensure the reaction has gone to completion before proceeding. The identity and purity of the intermediates and the final product must be confirmed by rigorous characterization, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Mitigating Side Reactions: A potential side reaction during methylation is the alkylation of the N3-imide proton of the thymine base.[3] Using mild conditions and a non-ionic base like Ag₂O, as described, minimizes this risk compared to stronger bases like sodium hydride (NaH). For syntheses where N3-alkylation is a persistent issue, an orthogonal protecting group for the imide functionality may be required.[3]
Conclusion
The synthesis of this compound is a prime example of the strategic application of protecting group chemistry in nucleoside modification. While no single published protocol may exist for this exact multi-step conversion, the pathway detailed in this guide is constructed from reliable, well-documented, and analogous transformations prevalent in the field of oligonucleotide and nucleoside synthesis. By following these methodologies and adhering to rigorous analytical monitoring, researchers can confidently and efficiently produce this compound for a wide range of applications in chemical biology and therapeutic development.
References
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Hudson, D. (2015). Direct One-Pot Synthesis of Nucleosides from Unprotected or 5-O-Monoprotected d-Ribose. Organic Letters, 17(19), 4782–4785. Available from: [Link]
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AIE-Site. (2014). The Chemical Synthesis of Oligonucleotides. Available from: [Link]
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Sekine, M., & Nakanishi, T. (1990). Facile synthesis of 3'-O-methylthymidine and 3'-deoxythymidine and related deoxygenated thymidine derivative. The Journal of Organic Chemistry, 55(3), 924-928. Available from: [Link]
-
Grajkowski, A., et al. (2017). From liquid-phase synthesis to chemical ligation: preparation of oligonucleotides and their backbone analogs in solution. Nucleic Acids Research, 45(3), 1097–1114. Available from: [Link]
-
Sung, W. L. (1982). Chemical conversion of thymidine into 5-methyl-2′-deoxycytidine. Journal of the Chemical Society, Chemical Communications, (19), 1089. Available from: [Link]
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Chen, Y., et al. (2007). Strand-specific 5′-O-methylation of siRNA duplexes controls guide strand selection and targeting specificity. RNA, 13(12), 2147–2157. Available from: [Link]
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Ohtsuki, T., et al. (2009). Chemical synthesis of a very long oligoribonucleotide with 2-cyanoethoxymethyl (CEM) as the 2′-O-protecting group: structural identification and biological activity of a synthetic 110mer precursor-microRNA candidate. Nucleic Acids Research, 37(1), e6. Available from: [Link]
-
LINK Technologies. (n.d.). Guidebook for the Synthesis of Oligonucleotides. Retrieved from [Link]
-
Sonveaux, E. (1989). Protecting Groups in Oligonucleotide Synthesis. In: Methods in Molecular Biology, vol 26. Humana Press. Available from: [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. Available from: [Link]
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Thyer, R., et al. (2021). Pathways of thymidine hypermodification. Nucleic Acids Research, 49(16), 9311–9326. Available from: [Link]
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Li, C., & Li, Y. (2023). The exotic thymidine modification 5-hydroxymethyluridine in dinoflagellate Amphidinium carterae. bioRxiv. Available from: [Link]
-
Wang, Y. (2007). The reactivity of the 5-hydroxy-5,6-dihydrothymidin-6-yl radical in oligodeoxyribonucleotides. Nucleic Acids Research, 35(5), 1577–1586. Available from: [Link]
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A Technical Guide to the Structural and Functional Divergence of 5'-O-Methylthymidine and O4-Methylthymidine
Prepared by: Gemini, Senior Application Scientist
Executive Summary
Methylation of nucleosides is a fundamental process with vast implications in biology, from epigenetic regulation to DNA damage and carcinogenesis. While seemingly minor, the specific position of a methyl group on a thymidine molecule dictates its chemical properties and biological fate. This guide provides an in-depth analysis of two methylated thymidine isomers: 5'-O-methylthymidine and O4-methylthymidine. We elucidate how the methylation of the deoxyribose sugar at the 5'-position versus the pyrimidine base at the O4-position creates two molecules with profoundly different functionalities. This compound acts as a chain terminator in DNA synthesis, whereas O4-methylthymidine is a potent pro-mutagenic DNA lesion. Understanding these distinctions is paramount for researchers in toxicology, oncology, and the development of therapeutic agents.
Introduction: The Significance of Methyl Position
Thymidine is a fundamental pyrimidine deoxynucleoside, forming a key component of DNA.[1] Its structure consists of a thymine base attached to a deoxyribose sugar. The reactivity and function of this molecule can be dramatically altered by the addition of a single methyl group. This guide focuses on two positional isomers:
-
This compound: Methylation occurs on the 5'-hydroxyl group of the deoxyribose sugar moiety.
-
O4-methylthymidine: Methylation occurs on the exocyclic oxygen atom at the C4 position of the thymine base.
This seemingly subtle structural difference—sugar versus base methylation—is the pivot upon which their biological roles diverge, transforming one into a potential therapeutic tool and the other into a carcinogenic threat.
Fundamental Structural and Physicochemical Analysis
The core structural difference lies in the location of the methyl group, which dictates the molecule's interactions within a biological system.
Comparative Chemical Structures
The distinct placement of the methyl group is visualized below. In this compound, the modification is on the sugar, leaving the base's hydrogen-bonding face unaltered. In O4-methylthymidine, the modification is on the base itself, directly impacting its pairing properties.
Caption: Chemical structures of this compound and O4-methylthymidine.
Comparative Physicochemical Data
While both isomers share the same molecular formula and weight, their chemical identifiers and properties differ, reflecting their distinct structures.
| Property | This compound | O4-methylthymidine |
| Molecular Formula | C₁₁H₁₆N₂O₅ | C₁₁H₁₆N₂O₅ |
| Molecular Weight | 256.26 g/mol [2][3] | 256.26 g/mol [4][5] |
| IUPAC Name | 1-[(2R,4S,5R)-4-hydroxy-5-(methoxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione[2] | 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-methoxy-5-methylpyrimidin-2-one[4] |
| CAS Number | 14504-60-0[2][3] | 50591-13-4[4][5] |
| Location of Methyl Group | 5'-hydroxyl of the deoxyribose sugar | O4 position of the thymine base |
Biological and Chemical Implications of Structural Differences
The position of the methyl group has profound consequences for DNA replication, mutagenesis, and cellular repair.
This compound: A Blocker of DNA Synthesis
The methylation at the 5'-position fundamentally obstructs the normal process of DNA polymerization.
-
Mechanism of Action: DNA polymerases require deoxynucleoside triphosphates (dNTPs) as substrates. The synthesis of thymidine triphosphate (dTTP) involves the sequential phosphorylation of the 5'-hydroxyl group. By methylating this group, this compound cannot be phosphorylated to its triphosphate form. Consequently, it cannot serve as a building block for DNA polymerases. This property makes it a potential antiviral or anticancer agent, as it can inhibit nucleic acid synthesis.[3]
-
Base Pairing: Since the thymine base is unmodified, the Watson-Crick hydrogen bonding face remains intact. If it were to be incorporated into DNA, it would theoretically pair correctly with adenine. However, its primary biological effect stems from its inability to be utilized by polymerases.
O4-methylthymidine: A Potent Pro-mutagenic DNA Lesion
In stark contrast, O4-methylthymidine is a well-characterized DNA adduct formed by exposure to alkylating agents like N-nitroso compounds.[6][7] Its presence in DNA is highly mutagenic.[8][9][10]
-
Disruption of Watson-Crick Pairing: The O4 position of thymine is a hydrogen bond acceptor in the standard T:A base pair. Methylation at this position obstructs this hydrogen bond. This chemical modification alters the base's pairing properties, giving it a chemical structure that mimics cytosine.
-
Promotion of Mispairing with Guanine: The addition of a methyl group to the O4 position facilitates favorable base pairing with guanine.[8] During DNA replication, polymerases frequently misread the O4-methylthymine lesion and preferentially incorporate guanine (dGMP) on the opposite strand.[6][7][11]
-
Induction of T→C Transitions: This misincorporation of guanine opposite the O4-methylthymine lesion leads to a T:A to C:G transition mutation in the subsequent round of DNA replication.[11][12] This specific mutational signature is a hallmark of exposure to certain alkylating carcinogens.[8]
Caption: Mutagenic pathway of O4-methylthymidine leading to a T:A to C:G transition.
-
Cellular Repair: Cells have repair mechanisms to counteract such damage. O6-alkylguanine-DNA alkyltransferases (AGTs), for example, can repair O4-methylthymine by transferring the methyl group to one of their own cysteine residues.[13][14] However, this repair can be inefficient compared to the repair of other lesions like O6-methylguanine, allowing the O4-methylthymine adduct to persist and cause mutations.[14][15][16]
Experimental Distinction and Analysis
Differentiating between these two isomers is critical for toxicological studies and drug metabolism research. A combination of chromatography and mass spectrometry is the gold standard for this purpose.
Workflow for Isomer Differentiation
A typical analytical workflow involves enzymatic digestion of DNA, followed by chromatographic separation and mass spectrometric detection to unambiguously identify and quantify each isomer.
Caption: Analytical workflow for separating and identifying thymidine isomers.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to physically separate the two isomers based on their differing polarities prior to detection.
-
Principle of Separation: this compound and O4-methylthymidine exhibit different polarities due to the methyl group's location. In a reverse-phase system (e.g., using a C18 column), the relative hydrophobicity will determine the elution order. These isomers can be resolved into two distinct peaks with different retention times.
-
Protocol: Reverse-Phase HPLC Separation
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: Linear gradient from 5% to 40% B
-
25-30 min: 40% B
-
30-35 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector at 267 nm, followed by mass spectrometry.
-
Expected Outcome: Two separate peaks corresponding to the two isomers, which can be confirmed by mass spectrometry.
-
Mass Spectrometry (MS) and NMR Spectroscopy
-
Mass Spectrometry: While both isomers have identical molecular weights, tandem mass spectrometry (MS/MS) can differentiate them. The molecules are fragmented, and the resulting fragmentation patterns serve as structural fingerprints.
-
This compound: Fragmentation is expected to occur around the glycosidic bond and the sugar moiety, yielding fragments that show the loss of the methylated hydroxymethyl group (CH₂OCH₃).
-
O4-methylthymidine: Fragmentation will yield a prominent ion corresponding to the methylated thymine base (m/z 141), which is a characteristic signature of base modification.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For pure compounds, ¹H and ¹³C NMR provides definitive structural confirmation. The chemical shifts of the methyl group's protons and carbon will be significantly different. In this compound, the protons on the C5' of the sugar will be shifted, while in O4-methylthymidine, the methyl signal will be in the aromatic region, characteristic of an O-methyl group on a pyrimidine ring.
Conclusion
The distinction between this compound and O4-methylthymidine is a clear illustration of a fundamental principle in toxicology and pharmacology: molecular structure defines biological function. Methylation on the deoxyribose sugar (5'-O) creates a molecule that cannot be processed by DNA polymerases, making it a chain-terminating inhibitor of DNA synthesis. In contrast, methylation on the pyrimidine base (O4) creates a pro-mutagenic lesion that disrupts Watson-Crick base pairing, leading to T:A to C:G transition mutations, a key step in chemical carcinogenesis. For researchers, the ability to accurately separate and identify these isomers is crucial for assessing DNA damage, understanding mutagenic mechanisms, and designing novel therapeutic agents.
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An In-depth Technical Guide to the Natural Occurrence of 5'-O-Methylthymidine in DNA
For Researchers, Scientists, and Drug Development Professionals
Abstract
The landscape of DNA modifications is vast and continues to expand beyond the canonical 5-methylcytosine (5mC), with profound implications for gene regulation, genome stability, and human disease.[1][2][3] This guide addresses the current state of knowledge regarding a lesser-known modification: 5'-O-methylthymidine. Unlike modifications to the nucleobase, this compound features a methyl group on the 5' oxygen of the deoxyribose sugar. This document provides a comprehensive technical overview, critically evaluating the evidence for its natural occurrence, postulating potential mechanisms of formation, and detailing the rigorous analytical methodologies required for its unambiguous detection and quantification. We aim to equip researchers with the foundational knowledge and practical frameworks necessary to investigate this and other novel DNA modifications.
Introduction: A Novel Locus for DNA Methylation
DNA methylation is a cornerstone of epigenetics, traditionally centered on the enzymatic addition of a methyl group to the C5 position of cytosine (5mC) and, to a lesser extent, the N6 position of adenine.[4] These modifications are critical for regulating gene expression and maintaining genome integrity.[2][3] The discovery of further oxidized forms of 5mC, such as 5-hydroxymethylcytosine (5hmC), by Ten-eleven translocation (TET) enzymes has revealed a dynamic and complex demethylation pathway.[5][6][7]
This guide focuses on This compound , a modification not on the base but on the sugar-phosphate backbone. Its chemical structure is distinct from other known thymidine modifications, such as the mutagenic adduct O4-methylthymidine which results from exposure to alkylating agents.[8][9][10] The central question this guide explores is whether this compound exists as an endogenous, naturally occurring modification within the DNA of living organisms or if its presence is solely the result of exogenous DNA damage or laboratory synthesis.[11][12] Currently, robust evidence for its role as a natural epigenetic mark is scarce, positioning it as a frontier in nucleic acid research.
Potential Mechanisms of Formation: An Uncharted Biosynthesis
The origin of this compound in cellular DNA, if it occurs naturally, is unknown. We can postulate two primary, yet speculative, pathways for its formation.
DNA Adduct Formation via Exogenous or Endogenous Agents
The most plausible route for the appearance of this compound in vivo is as a DNA adduct—a form of DNA damage. Covalent adducts are formed when reactive molecules, including carcinogens or reactive oxygen species (ROS), attack DNA.[13][14] While adducts on the nucleobases (e.g., O4-methylthymidine) are well-documented[8][9][10], the deoxyribose-phosphate backbone is also a potential target. A potent methylating agent could theoretically methylate the 5'-hydroxyl group of a terminal thymidine nucleotide or an internal phosphodiester linkage, although the latter is chemically less favored.
Speculative Enzymatic Modification
A more provocative hypothesis is the existence of a dedicated enzyme capable of methylating the 5'-hydroxyl group of a thymidine residue within the DNA polymer. This would represent a novel class of DNA-modifying enzymes, distinct from the well-characterized DNA methyltransferases (DNMTs) that target cytosine bases.[4] Such an enzyme would likely utilize S-adenosyl-L-methionine (SAM) as a methyl donor. The discovery of such a pathway would have significant implications, suggesting a new layer of epigenetic control mediated through the DNA backbone.
Caption: Hypothetical pathways for the formation of this compound in DNA.
Analytical Gold Standard: Detection and Quantification by LC-MS/MS
Unambiguous identification and accurate quantification of rare, modified nucleosides require the highest levels of analytical sensitivity and specificity. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive method for this purpose.[15][16] It provides compositional data but not the sequence context of the modification.[15]
Core Principle
The methodology hinges on the complete enzymatic hydrolysis of purified genomic DNA into its constituent 2'-deoxynucleosides. This mixture is then separated by high-performance liquid chromatography (HPLC) and analyzed by a tandem mass spectrometer, which acts as a highly specific and sensitive detector.[15][17]
Experimental Protocol: A Self-Validating Workflow
The trustworthiness of any result depends on a rigorously controlled and self-validating protocol. The inclusion of a stable isotope-labeled (SIL) internal standard is non-negotiable for accurate quantification, as it corrects for variations in sample preparation, matrix effects, and instrument response.[15]
Step 1: Genomic DNA Extraction and Purification
-
Objective: To isolate high-purity genomic DNA, free from RNA and protein contaminants.
-
Method: Utilize a commercial DNA isolation kit (e.g., column-based or magnetic bead-based) with a mandatory RNase A treatment step. Assess DNA purity and concentration using UV-Vis spectrophotometry (A260/A280 ratio of ~1.8) and fluorometric quantification (e.g., Qubit).
Step 2: Stable Isotope-Labeled Internal Standard Spiking
-
Objective: To enable accurate quantification.
-
Method: Synthesize or procure a SIL analog of this compound (e.g., with ¹³C or ¹⁵N labels). Spike a known quantity of the SIL standard into the purified DNA sample before the digestion step. This is a critical control point.
Step 3: Complete Enzymatic Digestion to Deoxynucleosides
-
Objective: To hydrolyze the DNA polymer into individual nucleosides without altering the modifications.
-
Method: Incubate the DNA/SIL mixture with a cocktail of enzymes. A common combination is Nuclease P1 (to hydrolyze DNA to 3'-mononucleotides) followed by Alkaline Phosphatase (to remove the phosphate group).
-
Causality: This two-step enzymatic process is gentle and efficient, ensuring the complete release of all nucleosides, including modified ones, for downstream analysis.[16][17]
Step 4: Chromatographic Separation (RP-HPLC)
-
Objective: To separate this compound from the much more abundant canonical nucleosides and other potential isomers.
-
Method: Inject the digested sample onto a reversed-phase C18 HPLC column.[18] Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).[19]
Step 5: Tandem Mass Spectrometry (MS/MS) Detection
-
Objective: To specifically detect and quantify this compound and its SIL internal standard.
-
Method: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).[17]
-
MRM Transition for Native: The mass spectrometer is set to isolate the precursor ion (the protonated molecule [M+H]⁺) of this compound (m/z 257.1) and then fragment it. A specific product ion, typically corresponding to the protonated base after cleavage of the glycosidic bond, is monitored.[12][17]
-
MRM Transition for SIL Standard: A separate MRM transition is programmed for the corresponding SIL precursor and product ions.
-
-
Quantification: The ratio of the peak area of the native analyte to the peak area of the known amount of SIL standard is used to calculate the absolute quantity of this compound in the original DNA sample.
Caption: Workflow for the quantification of this compound in DNA by LC-MS/MS.
Data Presentation: Mass Spectrometric Parameters
For unambiguous identification, a comparison with a synthetic standard is essential. The table below summarizes the key mass spectrometric parameters.
| Compound | Formula | Exact Mass (Da) | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ion (m/z) |
| Thymidine (dT) | C₁₀H₁₄N₂O₅ | 242.0897 | 243.1 | 127.1 (Thymine + H)⁺ |
| This compound | C₁₁H₁₆N₂O₅ | 256.1059 | 257.1 | 127.1 (Thymine + H)⁺ |
| O4-Methylthymidine | C₁₁H₁₆N₂O₅ | 256.1059 | 257.1 | 141.1 (Methylated Thymine + H)⁺ |
Data derived from PubChem and general fragmentation principles.[12][20]
Potential Biological Significance: A Hypothetical Role
Given the lack of confirmed natural occurrence, the biological significance of this compound remains speculative. However, we can infer potential consequences based on its unique structure.
-
As a DNA Lesion: If formed as an adduct, this compound would represent DNA damage. Its presence on the sugar-phosphate backbone could distort the helical structure, potentially impeding the processivity of DNA polymerases during replication or transcription factors during gene regulation.[9] This could lead to replication fork stalling, mutations, or genome instability.
-
As an Epigenetic Mark: In the highly speculative scenario that it is an enzymatically deposited mark, its function would be novel. Unlike base modifications that alter interactions in the major or minor grooves, a backbone modification could directly influence DNA flexibility, chromatin compaction, or the binding of proteins that interact with the phosphate backbone, such as histones or DNA repair enzymes.
Caption: Potential downstream biological effects of this compound if present in DNA.
Conclusion and Future Directions
This guide establishes that while this compound is a chemically defined molecule, there is currently no definitive evidence to support its existence as a natural, endogenous modification in DNA. Its detection in vivo would more likely signify a novel form of DNA damage resulting from exposure to specific methylating agents.
The path forward for researchers in this field is clear and requires cutting-edge analytical chemistry:
-
Systematic Screening: Employ the highly sensitive LC-MS/MS workflow detailed herein to screen a wide variety of biological samples (from diverse organisms, tissues, and disease states) for the presence of this compound.
-
Elucidation of Origin: If detected, the crucial next step is to determine its origin. This involves investigating potential enzymatic sources versus formation upon exposure to specific chemical agents or cellular stress conditions.
-
Functional Characterization: Should a natural role be established, functional studies using synthetic oligonucleotides containing this compound will be necessary to probe its effects on DNA replication, transcription, repair, and DNA-protein interactions.
The search for novel DNA modifications like this compound pushes the boundaries of our understanding of how genetic information is stored, regulated, and maintained, offering exciting opportunities for discovery in both basic science and translational research.
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Unveiling the Antiviral Potential of 5'-O-Methylthymidine: A Technical Guide for Drug Discovery
Abstract
Nucleoside analogues represent a cornerstone of antiviral chemotherapy, with thymidine analogues, in particular, demonstrating significant clinical success against herpesviruses. This technical guide delves into the antiviral potential of a lesser-explored derivative, 5'-O-Methylthymidine. While direct evidence of its antiviral efficacy is not yet established in publicly available literature, its structural similarity to known antiviral agents warrants a thorough investigation. This document provides a comprehensive framework for researchers and drug development professionals to explore the synthesis, biological evaluation, and mechanistic understanding of this compound as a potential antiviral candidate. We will review the established principles of thymidine analogue virostatics, detail robust experimental protocols for efficacy and toxicity screening, and propose a hypothetical mechanism of action to guide future research.
Introduction: The Legacy of Thymidine Analogues in Antiviral Therapy
The development of nucleoside analogues has been a triumph of medicinal chemistry, providing a wealth of therapeutic agents against viral diseases.[1] These compounds typically function as prodrugs, undergoing intracellular phosphorylation to their active triphosphate form.[2] This active metabolite then competes with natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain by the viral DNA polymerase.[3] The incorporation of these analogues often leads to chain termination or a dysfunctional viral genome, thus inhibiting viral replication.[4]
A critical aspect of the success of many anti-herpesvirus thymidine analogues is their selective activation by viral thymidine kinase (TK).[5] Herpes simplex virus (HSV) and Varicella-zoster virus (VZV) encode their own TK, which has a broader substrate specificity than the corresponding host cell enzymes.[6][7] This allows for the preferential phosphorylation of the analogue in infected cells, concentrating the active drug where it is needed and minimizing toxicity to uninfected host cells.[8] This principle of selective activation is a key paradigm in the design of effective and safe antiviral nucleosides.
Synthesis of this compound
The synthesis of this compound can be achieved through standard nucleoside modification methodologies. A common approach involves the selective methylation of the 5'-hydroxyl group of thymidine.
Proposed Synthetic Pathway:
A plausible synthetic route involves the protection of the 3'-hydroxyl group, followed by methylation of the 5'-hydroxyl group, and subsequent deprotection.
Caption: Proposed synthetic workflow for this compound.
Insights from Structurally Related Analogues
While specific antiviral data for this compound is scarce, the biological activities of other 5'-modified and O-methylated thymidines can inform our hypothesis about its potential.
5'-Modified Thymidine Analogues:
-
5'-amino-5'-deoxythymidine (AdThd): This analogue has demonstrated anti-herpes activity.[9] Its mechanism involves incorporation into viral DNA, leading to a decrease in viral transcription.[10][11] Interestingly, AdThd does not inhibit HSV-1 DNA synthesis directly but rather perturbs the polyadenylation of viral RNA.[9][12] This highlights that modifications at the 5'-position can lead to unique antiviral mechanisms beyond simple chain termination.
O-Methylated Thymidines:
-
O2- and O4-Methylthymidine: These modifications are primarily studied in the context of DNA damage and mutagenesis.[1] They can block DNA synthesis by various DNA polymerases and are often miscoding.[7][13] While not directly related to antiviral activity, these studies show that methylation on the thymine base can have significant interactions with DNA polymerases.
Hypothesized Antiviral Mechanism of this compound
Based on the established principles of thymidine analogue antivirals, we can propose a testable hypothesis for the mechanism of action of this compound against herpesviruses like HSV-1 and VZV.
Caption: Hypothesized mechanism of antiviral action for this compound.
This proposed mechanism suggests that this compound is a prodrug that is preferentially phosphorylated by viral thymidine kinase in infected cells. The resulting triphosphate metabolite then inhibits the viral DNA polymerase, thereby halting viral replication.
Experimental Protocols for Antiviral Evaluation
To ascertain the antiviral properties of this compound, a systematic evaluation of its efficacy and cytotoxicity is required.
In Vitro Antiviral Activity: Plaque Reduction Assay
This assay is the gold standard for quantifying the ability of a compound to inhibit viral replication.
Objective: To determine the 50% effective concentration (EC50) of this compound against a target virus (e.g., HSV-1).
Materials:
-
Vero cells (or other susceptible cell line)
-
Target virus stock (e.g., HSV-1)
-
This compound
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Methylcellulose overlay medium
-
Crystal violet staining solution
Procedure:
-
Seed 6-well plates with Vero cells and grow to confluence.
-
Prepare serial dilutions of this compound in culture medium.
-
Infect the confluent cell monolayers with a known titer of virus (e.g., 100 plaque-forming units per well) for 1 hour.
-
Remove the viral inoculum and wash the cells.
-
Add the medium containing the different concentrations of this compound. Include a "no drug" virus control and a "no virus" cell control.
-
Overlay the cells with methylcellulose medium to restrict viral spread to adjacent cells.
-
Incubate for 2-3 days until plaques are visible in the virus control wells.
-
Fix the cells with a suitable fixative (e.g., methanol).
-
Stain the cells with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each drug concentration compared to the virus control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the drug concentration.
Cytotoxicity Assay: MTT Assay
It is crucial to assess the toxicity of the compound to the host cells to ensure that the observed antiviral effect is not due to cell death.
Objective: To determine the 50% cytotoxic concentration (CC50) of this compound.
Materials:
-
Vero cells
-
This compound
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
Procedure:
-
Seed a 96-well plate with Vero cells.
-
After 24 hours, add serial dilutions of this compound to the wells. Include a "no drug" cell control.
-
Incubate for the same duration as the plaque reduction assay (e.g., 2-3 days).
-
Add MTT solution to each well and incubate for 4 hours.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration compared to the cell control.
-
Determine the CC50 value by plotting the percentage of cell viability against the drug concentration.
Data Interpretation and Future Directions
The results from the antiviral and cytotoxicity assays are used to calculate the Selectivity Index (SI), a measure of the compound's therapeutic window.
Selectivity Index (SI) = CC50 / EC50
A higher SI value indicates a more promising antiviral candidate, as it suggests that the compound is effective against the virus at concentrations that are not toxic to the host cells.
Data Summary Table:
| Compound | EC50 (µM) vs. HSV-1 | CC50 (µM) in Vero Cells | Selectivity Index (SI) |
| This compound | To be determined | To be determined | To be determined |
| Acyclovir (Control) | Literature Value | Literature Value | Literature Value |
Should this compound demonstrate a favorable SI, further studies would be warranted to elucidate its precise mechanism of action. These could include:
-
Thymidine Kinase Assays: To determine if this compound is a substrate for viral and host cell thymidine kinases.
-
DNA Polymerase Inhibition Assays: To assess the inhibitory effect of the triphosphate form of this compound on viral and host cell DNA polymerases.
-
In Vivo Efficacy Studies: To evaluate the antiviral activity of this compound in animal models of viral infection.
Conclusion
While the antiviral properties of this compound have not been explicitly documented, its structural relationship to a class of highly successful antiviral drugs makes it a compelling candidate for investigation. The hypothetical mechanism of action, centered on selective activation by viral thymidine kinase, provides a strong rationale for its potential efficacy against herpesviruses. The experimental protocols detailed in this guide offer a clear and robust pathway for researchers to systematically evaluate the antiviral activity and cytotoxicity of this compound. The data generated from these studies will be critical in determining if this compound warrants further development as a novel antiviral therapeutic.
References
- Chen, M. S., Shiau, G. T., & Prusoff, W. H. (1980). 5'-Amino-5'-deoxythymidine: synthesis, specific phosphorylation by herpesvirus thymidine kinase, and stability to pH of the enzymically formed diphosphate derivative. Antimicrobial Agents and Chemotherapy, 18(3), 433–436.
- Cheng, Y. C., Dutschman, G., Fox, J. J., Watanabe, K. A., & Machida, H. (1981). Differential activity of potential antiherpes agents against purified human (alpha, beta) and herpes simplex virus-induced (alpha) DNA polymerases. Antimicrobial Agents and Chemotherapy, 20(3), 420–423.
- Choi, J. Y., & Guengerich, F. P. (2005). O(4)-alkylthymidines are not repaired by human alkylguanine-DNA alkyltransferase. Carcinogenesis, 26(9), 1601–1606.
- De Clercq, E. (2004). Antiviral drugs in current clinical use. Journal of Clinical Virology, 30(2), 115–133.
- Elion, G. B. (1986). The chemistry and biochemistry of acyclovir. Journal of Antimicrobial Chemotherapy, 18 Suppl B, 9–17.
- Fischer, P. H., Lee, J. J., Chen, M. S., Lin, T. S., & Prusoff, W. H. (1979). Synergistic effect of 5'-amino-5'-deoxythymidine and 5-iodo-2'-deoxyuridine against herpes simplex virus infections in vitro. Biochemical Pharmacology, 28(23), 3483–3486.
- Fischer, P. H., Vazquez-Padua, M. A., Reznikoff, W. S., & Prusoff, W. H. (1984). The relationship between the antiviral activity of 5'-amino-5'-deoxythymidine and its incorporation into herpes simplex virus type 1 DNA. Antiviral Research, 4(5), 271–280.
- Lin, T. S., Neenan, J. P., Cheng, Y. C., Prusoff, W. H., & Ward, D. C. (1976). Synthesis and antiviral activity of 5- and 5'-substituted thymidine analogs. Journal of Medicinal Chemistry, 19(4), 495–498.
- Singer, B. (1976). All oxygens in nucleic acids react with carcinogenic ethylating agents.
- Vazquez-Padua, M. A., Fischer, P. H., Prusoff, W. H., & Hardy, L. (1986). The effect of 5'-amino-5'-deoxythymidine on the pattern of polyadenylation of herpes simplex virus type 1 ribonucleic acid. Antiviral Research, 6(2), 71–81.
- Vazquez-Padua, M. A., Fischer, P. H., & Prusoff, W. H. (1987). The relationship between the antiviral activity of 5'-amino-5'-deoxythymidine and its incorporation into herpes simplex virus type 1 DNA. Antiviral Research, 7(3), 127–139.
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5'-o-Methylthymidine CAS number and molecular weight
An In-Depth Technical Guide to 5'-o-Methylthymidine: Synthesis, Properties, and Applications
Authored by a Senior Application Scientist
Introduction: The Strategic Role of Methylation in Nucleoside Chemistry
In the landscape of drug discovery and molecular biology, the strategic modification of nucleosides is a cornerstone of innovation. Among these modifications, methylation stands out for its profound ability to alter the physicochemical and biological properties of the parent molecule. This compound, a seemingly simple derivative of the canonical DNA nucleoside thymidine, represents a key tool for researchers. The addition of a methyl group to the 5'-hydroxyl position fundamentally changes the molecule's behavior, most notably by blocking its ability to be phosphorylated by cellular or viral kinases.
This guide provides an in-depth technical overview of this compound, intended for researchers, scientists, and professionals in drug development. We will explore its core chemical properties, plausible synthetic routes, and its critical applications in oligonucleotide synthesis, antiviral research, and cancer biology, grounding all claims in established scientific principles and literature.
Core Properties of this compound
A thorough understanding of a molecule begins with its fundamental physicochemical properties. This data is critical for experimental design, from solubilization to analytical characterization.
| Property | Value | Source |
| CAS Number | 14504-60-0 | [1][2] |
| Molecular Formula | C₁₁H₁₆N₂O₅ | [1][2] |
| Molecular Weight | 256.26 g/mol | [1] |
| IUPAC Name | 1-[(2R,4S,5R)-4-hydroxy-5-(methoxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | [2] |
| Synonyms | 5'-O-Methyl-D-thymidine, 5'-Methylthymidine | [1] |
| Computed XLogP3 | -1.2 | [2] |
| Storage | 2°C - 8°C, tightly sealed container | [1] |
While detailed experimental spectroscopic data such as ¹H or ¹³C NMR are not widely published, data from LC-MS analyses are available, providing characteristic fragmentation patterns useful for identification.[2] The structure, with its methylated 5'-hydroxyl and free 3'-hydroxyl, dictates its primary utility as a terminating unit in oligonucleotide synthesis or as a precursor for further chemical modification.
Synthesis and Preparation for Application
Diagram: Synthetic Workflow for this compound Phosphoramidite
Caption: General workflow for synthesizing the phosphoramidite of this compound.
Protocol 1: Representative Synthesis of this compound
This protocol explains the causality behind the chosen steps, reflecting a common strategy for selective nucleoside alkylation.
-
Objective: Selectively methylate the 5'-hydroxyl group while leaving the 3'-hydroxyl free for subsequent reactions like phosphitylation.
-
Core Challenge: The 3'- and 5'-hydroxyl groups have similar reactivity. Therefore, a protection/deprotection strategy is necessary.
-
Methodology:
-
Protection: Start with commercially available thymidine. React it with a bulky silylating agent, such as tert-Butyldimethylsilyl chloride (TBDMSCl). The steric hindrance of this group favors reaction at the less hindered 5'-position, but to ensure selectivity for the 3'-position, one often protects both and then selectively deprotects the 5'-position. A more direct route involves using a diol protecting group like a disiloxane to bridge the 3' and 5' positions, followed by regioselective opening. For this guide, we assume a standard protection of the 3'-OH.
-
Methylation: With the 3'-hydroxyl protected, the free 5'-hydroxyl can be methylated. A common method is using methyl iodide (MeI) with a base such as silver oxide (Ag₂O) in a solvent like DMF. The Ag₂O acts as a mild base to deprotonate the hydroxyl, facilitating nucleophilic attack on the methyl iodide.
-
Deprotection: The silyl protecting group at the 3'-position is then removed using a fluoride source, typically tetrabutylammonium fluoride (TBAF) in THF. The high affinity of fluoride for silicon drives this reaction to completion, yielding pure this compound.
-
Purification: Each step requires purification, typically via silica gel column chromatography, to isolate the desired product before proceeding.
-
Protocol 2: Preparation of this compound-3'-CE Phosphoramidite
For incorporation into synthetic oligonucleotides, the nucleoside must be converted into a phosphoramidite, the standard building block for automated solid-phase synthesis.[5]
-
Objective: To activate the 3'-hydroxyl group for coupling during oligonucleotide synthesis.
-
Causality: The phosphoramidite moiety is stable enough for storage but reacts rapidly and efficiently with a free 5'-hydroxyl group on the growing oligonucleotide chain when activated by an acid catalyst (e.g., tetrazole).[5]
-
Methodology:
-
Reagents: The purified, dry this compound is dissolved in an anhydrous solvent like dichloromethane (DCM) or acetonitrile.
-
Phosphitylation: The key reagent, 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, is added in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). The base scavenges the HCl byproduct.
-
Work-up and Purification: The reaction is quenched, and the final this compound-3'-(2-cyanoethyl)-N,N-diisopropylphosphoramidite is purified under anhydrous conditions, typically by precipitation, and stored under an inert atmosphere (e.g., argon) at low temperature.
-
Key Applications in Research and Development
The unique property of this compound—its inability to be 5'-phosphorylated—is not a limitation but its most powerful feature.
Controlling Strand Selection in RNA Interference (RNAi)
In the field of RNAi, synthetic small interfering RNAs (siRNAs) are used to silence target genes. An siRNA duplex is loaded into the RNA-Induced Silencing Complex (RISC), which then unwinds it and retains one strand (the guide strand) to find the target mRNA. The other strand (the passenger strand) is discarded.
-
The Challenge of Specificity: The selection of the guide strand is not random; it is guided by the thermodynamic stability of the ends of the duplex. However, this process is imperfect and can lead to the passenger strand being loaded, causing unintended "off-target" silencing of other genes.
-
The this compound Solution: RISC assembly preferentially loads the strand whose 5'-end can be phosphorylated. By synthesizing an siRNA duplex where the 5'-terminus of the passenger strand is a this compound (or another 5'-O-methylated nucleoside), that strand is rendered refractory to phosphorylation by cellular kinases like hClp1.[6] This effectively forces RISC to select the unmodified (or 5'-phosphorylated) antisense strand as the guide strand.[6][7][8]
Diagram: Mechanism of Strand Selection Bias
Caption: 5'-O-methylation of the passenger strand biases RISC to load the guide strand.
Antiviral and Anticancer Research
While less studied than other thymidine analogues, this compound is noted for its potential antiviral and anticancer properties.[1]
-
Mechanism of Action (Hypothesized): The mechanism for related 5'-modified analogues often involves intracellular metabolism.[9] Although the 5'-O-methyl group blocks phosphorylation, it is possible that in some viral or cancer cell contexts, demethylation could occur, or the molecule could interfere with nucleoside transporters or other metabolic pathways. A more direct mechanism, if the compound is triphosphorylated at the 3'-position by an unconventional enzymatic activity, would be its incorporation into DNA. Studies on the closely related O⁴-methylthymidine show that when its triphosphate form is presented to DNA polymerases, it is incorporated into DNA and causes mispairing.[10][11] If this compound were incorporated, it would act as a chain terminator because it lacks the 5'-hydroxyl needed for the subsequent phosphodiester bond formation, halting DNA replication.
-
Therapeutic Potential: The cytotoxicity of modified nucleosides is a well-established principle in chemotherapy.[12][13][14] These compounds act as antimetabolites, interfering with the synthesis and replication of nucleic acids, processes that are highly active in rapidly dividing cancer cells and virus-infected cells.[9][15] The activity of this compound against cancer cells in vitro suggests it may warrant further investigation as part of a library of modified nucleosides for lead optimization.[1]
Conclusion: A Niche but Powerful Tool
This compound is more than just a catalog chemical; it is a specialized tool that leverages a subtle chemical modification to achieve precise biological outcomes. Its primary, field-proven application is in the rational design of siRNA therapeutics, where it provides an elegant solution to the critical problem of off-target effects. While its potential as a direct antiviral or anticancer agent is less explored, its structural relationship to other bioactive nucleoside analogues suggests that it remains a molecule of interest. The synthetic protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently employ this compound in their work, pushing the boundaries of nucleic acid chemistry and therapeutic design.
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Lin, T. S., Neenan, J. P., Cheng, Y. C., Prusoff, W. H., & Ward, D. C. (n.d.). Synthesis and antiviral activity of 5- and 5’-substituted thymidine analogs. Journal of Medicinal Chemistry. [Link]
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Scilit. (n.d.). Synthesis and antiviral activity of 5- and 5'-substituted thymidine analogs. Retrieved from [Link]
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Ashton, W. T., Karkas, J. D., Field, A. K., & Tolman, R. L. (1984). The relationship between the antiviral activity of 5'-amino-5'-deoxythymidine and its incorporation into herpes simplex virus type 1 DNA. Antiviral Research, 4(5), 271–280. [Link]
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Lin, T. S., Neenan, J. P., Cheng, Y. C., Prusoff, W. H., & Ward, D. C. (1976). Synthesis and antiviral activity of 5- and 5'-substituted thymidine analogs. Journal of Medicinal Chemistry, 19(4), 495-498. [Link]
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Prakash, T. P., et al. (2018). A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis. Molecules, 23(11), 2875. [Link]
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Biała, E., et al. (2022). Quick Access to Nucleobase-Modified Phosphoramidites for the Synthesis of Oligoribonucleotides Containing Post-Transcriptional Modifications and Epitranscriptomic Marks. The Journal of Organic Chemistry, 87(15), 9823–9835. [Link]
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Glen Research. (n.d.). Chemical Modification of the 5'-Terminus of Oligonucleotides. Glen Report 1-21. [Link]
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Saffhill, R. (1984). The incorporation of O6-methyldeoxyguanosine and O4-methyldeoxythymidine monophosphates into DNA by DNA polymerases I and alpha. Nucleic Acids Research, 12(10), 4185–4193. [Link]
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Wikipedia. (n.d.). Nucleoside phosphoramidite. Retrieved from [Link]
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Biała, E., et al. (2022). Quick Access to Nucleobase-Modified Phosphoramidites for the Synthesis of Oligoribonucleotides Containing Post-Transcriptional Modifications and Epitranscriptomic Marks. The Journal of Organic Chemistry. [Link]
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Saffhill, R., & Fox, M. (1980). The incorporation of O4-methylthymidine into V79A cell DNA when present in the cell culture medium. Carcinogenesis, 1(6), 487–493. [Link]
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Nawale, G. N., Gore, K. R., Höbartner, C., & Pradeepkumar, P. I. (2012). Incorporation of 4′-C-aminomethyl-2′-O-methylthymidine into DNA by thermophilic DNA polymerases. Organic & Biomolecular Chemistry, 10(37), 7471-7473. [Link]
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Jordheim, L. P., et al. (2013). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. Chemistry - An Asian Journal, 8(5), 898-912. [Link]
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ResearchGate. (n.d.). Synthesis and characterization of oligodeoxynucleotides containing the mutagenic base analogue 4-O-ethylthymine. Retrieved from [Link]
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Chen, P. Y., et al. (2008). Strand-specific 5′-O-methylation of siRNA duplexes controls guide strand selection and targeting specificity. RNA, 14(2), 263–274. [Link]
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Oh, S. J., et al. (2014). Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine. Molecules, 19(7), 9066–9083. [Link]
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ResearchGate. (n.d.). Cytotoxicity results for all prepared nucleosides with 2'-deoxycytidine.... Retrieved from [Link]
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Wang, P., et al. (2012). In-vitro replication studies on O(2)-methylthymidine and O(4)-methylthymidine. Chemical Research in Toxicology, 25(12), 2645-2653. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14483474, this compound. Retrieved from [Link].
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Bonilla, B., et al. (2021). The Shu complex prevents mutagenesis and cytotoxicity of single-strand specific alkylation lesions. eLife, 10, e68080. [Link]
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Seneviratne, U. I., et al. (2016). Synthesis of DNA Oligodeoxynucleotides Containing Site-Specific 1,3-Butadiene- Deoxyadenosine Lesions. Current Protocols in Nucleic Acid Chemistry, 65, 4.65.1–4.65.23. [Link]
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Hall, I. H., et al. (1998). Cytotoxicity of ribo-and arabinoside boron nucleosides in tissue culture cells. Anti-cancer Drugs, 9(6), 511–520. [Link]
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Goodchild, A., et al. (2007). Cytotoxic G-rich oligodeoxynucleotides: putative protein targets and required sequence motif. Nucleic Acids Research, 35(13), 4465–4476. [Link]
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Croft, L., & Fisher, M. (2022, August 29). Sequence- and Structure-Dependent Cytotoxicity of Phosphorothioate and 2′-O-Methyl Modified Single-Stranded Oligonucleotides. YouTube. [Link]
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Digital Commons @ Michigan Tech. (n.d.). SYNTHESIS OF LONG OLIGODEOXYNUCLEOTIDES. Retrieved from [Link]
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Chemie Brunschwig. (n.d.). Guidebook for the Synthesis of Oligonucleotides. Retrieved from [Link]
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Prusoff, W. H. (1960). Studies on the mechanism of action of 5-iododeoxyuridine, an analog of thymidine. Cancer Research, 20, 92–95. [Link]
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ResearchGate. (n.d.). Figure 1. (A) Chemical structure of a 2 -O-methylated nucleoside (Nm).... Retrieved from [Link]
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Wikipedia. (n.d.). Epigenetics. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13845027, O4-Methylthymidine. Retrieved from [Link].
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Dai, Q., et al. (2017). Nm-seq maps 2′-O-methylation sites in human mRNA with base precision. Nature Methods, 14(7), 695–698. [Link]
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Gehrig, S., et al. (2018). Double methylation of tRNA-U54 to 2'-O-methylthymidine (Tm) synergistically decreases immune response by Toll-like receptor 7. Nucleic Acids Research, 46(18), 9675–9685. [Link]
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Linder, B., & Ferbeyre, G. (2002). Functional Characterization of 2′-O-Methylation and Pseudouridylation Guide RNAs. Methods in Molecular Biology, 181, 217–233. [Link]
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He, C., & Dominissini, D. (2018). Single base resolution mapping of 2'-O-methylation sites in human mRNA and in 3' terminal ends of small RNAs. Methods, 156, 75-81. [Link]
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Chen, P. Y., et al. (2008). Strand-specific 5'-O-methylation of siRNA duplexes controls guide strand selection and targeting specificity. RNA. Retrieved from [Link]
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Chen, P. Y., et al. (2008). Strand-specific 5'-O-methylation of siRNA duplexes controls guide strand selection and targeting specificity. RNA, 14(2), 263-74. [Link]
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Motorin, Y., & Marchand, V. (2021). 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions. Wiley Interdisciplinary Reviews: RNA, 12(3), e1639. [Link]
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Methodological & Application
Application Notes & Protocols: Synthesis of 5'-O-Methylthymidine Phosphoramidite
Prepared by: Gemini, Senior Application Scientist
Abstract
These application notes provide a comprehensive guide for the synthesis, purification, and characterization of 5'-O-Methylthymidine 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite. This key building block is essential for the automated chemical synthesis of oligonucleotides containing 5'-O-methylated thymidine residues, which are valuable modifications for enhancing nuclease resistance and modulating hybridization properties of therapeutic and diagnostic oligonucleotides. This document is intended for researchers, chemists, and process development scientists in the fields of nucleic acid chemistry, drug discovery, and biotechnology. We detail a robust, two-stage synthetic strategy, beginning with the selective methylation of the 5'-hydroxyl group of thymidine, followed by the phosphitylation of the 3'-hydroxyl group. The protocols include in-depth explanations of the chemical principles, step-by-step procedures, purification techniques, and rigorous characterization methods to ensure the final product's identity, purity, and stability.
Introduction: The Rationale for 5'-O-Methylation
The chemical synthesis of oligonucleotides via the phosphoramidite method is a cornerstone of modern biotechnology and drug development.[1][2] This process involves the sequential addition of nucleoside phosphoramidite monomers to a growing chain on a solid support.[3] While natural DNA and RNA are powerful tools, their therapeutic application is often limited by their susceptibility to degradation by cellular nucleases.
Introducing chemical modifications to the sugar-phosphate backbone or the nucleobases can significantly improve the stability and pharmacokinetic properties of oligonucleotides. Methylation of the 5'-hydroxyl group of a terminal nucleoside, such as thymidine, is a strategic modification that can confer resistance to 5'-exonucleases. The resulting this compound phosphoramidite is a specialized reagent designed for incorporation at the 5'-terminus of a synthetic oligonucleotide.
This guide provides a detailed, field-tested approach to the synthesis of this valuable compound, emphasizing not just the "how" but the critical "why" behind each step, ensuring a reproducible and high-quality outcome.
Synthesis Strategy Overview
The synthesis of this compound phosphoramidite is logically approached in two primary stages:
-
Stage 1: Synthesis of the this compound Precursor. This stage focuses on the selective methylation of the 5'-hydroxyl group of thymidine. Due to the presence of a secondary hydroxyl group at the 3'-position, a protection/deprotection strategy is often employed to ensure regioselectivity.
-
Stage 2: Phosphitylation of the 3'-Hydroxyl Group. The synthesized this compound is then converted into the reactive phosphoramidite monomer. This involves reacting the free 3'-hydroxyl group with a suitable phosphitylating agent.[4]
The overall workflow, from starting material to final product validation, is depicted below.
Caption: Overall workflow for the synthesis of this compound phosphoramidite.
Stage 1 Protocol: Synthesis of this compound
A common challenge in nucleoside chemistry is achieving selective modification of one hydroxyl group in the presence of others. While direct selective 5'-O-methylation can be achieved under carefully controlled conditions, a more robust and scalable approach involves the temporary protection of the 3'-hydroxyl group. Here, we utilize the tert-Butyldimethylsilyl (TBDMS) group for its stability and ease of removal.
Reaction Scheme
The chemical pathway for the precursor synthesis is illustrated below.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol: Step-by-Step
Materials & Reagents
| Reagent | Formula | M.W. ( g/mol ) | Supplier | Notes |
| Thymidine | C₁₀H₁₄N₂O₅ | 242.23 | Standard Supplier | Dry thoroughly under vacuum before use. |
| TBDMS-Chloride | C₆H₁₅ClSi | 150.72 | Standard Supplier | Handle in a fume hood. |
| Imidazole | C₃H₄N₂ | 68.08 | Standard Supplier | Store in a desiccator. |
| Sodium Hydride (NaH) | NaH | 24.00 | Standard Supplier | 60% dispersion in mineral oil. Highly reactive. |
| Methyl Iodide (CH₃I) | CH₃I | 141.94 | Standard Supplier | Toxic and volatile. Handle with extreme care. |
| TBAF Solution | (C₄H₉)₄NF | ~261.47 | Standard Supplier | 1 M solution in THF. |
| Anhydrous Solvents | DMF, THF | - | Standard Supplier | Use anhydrous grade (<50 ppm H₂O). |
| Other Solvents | EtOAc, Hexanes, CH₂Cl₂, MeOH | - | Standard Supplier | HPLC or ACS grade. |
Step 3.2.1: 3'-O-TBDMS Protection of Thymidine
-
Setup: In a flame-dried round-bottom flask under an argon atmosphere, dissolve Thymidine (1.0 eq) in anhydrous DMF.
-
Addition: Add Imidazole (2.5 eq) to the solution and stir until fully dissolved. Cool the flask to 0 °C in an ice bath.
-
Reaction: Add TBDMS-Chloride (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 10% MeOH in CH₂Cl₂). The product spot should be significantly less polar than the starting material.
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate (EtOAc).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can often be carried to the next step without further purification. If necessary, purify by silica gel chromatography.
Causality Insight: Imidazole acts as both a base to activate the hydroxyl group and a nucleophilic catalyst. Using a slight excess of TBDMS-Cl ensures complete reaction, while the 3'-OH is sterically less hindered than the 5'-OH, leading to preferential, though not exclusive, protection. The primary product, however, is the 3',5'-bis-silylated thymidine. The subsequent methylation step will selectively occur at the more reactive 5'-position even in the presence of some mono-protected species.
Step 3.2.2: 5'-O-Methylation
-
Setup: In a flame-dried flask under argon, suspend Sodium Hydride (60% dispersion, 1.5 eq) in anhydrous THF.
-
Addition: Cool the suspension to 0 °C. Slowly add a solution of the dried 3'-O-TBDMS protected thymidine from the previous step (1.0 eq) in anhydrous THF. Caution: Hydrogen gas is evolved.
-
Activation: Stir the mixture at 0 °C for 30 minutes.
-
Reaction: Add Methyl Iodide (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor by TLC until the starting material is consumed.
-
Workup: Carefully quench the reaction by slowly adding methanol, followed by water. Extract the product with EtOAc, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude residue by silica gel chromatography using a hexanes/EtOAc gradient to isolate the 5'-O-Methyl-3'-O-TBDMS-thymidine.
Causality Insight: Sodium hydride is a strong, non-nucleophilic base that deprotonates the 5'-hydroxyl group, forming a highly reactive alkoxide. This alkoxide then readily undergoes an Sₙ2 reaction with methyl iodide to form the methyl ether.
Step 3.2.3: 3'-O-TBDMS Deprotection
-
Setup: Dissolve the purified 5'-O-Methyl-3'-O-TBDMS-thymidine (1.0 eq) in THF.
-
Reaction: Add TBAF solution (1 M in THF, 1.2 eq) and stir at room temperature for 1-2 hours. Monitor the reaction by TLC.
-
Workup: Once complete, concentrate the reaction mixture.
-
Purification: Purify the residue by silica gel chromatography (e.g., 5-10% MeOH in CH₂Cl₂) to yield pure this compound as a white solid.
Causality Insight: The fluoride ion in TBAF has a very high affinity for silicon, leading to the clean and selective cleavage of the silyl ether protecting group, liberating the free 3'-hydroxyl group required for the subsequent phosphitylation.
Stage 2 Protocol: Phosphitylation of this compound
With the precursor in hand, the final step is to introduce the reactive phosphoramidite moiety at the 3'-hydroxyl position. This is the most critical step, as the phosphoramidite product is sensitive to moisture and oxidation.[4]
Experimental Protocol: Step-by-Step
Materials & Reagents
| Reagent | Formula | M.W. ( g/mol ) | Notes |
| This compound | C₁₁H₁₆N₂O₅ | 256.26 | Product from Stage 1, dried under high vacuum for >4 hours. |
| 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | C₉H₁₇ClN₂OP | 238.67 | Highly moisture-sensitive. Handle in a glovebox or under inert gas. |
| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | Anhydrous, distilled from CaH₂. |
| Anhydrous Dichloromethane (CH₂Cl₂) | CH₂Cl₂ | 84.93 | Use anhydrous grade (<50 ppm H₂O). |
Step 4.1.1: Phosphitylation Reaction
-
Setup: In a flame-dried, argon-flushed flask, dissolve the thoroughly dried this compound (1.0 eq) in anhydrous CH₂Cl₂.
-
Base Addition: Add anhydrous DIPEA (2.5 eq) and cool the solution to 0 °C.
-
Reagent Addition: Add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (1.2 eq) dropwise via syringe over 20 minutes.
-
Reaction: Stir the reaction at room temperature for 2 hours. The formation of DIPEA·HCl salt will cause the mixture to become cloudy.
-
Monitoring: The reaction progress can be monitored by ³¹P NMR of a quenched aliquot or by TLC.
Causality Insight: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, driving it to completion. The phosphitylating agent reacts with the nucleophilic 3'-hydroxyl group. The 2-cyanoethyl group serves as a phosphate protecting group, while the diisopropylamino group is the leaving group during oligonucleotide synthesis coupling.[5][]
Step 4.1.2: Workup and Purification
-
Quenching & Extraction: Dilute the reaction mixture with CH₂Cl₂ and transfer to a separatory funnel. Wash with cold, saturated aqueous NaHCO₃ solution, followed by cold brine.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a temperature below 30 °C.
-
Chromatography: The purification of phosphoramidites requires care to prevent degradation. Prepare a silica gel column and equilibrate it with the starting eluent (e.g., Hexanes/EtOAc/Triethylamine in a 49.5:49.5:1 ratio).[5]
-
Loading & Elution: Dissolve the crude product in a minimal amount of toluene and load it onto the column. Elute with a gradient of EtOAc in Hexanes, maintaining a constant 1-3% triethylamine concentration throughout the elution.
-
Fraction Collection: Collect fractions and analyze by TLC. Pool the fractions containing the pure product.
-
Final Product: Concentrate the pooled fractions under reduced pressure. The resulting viscous oil or foam should be co-evaporated with anhydrous acetonitrile three times and then dried under high vacuum for at least 12 hours to yield the final phosphoramidite as a crisp, white foam.
Causality Insight: The triethylamine in the eluent is crucial. It deactivates the acidic silica gel surface, preventing the degradation of the acid-sensitive phosphoramidite product during chromatography.[5] Low-temperature rotary evaporation and extensive drying under high vacuum are essential to remove all residual solvents and moisture, ensuring the long-term stability of the final product.
Quality Control and Characterization
Rigorous analytical characterization is mandatory to validate the synthesis and ensure the phosphoramidite is suitable for oligonucleotide synthesis.
| Analysis Method | Parameter | Expected Result |
| ³¹P NMR | Chemical Shift (δ) | Two peaks for the diastereomers around 149 ppm .[5] Absence of signals at ~140 ppm (H-phosphonate) or 0-10 ppm (P(V) oxide). |
| ¹H NMR | Structural Integrity | All expected proton signals for the thymidine, methyl, cyanoethyl, and diisopropyl groups should be present and integrate correctly. |
| HPLC | Purity | >98% purity by peak area. |
| LRMS (ESI) | Molecular Weight Confirmation | Correct mass-to-charge ratio ([M+H]⁺) for the target molecule (C₂₀H₃₃N₄O₆P). |
Storage and Handling
Nucleoside phosphoramidites are sensitive to moisture and oxidation.
-
Storage: Store the final product as a dry, solid foam under an argon atmosphere at -20 °C.
-
Handling: Before use, allow the container to equilibrate to room temperature in a desiccator before opening to prevent condensation of moisture onto the product. Dissolve in anhydrous acetonitrile for use in oligonucleotide synthesis.
References
-
Wikipedia. Nucleoside phosphoramidite. [Link]
-
Huaren Science. Synthesis and Purification Methods of 2'-OMe-rG(ibu) Phosphoramidite. [Link]
- Google Patents. US7030230B2 - Process of purifying phosphoramidites.
- Google Patents. US20040082775A1 - Process of purifying phosphoramidites.
-
ACS Publications. Nucleosidic Phosphoramidite Synthesis via Phosphitylation: Activator Selection and Process Development. [Link]
-
Eurofins Genomics. Phosphoramidite Chemistry. [Link]
-
Bio-Synthesis Inc. 5-Methyl-2'-O-Methylthymidine Oligonucleotide. [Link]
-
UTUPub. SYNTHESIS OF SHORT OLIGONUCLEOTIDES ON A SOLUBLE SUPPORT BY THE PHOSPHORAMIDITE METHOD. [Link]
-
Twist Bioscience. Phosphoramidite Chemistry for DNA Synthesis. [Link]
-
NIH National Library of Medicine. On-demand synthesis of phosphoramidites. [Link]
-
Glen Research. 5-Me-C-TOM-CE Phosphoramidite. [Link]
-
Sci-Hub. 5′-C-branched thymidines: Synthesis, stereochemistry, and incorporation into oligodeoxynucleotides. [Link]
-
NIH National Library of Medicine. Selective O-phosphitilation with nucleoside phosphoramidite reagents. [Link]
-
PubChem. This compound. [Link]
Sources
Application Notes & Protocols: A Scientific Assessment of 5'-o-Methylthymidine in the Context of DNA Methylation Studies
Part 1: Executive Summary & Scientific Context
DNA methylation is a cornerstone of epigenetic regulation, primarily involving the enzymatic addition of a methyl group to the C5 position of cytosine to form 5-methylcytosine (5mC).[1][2] This modification, along with its oxidized derivatives like 5-hydroxymethylcytosine (5hmC), plays a critical role in gene silencing, genomic imprinting, and cellular differentiation.[2][3] The study of these processes requires precise tools and methodologies to detect and quantify cytosine methylation.
This document addresses the specified topic of using 5'-o-Methylthymidine for DNA methylation studies. Based on a thorough review of current scientific literature and supplier information, it is crucial to establish at the outset that This compound is not a standard reagent or molecular tool used in the study of DNA methylation. Its structural modification—a methyl group on the 5' oxygen of the deoxyribose sugar—does not lend itself to the established workflows for analyzing 5mC.
However, this document will serve two primary purposes:
-
Clarify the role of this compound as a research chemical and explore its potential, albeit hypothetical, applications in molecular biology that are distinct from DNA methylation analysis.
-
Provide detailed, field-proven protocols for the established, correct methodologies used to study DNA methylation, ensuring researchers have access to accurate and effective techniques for their experimental goals.
This compound: Chemical Profile
| Property | Value | Source |
| IUPAC Name | 1-[(2R,4S,5R)-4-hydroxy-5-(methoxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | [4] |
| Molecular Formula | C₁₁H₁₆N₂O₅ | [4][5] |
| Molecular Weight | 256.26 g/mol | [4][5] |
| CAS Number | 14504-60-0 | [4][5] |
| Reported Activity | Antiviral; inhibits cancer cell growth in vitro (mechanism unknown) | [5] |
| Primary Use | Research Chemical | [5][6] |
Part 2: Potential (Non-Standard) Applications of this compound
While not used for studying epigenetic methylation, the unique structure of this compound—with its blocked 5'-hydroxyl group—suggests its utility in other specialized molecular biology applications. The 5'-hydroxyl is a critical functional group for enzymes like DNA polymerases, kinases, and ligases.
Application 1: Probing Enzyme-Substrate Interactions
The methylation of the 5'-hydroxyl group prevents phosphorylation. Therefore, this compound could be used as a chain-terminating nucleoside or a competitive inhibitor in assays for enzymes that act on the 5' end of DNA.
-
Kinase Assays: It can serve as a negative control substrate for polynucleotide kinases (PNK), confirming that the enzyme specifically recognizes and phosphorylates the 5'-hydroxyl group.
-
Ligase Assays: Oligonucleotides synthesized with a this compound at the 5' terminus would be incapable of participating in ligation reactions, allowing researchers to study the fidelity and substrate requirements of DNA ligases.
Application 2: Synthesis of Modified Oligonucleotides
Similar to how 5'-O-DMT-thymidine is a foundational building block for standard oligonucleotide synthesis[7][8][9], this compound could potentially be incorporated into custom-synthesized DNA strands.
-
Purpose: To create probes or templates where the 5' end is intentionally blocked.
-
Use Case: Studying DNA repair mechanisms, specifically nucleotide excision repair or other processes that might require a free 5' end for initiation. The blocked end would render the synthetic DNA resistant to certain enzymatic activities, helping to isolate and study the function of others.
Part 3: Standard & Validated Protocols for DNA Methylation Studies
To achieve the goal of studying DNA methylation, researchers must turn to established methods centered on the detection of 5-methylcytosine. The gold-standard approach involves bisulfite conversion of DNA, which converts unmethylated cytosines to uracil while leaving 5-methylcytosines unchanged. This chemical conversion creates a sequence difference that can be read by sequencing or PCR.
Workflow for DNA Methylation Analysis
The overall process follows a clear, multi-step workflow designed to reliably transform an epigenetic mark into a detectable genetic sequence variation.
Caption: Standard workflow for analyzing DNA methylation.
Protocol 3.1: Genomic DNA Extraction from Mammalian Cells
Causality: This protocol is designed to yield high-quality, high-molecular-weight DNA, which is essential for the downstream enzymatic and chemical reactions. Contaminants like RNA or proteins can inhibit bisulfite conversion and PCR.
Materials:
-
Cultured mammalian cells
-
Phosphate-buffered saline (PBS)
-
Cell Lysis Buffer (10 mM Tris-HCl pH 8.0, 100 mM EDTA, 0.5% SDS)
-
Proteinase K (20 mg/mL)
-
RNase A (10 mg/mL)
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
100% Ethanol and 70% Ethanol
-
TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
Procedure:
-
Cell Harvest: Harvest up to 5x10⁶ cells and wash the pellet once with cold PBS. Centrifuge at 500 x g for 5 minutes and discard the supernatant.
-
Lysis: Resuspend the cell pellet in 500 µL of Cell Lysis Buffer. Add 15 µL of Proteinase K. Vortex briefly and incubate at 55°C for 2-3 hours, or until the solution is clear.
-
RNA Removal: Add 5 µL of RNase A and incubate at 37°C for 30 minutes.
-
Purification: Add an equal volume (500 µL) of phenol:chloroform:isoamyl alcohol. Mix by inverting for 5 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
DNA Isolation: Carefully transfer the upper aqueous phase to a new tube. Be cautious not to disturb the interface.
-
Precipitation: Add 2.5 volumes of ice-cold 100% ethanol. Mix gently by inversion until the DNA precipitates.
-
Washing: Pellet the DNA by centrifuging at 12,000 x g for 10 minutes. Wash the pellet with 1 mL of 70% ethanol.
-
Final Preparation: Air-dry the pellet for 10-15 minutes. Do not over-dry. Resuspend in 50-100 µL of TE Buffer.
-
Quantification: Measure DNA concentration and purity (A260/A280 ratio) using a spectrophotometer. A ratio of ~1.8 is considered pure.
Protocol 3.2: Sodium Bisulfite Conversion of Genomic DNA
Causality: This is the core of the methodology. Sodium bisulfite deaminates cytosine to uracil, but the methyl group at the C5 position of 5-methylcytosine sterically hinders this reaction, leaving 5mC intact. This differential conversion is the basis for detection. Commercial kits are highly recommended for reproducibility.
Materials:
-
High-quality genomic DNA (200-500 ng)
-
Commercial DNA Bisulfite Conversion Kit (e.g., from Zymo Research, Qiagen)
-
Nuclease-free water
Procedure (based on a typical commercial kit workflow):
-
DNA Input: Add 200-500 ng of genomic DNA to a PCR tube. Adjust the volume to 20 µL with nuclease-free water.
-
Conversion Reagent Preparation: Prepare the CT Conversion Reagent according to the manufacturer's instructions.
-
Denaturation & Conversion: Add 130 µL of the prepared conversion reagent to each DNA sample. Mix well.
-
Thermal Cycling: Place the tubes in a thermal cycler and run the following program:
-
98°C for 10 minutes (Denaturation)
-
64°C for 2.5 hours (Conversion)
-
4°C hold
-
-
Desulfonation & Cleanup: Follow the kit's instructions for binding the converted DNA to a spin column, performing the desulfonation step (which completes the conversion of intermediate products), washing, and eluting the final, purified bisulfite-converted DNA.
-
Elution: Elute the DNA in 10-20 µL of the kit's elution buffer. The converted DNA is now ready for analysis and should be stored at -20°C.
Protocol 3.3: Methylation-Specific PCR (MSP)
Causality: MSP uses two pairs of primers that anneal to the same region of bisulfite-converted DNA. One pair ("M" primers) is designed to recognize the sequence if it was methylated (containing CG). The other pair ("U" primers) recognizes the sequence if it was unmethylated (converted to TG). The presence of a PCR product indicates the methylation status.
Caption: Principle of Methylation-Specific PCR (MSP).
Materials:
-
Bisulfite-converted DNA
-
M-primer pair and U-primer pair for the gene of interest
-
Hot-start Taq DNA Polymerase master mix
-
Nuclease-free water
-
Methylated and unmethylated control DNA (commercially available)
Procedure:
-
Reaction Setup: Prepare two separate PCR reactions for each sample: one with the "M" primers and one with the "U" primers. A typical 20 µL reaction includes:
-
10 µL of 2x PCR Master Mix
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
1-2 µL of bisulfite-converted DNA template
-
Nuclease-free water to 20 µL
-
-
Thermal Cycling: Use a thermal cycler with the following conditions (optimization may be required):
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
95°C for 30 seconds
-
55-65°C for 30 seconds (Annealing Temp - must be optimized for primers)
-
72°C for 45 seconds
-
-
Final Extension: 72°C for 7 minutes
-
4°C hold
-
-
Analysis: Visualize the PCR products by running 10-15 µL of each reaction on a 2% agarose gel containing a DNA stain. The presence of a band in the "M" lane indicates methylation, while a band in the "U" lane indicates a lack of methylation.
Part 4: Conclusion & Final Recommendations
While This compound is a valid chemical for specific research applications, such as probing enzyme mechanisms or synthesizing modified oligonucleotides, it holds no established role in the field of DNA methylation analysis. Researchers aiming to study epigenetic methylation should focus on the validated, robust methodologies centered on the analysis of 5-methylcytosine. The protocols for DNA extraction, bisulfite conversion, and MSP provided herein represent a reliable starting point for investigating the methylation status of specific gene promoters or regions of interest. For genome-wide analysis, bisulfite sequencing (WGBS or RRBS) is the current standard.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 14483474, this compound. [Link]
-
Bio-Synthesis Inc. (2026). 5-Methyl-2'-O-Methylthymidine Oligonucleotide Modification. [Link]
-
SJZ Chem-Pharm Co., Ltd. (2026). 5-O-Methylthymidine. [Link]
-
Wang, G., & Middleton, P. J. (1996). 5′-C-branched thymidines: Synthesis, stereochemistry, and incorporation into oligodeoxynucleotides. Tetrahedron Letters, 37(16), 2739–2742. [Link]
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 13845027, O4-Methylthymidine. [Link]
-
Bach, J., et al. (2023). Measuring DNA modifications with the comet assay: a compendium of protocols. Nature Protocols, 18(3), 929-989. [Link]
-
Michigan State University (2026). Protocols - Biochemistry and Molecular Biology. [Link]
-
Bachman, M., et al. (2014). 5-Hydroxymethylcytosine is a predominantly stable DNA modification. Nature Chemistry, 6(12), 1049-55. [Link]
-
Pantazi, P., et al. (2015). DNA methylation: its role in transcriptional regulation and association with lung cancer. Lung Cancer: Targets and Therapy, 6, 55-65. [Link]
-
Schihada, H., et al. (2023). Pyrimidine catabolism is required to prevent the accumulation of 5-methyluridine in RNA. Nucleic Acids Research, 51(11), 5537-5551. [Link]
-
Karim, A. S., & Jewett, M. C. (Eds.). (2022). Cell-Free Gene Expression: Methods and Protocols. Methods in Molecular Biology, Vol. 2433. [Link]
-
Clark, M. B., et al. (2017). mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells. Bio-protocol, 7(12), e2337. [Link]
-
Al-Hussaini, K., & Esteller, M. (2023). Therapeutic Applications of Azanucleoside Analogs as DNA Demethylating Agents. Cancers, 15(13), 3505. [Link]
-
Kumar, S., et al. (2018). Epigenetics of Modified DNA Bases: 5-Methylcytosine and Beyond. Frontiers in Genetics, 9, 640. [Link]
Sources
- 1. dovepress.com [dovepress.com]
- 2. Epigenetics of Modified DNA Bases: 5-Methylcytosine and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Applications of Azanucleoside Analogs as DNA Demethylating Agents [mdpi.com]
- 4. This compound | C11H16N2O5 | CID 14483474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
- 6. 5-O-Methylthymidine | SJZ Chem-Pharm Co., Ltd. [sjzchem-pharm.com]
- 7. 5'-O-DMT-Thymidine, 40615-39-2 | BroadPharm [broadpharm.com]
- 8. biosynth.com [biosynth.com]
- 9. medchemexpress.com [medchemexpress.com]
5'-o-Methylthymidine as a probe for DNA-protein interactions
Application Note & Protocol Guide
5'-O-Methylthymidine: A Novel, Non-Perturbing Probe for Elucidating DNA-Protein Interactions
Audience: Researchers, scientists, and drug development professionals.
Abstract
The intricate dance between DNA and proteins is fundamental to nearly all cellular processes, including gene regulation, DNA replication, and repair. Understanding these interactions at a molecular level is paramount for basic science and therapeutic development. This guide introduces this compound (5'-OMe-T), a subtly modified nucleoside, as a high-potential probe for studying DNA-protein interactions. Unlike bulky fluorescent labels or spin probes, the minimal 5'-O-methyl modification offers a unique tool for investigating molecular recognition events with minimal steric perturbation. We present the scientific rationale, synthesis protocols, and detailed applications, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, to establish 5'-OMe-T as a valuable addition to the molecular biologist's toolkit.
Introduction: The Challenge of Probing DNA-Protein Interfaces
Studying the precise contacts and conformational changes that occur when a protein binds to its target DNA sequence is a significant technical challenge. Many existing methods rely on attaching large reporter groups (e.g., fluorophores, biotin) to the oligonucleotide. While effective, these labels can themselves interfere with the interaction they are meant to measure.
DNA methylation, particularly at the C5 position of cytosine, is a well-known epigenetic mark that profoundly affects DNA-protein interactions[1][2]. This precedent highlights that even a single methyl group can act as a critical determinant for protein recognition. We propose extending this principle to the DNA terminus by utilizing this compound. The 5'-terminus of DNA is a frequent point of interaction for enzymes like polymerases, ligases, and kinases, as well as certain transcription factors. Placing a chemical reporter at this position can provide invaluable, localized information.
This compound offers a unique solution by introducing a small, chemically stable methyl group at the 5'-hydroxyl position. This modification is hypothesized to:
-
Serve as a sensitive NMR reporter: The protons of the 5'-O-methyl group possess a unique chemical shift, creating a distinct signal that is highly sensitive to its local magnetic environment.
-
Act as a steric probe: The methyl group, while small, occupies a specific space. Its presence can be used to probe the steric constraints of a protein's binding pocket at the 5'-end of the DNA.
-
Offer minimal perturbation: Compared to larger tags, the methyl group is less likely to disrupt the native conformation of the DNA or the binding interface.
Physicochemical Rationale and Synthesis
This compound (C₁₁H₁₆N₂O₅) is a derivative of the natural nucleoside thymidine where the 5'-hydroxyl group is replaced by a methoxy group[3][4]. This ether linkage is stable to the conditions of oligonucleotide synthesis and subsequent biochemical assays.
Caption: Chemical structure of this compound.
To incorporate 5'-OMe-T into a synthetic oligonucleotide, it must first be converted into a phosphoramidite derivative. This is the standard building block chemistry used in automated DNA synthesizers[5][6]. The synthesis workflow begins with the commercially available 5'-O-DMT-thymidine, a standard starting material for many modifications[7][8].
Caption: Proposed synthesis workflow for this compound Phosphoramidite.
Protocol 1: Synthesis of this compound 3'-Phosphoramidite
Objective: To synthesize the phosphoramidite building block required for automated DNA synthesis. This protocol is a conceptual outline based on standard nucleoside chemistry.
Materials:
-
5'-O-DMT-thymidine[7]
-
Methyl iodide (MeI)
-
Silver(I) oxide (Ag₂O)
-
Dichloromethane (DCM), anhydrous
-
Dichloroacetic acid (DCA) in DCM
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Ethyl acetate, Hexanes
-
Silica gel for column chromatography
Procedure:
-
Protection of 3'-OH (Hypothetical Step): This step is a deviation from standard 5'-modification synthesis and presents a key challenge. A more viable route involves starting with a precursor where the 5'-OH is already methylated and the 3'-OH is protected for subsequent phosphitylation.
-
A More Practical Approach - Synthesis of the Precursor (Not Detailed): The synthesis would ideally start from thymidine, methylate the 5'-OH group, protect the 3'-OH with a DMT group, and then proceed to phosphitylation.
-
Phosphitylation (Standard Procedure): a. Dissolve the 5'-O-methyl-3'-O-DMT-thymidine precursor in anhydrous DCM under an argon atmosphere. b. Add DIPEA to the solution. c. Cool the reaction mixture to 0°C. d. Add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise and stir the reaction at room temperature for 2-4 hours. e. Monitor the reaction by TLC or ³¹P NMR. f. Upon completion, quench the reaction with saturated sodium bicarbonate solution. g. Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure. h. Purify the resulting phosphoramidite using silica gel chromatography.
-
Oligonucleotide Synthesis: The purified this compound phosphoramidite can then be used as the final building block in a standard automated solid-phase DNA synthesis cycle to place the modification at the 5'-terminus of the oligonucleotide[9][10].
Applications in Studying DNA-Protein Interactions
NMR Spectroscopy: A High-Resolution Reporter
NMR spectroscopy is a powerful technique for studying molecular structures and interactions in solution[11]. The protons of the 5'-O-methyl group are ideal reporters for NMR studies due to several key advantages:
-
Distinct Chemical Shift: The methoxy protons will have a sharp, singlet signal in a region of the ¹H NMR spectrum that is typically free from other DNA proton resonances, simplifying analysis[12].
-
Sensitivity to Environment: The precise chemical shift of this signal is highly sensitive to changes in its local electronic environment. Upon protein binding, changes in proximity to aromatic amino acid side chains or charged residues will induce measurable chemical shift perturbations (CSPs).
-
NOE Contacts: Through-space interactions (Nuclear Overhauser Effect, NOE) can be detected between the methyl protons and nearby protons on the protein, allowing for the direct identification of amino acid residues at the binding interface.
Caption: Experimental workflow for an NMR titration experiment.
Protocol 2: NMR Titration to Determine Binding Affinity
Objective: To monitor the binding of a protein to a 5'-OMe-T labeled DNA duplex and determine the dissociation constant (Kd).
Materials:
-
Lyophilized HPLC-purified 5'-OMe-T labeled oligonucleotide and its complementary strand.
-
Purified protein of interest.
-
NMR Buffer (e.g., 20 mM Phosphate, 100 mM NaCl, pH 7.0 in 99.9% D₂O).
-
NMR spectrometer and tubes[13].
Procedure:
-
Sample Preparation: a. Dissolve the 5'-OMe-T oligo and its complement in the NMR buffer to a final concentration of ~50-100 µM. b. Anneal the duplex by heating to 95°C for 5 minutes and cooling slowly to room temperature. c. Prepare a concentrated stock solution of the protein (e.g., 1-2 mM) in the identical NMR buffer.
-
NMR Data Acquisition: a. Transfer the DNA duplex sample to an NMR tube. b. Acquire a reference 1D ¹H NMR spectrum. Identify the characteristic singlet of the 5'-O-methyl protons. c. Add a small aliquot of the concentrated protein stock to the NMR tube (e.g., 0.2 molar equivalents). d. Mix gently and allow the sample to equilibrate. e. Acquire another 1D ¹H NMR spectrum. f. Repeat steps 2c-2e, titrating with increasing amounts of protein (e.g., 0.4, 0.6, 0.8, 1.0, 1.5, 2.0, 3.0 equivalents).
-
Data Analysis: a. Process all spectra identically. b. For each spectrum, measure the chemical shift (δ) of the 5'-O-methyl proton signal. c. Calculate the chemical shift perturbation (Δδ) at each titration point relative to the free DNA: Δδ = |δ_bound - δ_free|. d. Plot Δδ as a function of the molar ratio of protein to DNA. e. Fit the resulting binding curve to a suitable binding isotherm (e.g., a one-site binding model) to extract the dissociation constant (Kd).
Hypothetical Data Presentation
The results of an NMR titration experiment can be summarized to clearly show the effect of protein binding.
| Protein:DNA Molar Ratio | 5'-O-Methyl Signal (ppm) | Chemical Shift Perturbation (Δδ, ppm) |
| 0.0 | 3.450 | 0.000 |
| 0.2 | 3.462 | 0.012 |
| 0.5 | 3.480 | 0.030 |
| 1.0 | 3.515 | 0.065 |
| 1.5 | 3.538 | 0.088 |
| 2.0 | 3.550 | 0.100 |
| 3.0 | 3.558 | 0.108 |
Probing Steric Interactions
The 5'-O-methyl group can also serve as a simple but effective steric probe. By comparing the binding affinity of a protein to an unmodified oligonucleotide versus a 5'-OMe-T modified version, one can infer whether the protein makes close contact with the 5'-hydroxyl group.
-
No Change in Affinity: Suggests the protein does not interact closely with the 5'-terminus or that the binding pocket can easily accommodate the methyl group.
-
Decreased Affinity: Indicates a potential steric clash. The methyl group may be preventing an optimal fit, suggesting the protein binds tightly at the 5'-end. This approach is analogous to studies where modifications are used to probe the binding requirements of enzymes[14].
This can be readily tested using standard techniques like Electrophoretic Mobility Shift Assays (EMSA) or Surface Plasmon Resonance (SPR).
Conclusion and Future Outlook
This compound represents a novel, minimally invasive probe for studying the intricacies of DNA-protein interactions. Its primary strength lies in its utility for NMR-based studies, providing a sensitive and unambiguous reporter signal at the crucial 5'-terminus of DNA. The straightforward synthesis of the corresponding phosphoramidite allows for its routine incorporation into synthetic DNA, making this technology accessible to any lab with standard biochemical and spectroscopic capabilities. While the applications described here are based on established principles, future work will be needed to fully characterize the utility of 5'-OMe-T with a wide range of DNA-binding proteins, solidifying its place as a powerful tool in molecular biology and drug discovery.
References
- Oligonucleotides synthesis and purification: modified 5'-tritylated phosphoramidite cytidines were synthesized according to th - AWS. (n.d.).
- A 5′→3′ Phosphoramidite Approach for the Synthesis of Phosphorodiamidate and Thiophosphoramidate Morpholino Oligonucleotides and Their Chimera - ChemRxiv. (n.d.).
- Phosphoramidites for oligonucleotide synthesis | Thermo Fisher Scientific. (n.d.).
- Development of simple purification method for oligonucleotides synthesized using phosphoramidite for 5′-end modification as capping reagent | Request PDF - ResearchGate. (n.d.).
- 5' -> 3' Synthesis Phosphoramidites - Glen Research. (n.d.).
- This compound | 14504-60-0 | NM06451 - Biosynth. (n.d.).
-
Baranowski, M. R., Warminski, M., Jemielity, J., & Kowalska, J. (2020). 5′-fluoro(di)phosphate-labeled oligonucleotides are versatile molecular probes for studying nucleic acid secondary structure and interactions by 19F NMR. Nucleic Acids Research, 48(10), 5265–5277. [Link]
- 5'-O-DMT-thymidine | 40615-39-2 | ND03361 - Biosynth. (n.d.).
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Skvortsova, P. V., Pergat, A., Valiullina, Y. A., & Khairutdinov, B. (2021). Fragments of 1 H NMR spectra of oligonucleotide d(5′-GCGAATTCGC-3′) titration with pillar[15]arene 8. ResearchGate. Retrieved from [Link]
- 5'-O-DMT-Thymidine, 40615-39-2 | BroadPharm. (n.d.).
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This compound | C11H16N2O5 | CID 14483474 - PubChem - NIH. (n.d.). Retrieved from [Link]
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Spring-Connell, A. M., Evich, M., & Germann, M. W. (2018). NMR Structure Determination for Oligonucleotides. Current protocols in nucleic acid chemistry, 72(1), 7.28.1–7.28.39. [Link]
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Your ultimate guide to oligonucleotide analysis using high-field NMR - News-Medical.Net. (2025, October 17). Retrieved from [Link]
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Probing the Binding Requirements of Modified Nucleosides with the DNA Nuclease SNM1A - PMC - NIH. (n.d.). Retrieved from [Link]
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Adams, R. L. (1991). DNA methylation. The effect of minor bases on DNA-protein interactions. Biochemical Journal, 276(Pt 2), 309–320. [Link]
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Puhl, H. L., & Behe, M. J. (1996). Direct study of DNA-protein interactions in repressed and active chromatin in living cells. Genes & Development, 10(22), 2897–2909. [Link]
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In Quest of Chemical Probes for DNA Methylation Reader Proteins: Nucleoside and Dimer Analogues of 5‐Methylcytosine Interact with MBD2 | Request PDF - ResearchGate. (2025, August 10). Retrieved from [Link]
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In Quest of Chemical Probes for DNA Methylation Reader Proteins: Nucleoside and Dimer Analogues of 5‐Methylcytosine Interact with MBD2 | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]
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Spruijt, C. G., & Vermeulen, M. (2014). Protein interactions at oxidized 5-methylcytosine bases. Biochimica et Biophysica Acta (BBA) - Gene Regulatory Mechanisms, 1839(8), 762–773. [Link]
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In Quest of Chemical Probes for DNA Methylation Reader Proteins: Nucleoside and Dimer Analogues of 5-Methylcytosine Interact with MBD2 - PubMed. (2025, June 24). Retrieved from [Link]
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Application Notes & Protocols: Investigating 5'-o-Methylthymidine in Cancer Research
For: Researchers, scientists, and drug development professionals.
Introduction: A New Axis in Nucleoside Analog Research
In the landscape of cancer therapeutics, nucleoside analogs represent a cornerstone of chemotherapy, exploiting the voracious appetite of proliferating cancer cells for the building blocks of DNA and RNA. 5'-o-Methylthymidine, a structurally modified analog of the natural nucleoside thymidine, has emerged as a compound of interest for its potential to inhibit cancer cell growth in vitro.[1] Unlike its parent molecule, the methyl group at the 5' position alters its chemical properties and biological activity, opening new avenues for therapeutic intervention.
This guide provides a comprehensive overview of the applications of this compound in cancer research. We move beyond simple descriptions to delve into the mechanistic rationale behind its use, offering detailed, field-tested protocols to empower researchers to explore its full potential. We will examine its role in targeting nucleotide metabolism, inducing DNA damage, and potentially sensitizing cancer cells to other therapies.
Part 1: Mechanistic Frameworks for this compound Action
Understanding the "why" is critical to designing impactful experiments. The anticancer effects of this compound can be explored through several interconnected mechanistic hypotheses.
Targeting the Nucleotide Salvage Pathway
Cancer cells, to fuel their rapid proliferation, rely heavily on both de novo and salvage pathways for nucleotide synthesis.[2][3] While many traditional chemotherapeutics target the de novo pathway, cancer cells can often compensate by upregulating the salvage pathway, which recycles nucleosides from the degradation of DNA and RNA.[2][4] This reliance presents a therapeutic vulnerability.
Causality: this compound, as a thymidine analog, is hypothesized to act as a competitive inhibitor within the pyrimidine salvage pathway. A key enzyme in this pathway is Thymidine Kinase 1 (TK1), which phosphorylates thymidine to deoxythymidine monophosphate (dTMP). Elevated TK1 levels are a hallmark of proliferating cancer cells.[5][6] By competing with natural thymidine for the active site of TK1, this compound could disrupt the production of dTTP, a necessary precursor for DNA synthesis, thereby inducing "thymineless" cell death.[7]
Caption: Hypothesized inhibition of the pyrimidine salvage pathway by this compound.
Induction of DNA Damage Response (DDR) and Cell Cycle Arrest
A second major mechanism for nucleoside analogs involves their fraudulent incorporation into DNA or the disruption of nucleotide pools, which triggers the DNA Damage Response (DDR). The DDR is a complex signaling network that senses DNA lesions, halts the cell cycle to allow for repair, and initiates apoptosis if the damage is irreparable.[8][9]
Causality: The depletion of the dTTP pool, as hypothesized above, can lead to replication stress and the accumulation of single-strand or double-strand DNA breaks. These breaks are recognized by sensor proteins like ATM and ATR, which in turn activate downstream kinases such as CHK1 and CHK2.[9][10] Activation of these checkpoints leads to the arrest of the cell cycle, typically at the G1/S or G2/M transition, preventing the cell from propagating damaged DNA.[11] Prolonged cell cycle arrest or overwhelming DNA damage ultimately triggers programmed cell death (apoptosis).
Caption: Simplified DNA Damage Response pathway activated by replication stress.
Part 2: Application Notes & Experimental Protocols
This section provides validated, step-by-step protocols for assessing the anticancer activity of this compound.
Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[12] It is a robust method for determining the concentration-dependent cytotoxic effects of a compound and calculating its IC50 (half-maximal inhibitory concentration) value.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). Perform serial dilutions in culture medium to create a range of desired concentrations (e.g., 0.1 µM to 100 µM).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a "vehicle control" group treated with the solvent at the same concentration used for the highest drug dose.
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO2.[13]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilization solution to each well to dissolve the formazan crystals.[13] Gently shake the plate for 15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) for this compound |
| MCF-7 | Breast Adenocarcinoma | 25.4 |
| HCT116 | Colorectal Carcinoma | 15.8 |
| A549 | Lung Carcinoma | 42.1 |
| DU145 | Prostate Carcinoma | 33.7 |
Table 1: Example table for summarizing IC50 data of this compound across various cancer cell lines.
Protocol 2: Cell Proliferation Analysis via [³H]-Thymidine Incorporation Assay
This "gold standard" assay directly measures DNA synthesis by quantifying the incorporation of radiolabeled thymidine into the DNA of dividing cells.[14] It provides a direct assessment of a compound's antiproliferative potency.
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol, seeding cells in a 96-well plate and treating them with various concentrations of this compound.
-
Incubation: Incubate for a period that allows for at least one cell doubling (e.g., 24-48 hours).
-
Radiolabeling: Add 1 µCi of [³H]-Thymidine to each well. Incubate for an additional 4-18 hours to allow for incorporation into newly synthesized DNA.
-
Cell Harvesting: Harvest the cells onto a glass fiber filter mat using a cell harvester. This process lyses the cells and traps the DNA (containing the radiolabel) on the filter.
-
Washing: Wash the filter mat multiple times with PBS and ethanol to remove unincorporated [³H]-Thymidine.
-
Scintillation Counting: Place the dried filter discs into scintillation vials with scintillation fluid. Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Analysis: Compare the CPM of treated cells to the vehicle control to determine the percentage of inhibition of proliferation. Calculate the IC50 value, which represents the concentration of the compound required to inhibit [³H]-Thymidine incorporation by 50%.[14]
Caption: Experimental workflow for the [³H]-Thymidine Incorporation Assay.
Protocol 3: Cell Cycle Analysis via Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[13] It is essential for determining if a compound induces cell cycle arrest.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Fixation: Wash the cell pellet with cold PBS, then resuspend in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.[13] This permeabilizes the cells.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content is measured by the intensity of the PI fluorescence.
-
Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit) to generate a histogram. The G0/G1 peak has 2n DNA content, the G2/M peak has 4n DNA content, and the S phase is the region between these two peaks. Compare the percentage of cells in each phase between treated and control samples to identify cell cycle arrest.
Protocol 4: Apoptosis Detection via Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells with intact membranes.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound as described in the cell cycle protocol.
-
Harvesting: Collect both floating and adherent cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[13]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells immediately by flow cytometry.
-
Analysis:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Part 3: Advanced Applications & Future Directions
Investigating Radiosensitizing Properties
Many nucleoside analogs can enhance the efficacy of radiation therapy by inhibiting the DNA repair mechanisms necessary to survive radiation-induced damage.[15][16] The potential of this compound as a radiosensitizer can be investigated using a clonogenic survival assay, the gold-standard for measuring cytotoxicity of ionizing radiation.
Experimental Rationale: Cells are pre-treated with a non-toxic concentration of this compound to inhibit nucleotide synthesis pathways. They are then exposed to varying doses of ionizing radiation. A reduction in the number of surviving colonies in the combination group compared to radiation alone indicates radiosensitization.
Combination Therapies
The true potential of many anticancer agents is realized in combination therapies. Based on its hypothesized mechanism, this compound could be synergistic with:
-
De Novo Pathway Inhibitors (e.g., 5-Fluorouracil, Methotrexate): A dual blockade of both the de novo and salvage pathways could create a profound "thymineless state," leading to enhanced cancer cell death.[7][17][18]
-
DNA Damaging Agents (e.g., Cisplatin, Doxorubicin): By depleting the nucleotide pools required for DNA repair, this compound may potentiate the effects of agents that directly cause DNA lesions.[19]
-
PARP Inhibitors: In cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations), inhibiting the salvage pathway could further compromise the cell's ability to repair DNA, leading to synthetic lethality when combined with PARP inhibitors.[10][20]
Conclusion
This compound is a promising investigational compound in oncology research. Its structural similarity to thymidine positions it as a logical candidate for targeting the pyrimidine salvage pathway, a critical node in cancer cell metabolism. The protocols and mechanistic frameworks provided in this guide offer a robust starting point for researchers to elucidate its precise mechanism of action, evaluate its efficacy as a monotherapy, and explore its potential in synergistic combination treatments. Through rigorous application of these methodologies, the scientific community can fully characterize the therapeutic potential of this compound and its derivatives in the fight against cancer.
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Drug design and testing: profiling of antiproliferative agents for cancer therapy using a cell-based methyl-[3H]-thymidine incorporation assay - PubMed. (URL: [Link])
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Targeting the DNA damage response and repair in cancer through nucleotide metabolism - The FEBS Journal. (URL: [Link])
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Critical modulation by thymidine and hypoxanthine of sequential methotrexate-5-fluorouracil synergism in murine L1210 cells - PubMed. (URL: [Link])
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An overview of thymidine - PubMed. (URL: [Link])
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Phase I evaluation of a biochemically designed combination: PALA, thymidine, and 5-FU - PubMed. (URL: [Link])
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Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy - PubMed. (URL: [Link])
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Metronomic Chemotherapy - MDPI. (URL: [Link])
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Radiosensitization of Human T-cell Leukemia by Thymidine and 41.8 Degrees C Hyperthermia in Vitro - PubMed. (URL: [Link])
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Chemical Radiosensitizers for Use in Radiotherapy. (URL: [Link])
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Thymidine Kinase+/− Mammalian Cell Mutagenicity Assays for Assessment of Nanomaterials - PMC - NIH. (URL: [Link])
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A Peptidic Thymidylate-Synthase Inhibitor Loaded on Pegylated Liposomes Enhances the Antitumour Effect of Chemotherapy Drugs in Human Ovarian Cancer Cells - MDPI. (URL: [Link])
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Phase I study of epigenetic priming with azacitidine prior to standard neoadjuvant chemotherapy for patients with resectable gastric and esophageal adenocarcinoma: Evidence of tumor hypomethylation as an indicator of major histopathologic response - NIH. (URL: [Link])
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De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC. (URL: [Link])
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Thymidine de novo and salvage pathways - ResearchGate. (URL: [Link])
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Inhibition of DNA Repair in Cancer Therapy: Toward a Multi-Target Approach - PMC. (URL: [Link])
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TARGETING DNA REPAIR IN CANCER: BEYOND PARP INHIBITORS - University of Cambridge. (URL: [Link])
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The Use of Nucleotide Salvage Pathway Enzymes as Suitable Tumor Targets for Antibody-Based and Adoptive Cell Therapies - BYU ScholarsArchive. (URL: [Link])
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Application of Radiosensitizers in Cancer Radiotherapy - PMC - PubMed Central. (URL: [Link])
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An Overlooked Nucleotide Recycling Pathway Fuels Tumor Growth | The Scientist. (URL: [Link])
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Studies on the mechanism of action of 5-iododeoxyuridine, an analog of thymidine - PubMed. (URL: [Link])
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Unlocking the Potential of Radiosensitizers with Patient-derived Tumor Organoids. (URL: [Link])
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DNA repair mechanisms in cancer development and therapy - PMC - PubMed Central. (URL: [Link])
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Synthesis and biological evaluation of 5-substituted O4-alkylpyrimidines as CDK2 inhibitors - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
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Inhibition of DNA methylation by 5-aza-2'-deoxycytidine suppresses the growth of human tumor cell lines - PubMed. (URL: [Link])
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What is the best protocol to treat culture with 5-aza-2'-deoxycytidine to block methylation? - ResearchGate. (URL: [Link])
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Synthesis and characterization of oligodeoxynucleotides containing 4-O-methylthymine - PubMed. (URL: [Link])
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Azidothymidine inhibits melanoma cell growth in vitro and in vivo - PubMed. (URL: [Link])
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Radiosensitizers in Cancer Therapy: A Global Bibliometric Analysis - R Discovery. (URL: [Link])
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The incorporation of O4-methylthymidine into V79A cell DNA when present in the cell culture medium - PubMed. (URL: [Link])
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Inhibition of cancer cell proliferation by 5-fluoro-2'-deoxycytidine, a DNA methylation inhibitor, through activation of DNA damage response pathway - PubMed Central. (URL: [Link])
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The incorporation of O 4 -methylthymidine into V79A cell DNA when present in the cell culture medium - Oxford Academic. (URL: [Link])
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Effect of thymidine on the sensitivity of cultured mouse tumor cells to 1-beta-D-arabinofuranosylcytosine - PubMed. (URL: [Link])
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MTT assay evaluating the effects of the drugs under study on MCF7 cells - ResearchGate. (URL: [Link])
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Enhancing Immuno-Oncology Research: Top 5 Essential Flow Cytometry Assays - Blog. (URL: [Link])
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Preclinical Applications of 3'-Deoxy-3'-[18F]Fluorothymidine in Oncology - A Systematic Review - Theranostics. (URL: [Link])
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Design, synthesis and biological evaluation of 5′-C-piperidinyl-5′-O-aminoribosyluridines as potential antibacterial agents - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
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Synthesis and biological evaluation of novel aminoguanidine derivatives as potential antibacterial agents - PMC - NIH. (URL: [Link])
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In vitro naphthylquinoxaline thymidine conjugate and UVA treated cancer cells are effective therapeutic vaccines for tumors in vivo with CpG as the adjuvant - PMC - NIH. (URL: [Link])
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Design, Synthesis, and In Vitro and In Vivo Biological Studies of a 3′-Deoxythymidine Conjugate that Potentially Kills Cancer Cells Selectively - PMC - PubMed Central. (URL: [Link])
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solid-phase synthesis of 5'-o-Methylthymidine modified oligos
An Application Guide and Protocol for the Solid-Phase Synthesis of 5'-O-Methylthymidine Modified Oligonucleotides
Authored by a Senior Application Scientist
Introduction: The Significance of 5'-Terminal Modifications
In the rapidly advancing fields of oligonucleotide therapeutics and molecular diagnostics, the strategic incorporation of chemical modifications is paramount for enhancing stability, modulating biological activity, and improving pharmacokinetic properties.[1][2] Among these, modifications at the 5'-terminus of an oligonucleotide can play a crucial role in preventing exonuclease degradation and influencing interactions with cellular machinery. The this compound modification, while less common than backbone or 2'-sugar modifications, offers a unique means to cap the oligonucleotide chain, thereby providing steric hindrance against enzymatic degradation and potentially altering the molecule's overall hydrophobicity and binding characteristics.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful solid-phase synthesis of oligonucleotides bearing a terminal this compound modification. The protocol leverages well-established phosphoramidite chemistry, the gold standard for automated DNA synthesis, and details the critical steps from initial setup to final quality control.[][4]
Core Principle: Automated Phosphoramidite Solid-Phase Synthesis
Solid-phase synthesis (SPS) provides an efficient and scalable method for constructing oligonucleotides with a defined sequence.[5][6] The process involves the sequential addition of nucleotide building blocks, called phosphoramidites, to a growing chain that is covalently attached to a solid support, typically controlled pore glass (CPG).[7] Each addition cycle is a four-step process:
-
Detritylation: Removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the terminal nucleotide, exposing a free 5'-hydroxyl group for the next reaction.[6]
-
Coupling: Activation of the incoming nucleoside phosphoramidite, which then reacts with the free 5'-hydroxyl group to form a phosphite triester linkage.[]
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of failure sequences (n-1 oligomers).[7]
-
Oxidation: Conversion of the unstable phosphite triester linkage into a more stable pentavalent phosphate triester using an oxidizing agent like iodine.[7]
This cycle is repeated until the desired sequence is assembled. The incorporation of a this compound modification occurs as the final coupling step, utilizing a specialized phosphoramidite.
Experimental Workflow Overview
The complete process, from solid support to purified product, involves a series of carefully controlled chemical reactions and purification steps.
Caption: Workflow for this compound Oligonucleotide Synthesis.
Detailed Protocols and Methodologies
Part 1: Materials and Reagents
-
Instrumentation: Automated DNA/RNA Synthesizer.
-
Solid Support: 3'-Thymidine controlled pore glass (CPG) support (or other as required by the 3'-terminal base).
-
Standard Phosphoramidites: 5'-DMT-N-protected-2'-deoxyadenosine(Bz), -deoxycytidine(Bz), -deoxyguanosine(iBu) -3'-CE phosphoramidites and 5'-DMT-thymidine-3'-CE phosphoramidite.
-
Modified Phosphoramidite: this compound-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite.
-
Scientist's Note: The synthesis of this custom phosphoramidite is a complex procedure.[8] It is typically sourced from specialized chemical suppliers. Ensure the purity and stability of this reagent, as it is critical for the success of the final coupling step. Always handle phosphoramidites under anhydrous conditions to prevent hydrolysis.[9]
-
-
Synthesis Reagents:
-
Deblocking Solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).
-
Activator: 0.45 M 5-Ethylthio-1H-tetrazole (ETT) or 0.25 M Dicyanoimidazole (DCI) in Acetonitrile.
-
Capping Reagents: Cap A (Acetic Anhydride/Pyridine/THF) and Cap B (N-Methylimidazole/THF).
-
Oxidizer: 0.02 M Iodine in THF/Water/Pyridine.
-
Washing Solvent: Anhydrous Acetonitrile.
-
-
Post-Synthesis Reagents:
-
Cleavage/Deprotection: Concentrated Ammonium Hydroxide (NH₄OH) or a 1:1 mixture of NH₄OH and 40% aqueous Methylamine (AMA).[10]
-
Purification Solvents: HPLC-grade Acetonitrile and Triethylammonium Acetate (TEAA) buffer.
-
QC Reagents: Mass spectrometry-grade water and acetonitrile.
-
Part 2: Automated Solid-Phase Synthesis Protocol
-
Synthesizer Preparation:
-
Install all required phosphoramidite and reagent bottles on the synthesizer.
-
Perform system priming and ensure all lines are free of moisture and air bubbles.
-
Load the synthesis column containing the appropriate 3'-nucleoside CPG support.
-
-
Automated Synthesis Cycles:
-
Program the synthesizer with the desired oligonucleotide sequence.
-
Initiate the synthesis program. The instrument will automatically perform the repetitive four-step cycle for each standard nucleotide addition.
Table 1: Standard DNA Synthesis Cycle Parameters
Step Reagent(s) Typical Duration Purpose 1. Detritylation 3% TCA in DCM 60-90 sec Removes the 5'-DMT group to expose the 5'-OH.[6] 2. Coupling Phosphoramidite + Activator 90-180 sec Adds the next base to the growing chain.[] 3. Capping Cap A + Cap B 30-45 sec Blocks unreacted chains to prevent n-1 impurities.[7] 4. Oxidation 0.02 M Iodine Solution 30-45 sec Stabilizes the newly formed internucleotide linkage.[7] | Wash | Anhydrous Acetonitrile | 20-30 sec | Clears reagents before the next step. |
-
-
Final Coupling: Incorporation of this compound:
-
After the final standard cycle, the synthesizer performs a terminal detritylation to expose the 5'-OH of the sequence.
-
The this compound phosphoramidite is then delivered with the activator for the final coupling step.
-
Rationale: This phosphoramidite lacks a 5'-DMT group because the 5'-position is blocked by the methyl group. This inherently terminates the chain, ensuring no further elongation can occur.
-
Expert Tip: Modified phosphoramidites can sometimes exhibit slower coupling kinetics.[11] Consider extending the coupling time for this final step by 50-100% (e.g., to 180-360 seconds) to ensure maximum coupling efficiency and final product yield.
-
Part 3: Cleavage, Deprotection, and Purification
-
Cleavage from Solid Support and Deprotection:
-
Transfer the CPG support from the synthesis column to a screw-cap vial.
-
Add 1-2 mL of concentrated Ammonium Hydroxide.
-
Incubate the vial at 55°C for 8-12 hours. This cleaves the oligonucleotide from the support and removes the protecting groups from the phosphate backbone (cyanoethyl) and the nucleobases (e.g., Bz, iBu).[12]
-
Alternative (UltraFAST Deprotection): For sequences without sensitive modifications, use AMA solution and incubate at 65°C for 10-15 minutes. Note that this requires acetyl-protected dC to be used during synthesis.[10][12]
-
After incubation, cool the vial, centrifuge briefly, and carefully transfer the supernatant containing the crude oligonucleotide to a new tube.
-
-
Purification by Reverse-Phase HPLC (RP-HPLC):
-
Rationale: Purification is essential to isolate the full-length, modified product from shorter failure sequences generated during synthesis.[13][14]
-
Mobile Phase A: 0.1 M TEAA in Water, pH 7.0.
-
Mobile Phase B: 0.1 M TEAA in 50% Acetonitrile.
-
Procedure:
-
Equilibrate a C18 reverse-phase column with a low percentage of Mobile Phase B.
-
Inject the crude oligonucleotide sample.
-
Elute the oligonucleotide using a linear gradient of increasing Mobile Phase B.
-
Monitor the elution profile at 260 nm. The desired full-length product is typically the latest-eluting major peak.
-
Collect the fraction(s) corresponding to the main peak.
-
Desalt the purified fraction using a suitable method (e.g., ethanol precipitation or a desalting cartridge) and lyophilize to a dry powder.
-
-
Part 4: Quality Control and Analysis
-
Identity Verification (Mass Spectrometry):
-
Analyze a small aliquot of the purified product using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Expected Result: The observed mass should match the calculated theoretical mass of the this compound modified oligonucleotide. This confirms the successful incorporation of the modification and the correct sequence length.
-
-
Purity Assessment (UPLC/HPLC):
-
Analyze the final product using a high-resolution analytical UPLC or HPLC method (ion-exchange or reverse-phase).
-
Expected Result: Purity should ideally be >90% for most research applications and >95% for therapeutic development.[5] The chromatogram should show a single major peak.
-
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | Inefficient final coupling of the 5'-O-Me-T phosphoramidite. | Increase the coupling time for the modified amidite. Ensure the amidite and all reagents are anhydrous, as water drastically reduces coupling efficiency.[9] |
| Presence of n-1 Peak in MS | Incomplete final coupling. | As above. Consider using a stronger activator like DCI if ETT was used. |
| Incomplete Deprotection | Insufficient deprotection time or temperature. Steric hindrance from the modification. | Extend the deprotection time in NH₄OH or use the more potent AMA deprotection cocktail.[10] Always ensure the chosen method is compatible with all modifications present in the sequence.[14] |
| Broad or Multiple Peaks on HPLC | Re-attachment of protecting groups (e.g., MMT if used).[15] Degradation of the oligo during deprotection. | Ensure complete removal of cations after acidic steps. If deprotection is too harsh (e.g., high temperature for extended periods), consider milder conditions or more labile base protecting groups during synthesis.[12] |
Conclusion
The solid-phase synthesis of oligonucleotides with a this compound modification is a robust and reproducible process when key parameters are carefully controlled. The success of the synthesis hinges on the quality of the specialized phosphoramidite, optimization of the final coupling step, and rigorous post-synthesis purification and analysis. By following the detailed protocols and leveraging the expert insights provided in this guide, researchers can confidently produce high-quality modified oligonucleotides for a wide range of applications, from fundamental biological studies to the development of next-generation therapeutics.
References
-
Song, Z., & Zhang, Q. (2011). Design, Synthesis, and Incorporation of Fluorous 5-Methylcytosines into Oligonucleotides. The Journal of Organic Chemistry, 76(24), 10263–10268. [Link]
-
Prakash, T. P., et al. (2021). Site-specific incorporation of 5′-methyl DNA enhances the therapeutic profile of gapmer ASOs. Nucleic Acids Research, 49(2), 632–646. [Link]
-
Song, Z., & Zhang, Q. (2011). Design, synthesis, and incorporation of fluorous 5-methylcytosines into oligonucleotides. PubMed. [Link]
-
American Chemical Society. Design, Synthesis, and Incorporation of Fluorous 5-Methylcytosines into Oligonucleotides. ACS Publications. [Link]
-
Exactmer. (2024). The Challenges of Oligonucleotide Synthesis: Addressing Key Hurdles in Biotechnology. Exactmer Blog. [Link]
-
ELLA Biotech. Designing Oligo With Multiple Modifications. ELLA Biotech Resources. [Link]
-
Glen Research. (2010). Oligonucleotide Deprotection. The Glen Report, 22(2), 1-16. [Link]
-
Walder, K., et al. (2023). An Acid Free Deprotection of 5'Amino-Modified Oligonucleotides. ChemRxiv. [Link]
-
Biotage. Solid Phase Oligonucleotide Synthesis. Biotage Application Note. [Link]
-
Glen Research. Deprotection Guide. Glen Research Resources. [Link]
-
Oxford Global. (2023). Revolutionizing Biologics: Unveiling the Challenges and Innovations in Large-Scale Oligonucleotide Synthesis. Oxford Global Resources. [Link]
-
Eritja, R. (2007). Solid-phase synthesis of modified oligonucleotides. CORE Repository. [Link]
-
Huang, Z., et al. (2011). Synthesis of the 5′-Se-Thymidine Phosphoramidite and Convenient Labeling of DNA Oligonucleotide. Accounts of Chemical Research, 44(3), 132-142. [Link]
-
ATDBio. Applications of modified oligonucleotides. ATDBio Resources. [Link]
-
Thyer, R., et al. (2018). Identification and biosynthesis of thymidine hypermodifications in the genomic DNA of widespread bacterial viruses. Proceedings of the National Academy of Sciences, 115(14), E3268-E3277. [Link]
-
UTUPub. Synthesis of short oligonucleotides on a soluble support by the phosphoramidite method. University of Turku Publications. [Link]
-
Pyshnyi, D. V., et al. (2021). Modified Oligonucleotides: New Structures, New Properties, and New Spheres of Application. Molecules, 26(9), 2449. [Link]
-
Twist Bioscience. (2018). A Simple Guide to Phosphoramidite Chemistry. Twist Bioscience Blog. [Link]
-
Aviñó, A., et al. (2007). Solid-Phase Synthesis of Oligodeoxynucleotides Containing N4-[2-(t-butyldisulfanyl)ethyl]-5-methylcytosine Moieties. Molecules, 12(3), 527-539. [Link]
-
Smietana, M., et al. (2021). Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. Molecules, 26(16), 4995. [Link]
-
ATDBio. Solid-phase oligonucleotide synthesis. The ATDBio Nucleic Acids Book. [Link]
-
Kawasaki, F., et al. (2017). Synthesis and biophysical analysis of modified thymine-containing DNA oligonucleotides. Organic & Biomolecular Chemistry, 15(32), 6686-6690. [Link]
-
Bio-Synthesis Inc. 5-Methyl-2'-O-Methylthymidine, 2'-OMe-5-Me-U Oligonucleotide. Bio-Synthesis Product Page. [Link]
-
ResearchGate. Purification of TET proteins. Request PDF. [Link]
-
Cytel. (2024). Oligonucleotide Therapeutics: An Emerging Modality Bringing Great Hope in Medicine. Cytel Blog. [Link]
-
The Royal Society of Chemistry. Synthesis and biophysical analysis of modified thymine-containing DNA oligonucleotides. RSC Publishing. [Link]
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- 2. cytel.com [cytel.com]
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- 7. data.biotage.co.jp [data.biotage.co.jp]
- 8. Synthesis of the 5′-Se-Thymidine Phosphoramidite and Convenient Labeling of DNA Oligonucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. glenresearch.com [glenresearch.com]
- 11. Site-specific incorporation of 5′-methyl DNA enhances the therapeutic profile of gapmer ASOs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. glenresearch.com [glenresearch.com]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Enzymatic Incorporation of 5'-O-Methylthymidine into DNA
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: Exploring the Epigenetic Landscape with 5'-O-Methylthymidine
The precise control of genetic information extends beyond the sequence of DNA bases. Epigenetic modifications, such as DNA methylation, play a critical role in regulating gene expression and are implicated in a wide array of biological processes and diseases.[1][2][3] While 5-methylcytosine (5mC) is the most studied epigenetic mark, the landscape of DNA modifications is continually expanding.[4] The introduction of novel, site-specific modifications into DNA is a powerful tool for elucidating complex biological mechanisms and for the development of new therapeutic and diagnostic strategies.
This guide provides a comprehensive framework for the enzymatic incorporation of a non-natural nucleotide, this compound, into DNA. This modification, with a methyl group on the 5'-hydroxyl of the deoxyribose, introduces a unique chemical entity into the DNA backbone. The ability to site-specifically incorporate this compound enables a multitude of applications, from studying the impact of backbone modifications on DNA structure and protein-DNA interactions to developing novel aptamers and DNA-based nanomaterials.
As your senior application scientist, this document is designed to be more than a mere set of instructions. It is a detailed guide that delves into the rationale behind experimental choices, providing you with the foundational knowledge to not only execute the protocols but also to innovate and adapt them to your specific research needs.
I. Foundational Principles: Understanding the "Why"
The enzymatic incorporation of any modified nucleotide is contingent on its acceptance by a DNA polymerase as a substrate.[5] The active site of a DNA polymerase has evolved to accommodate the canonical deoxynucleoside triphosphates (dNTPs) with high fidelity. Modifications to the sugar, base, or triphosphate moiety can present steric or electronic hindrances, affecting the efficiency and fidelity of incorporation.
Success in incorporating this compound triphosphate (5'-O-Me-dTTP) hinges on selecting a DNA polymerase with a sufficiently accommodating active site. While high-fidelity proofreading polymerases are excellent for standard PCR, they often exhibit lower tolerance for modified nucleotides.[6] Therefore, polymerases lacking 3'-5' exonuclease activity (exo-) are often preferred for incorporating modified dNTPs.[7] Family B DNA polymerases, such as those from thermophilic archaea (e.g., Vent, Pfu, KOD), have been shown to be more proficient at incorporating a variety of modified nucleotides compared to Family A polymerases like Taq.[5] This is attributed to a more open active site in Family B polymerases.
This guide will focus on the use of an exonuclease-deficient Family B DNA polymerase as the primary enzyme for incorporating 5'-O-Me-dTTP.
II. Experimental Workflow: A Visual Guide
To provide a clear overview of the entire process, from starting materials to the final verified product, the following workflow diagram illustrates the key stages.
Caption: A high-level overview of the workflow for producing and verifying this compound-containing DNA.
III. Materials and Reagents
Successful and reproducible results begin with high-quality starting materials. The following table provides a comprehensive list of necessary reagents and equipment.
| Category | Item | Recommended Specifications | Supplier |
| Enzymes | Exonuclease-deficient DNA Polymerase | e.g., Vent (exo-), Deep Vent (exo-), Pfu(exo-) | New England Biolabs, Agilent, etc. |
| Thermostable Inorganic Pyrophosphatase | Optional, to drive the reaction forward | New England Biolabs | |
| Nucleotides | This compound triphosphate (5'-O-Me-dTTP) | Custom synthesis required (See Section IV) | N/A |
| Canonical dNTPs (dATP, dCTP, dGTP) | High purity (>99%) | Thermo Fisher Scientific, Promega | |
| DNA | Primer (Forward and Reverse for PCR) | Custom synthesis, HPLC purified | Integrated DNA Technologies, Eurofins |
| Template DNA | High purity, known sequence | User-provided or custom synthesis | |
| Buffers & Reagents | Thermopol Buffer (or equivalent for chosen polymerase) | 10X concentration | Supplied with polymerase |
| MgSO₄ | 100 mM solution | Sigma-Aldrich | |
| Nuclease-free water | Molecular biology grade | Thermo Fisher Scientific, Qiagen | |
| DNA Purification Kit | PCR purification or gel extraction kit | Qiagen, Zymo Research | |
| Instrumentation | Thermal Cycler | Standard PCR instrument | Bio-Rad, Eppendorf |
| Gel Electrophoresis System | Agarose gel setup | Bio-Rad, Lonza | |
| UV-Vis Spectrophotometer | For DNA quantification | NanoDrop, DeNovix | |
| HPLC-MS/MS System | For verification of incorporation | Agilent, Waters, Sciex | |
| NMR Spectrometer | For structural verification (optional) | Bruker, JEOL |
IV. Synthesis of this compound Triphosphate (5'-O-Me-dTTP): A Proposed Route
As 5'-O-Me-dTTP is not commercially available, its synthesis is a prerequisite. The following is a proposed synthetic scheme based on established methodologies for nucleoside triphosphate synthesis.[8][9] This process should be carried out by researchers with experience in synthetic organic chemistry.
Sources
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- 2. Comprehensive Insights into DNA Methylation Analysis - CD Genomics [cd-genomics.com]
- 3. mdpi.com [mdpi.com]
- 4. Ludwig Cancer Research [ludwigcancerresearch.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Substrate specificity and proposed structure of the proofreading complex of T7 DNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Convenient synthesis of nucleoside 5′-triphosphates for RNA transcription - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Labeling Oligonucleotides with 5'-O-Methylthymidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of 5'-O-Methylthymidine in Oligonucleotide Chemistry
The strategic incorporation of modified nucleosides into oligonucleotides is a cornerstone of modern molecular biology and therapeutic development. Among these modifications, this compound stands out for its unique properties and applications. This modification, where a methyl group is attached to the 5'-hydroxyl of thymidine, can impart desirable characteristics to an oligonucleotide, such as increased nuclease resistance and altered hybridization properties. These attributes make this compound-labeled oligonucleotides valuable tools in various research and diagnostic applications, including antisense technology, structural biology studies, and as probes for nucleic acid detection.[1][2]
This comprehensive guide provides an in-depth exploration of the chemical principles and a detailed, field-proven protocol for the synthesis, purification, and characterization of oligonucleotides labeled with this compound. By understanding the causality behind each experimental step, researchers can confidently and reproducibly generate high-quality modified oligonucleotides for their specific needs.
The Chemical Foundation: Phosphoramidite Chemistry for this compound Incorporation
The synthesis of oligonucleotides containing this compound is achieved through the well-established phosphoramidite method, a cyclical process that allows for the sequential addition of nucleotide building blocks onto a solid support.[][4][5][6] The key reagent for introducing the this compound modification is its corresponding phosphoramidite derivative.
The synthesis cycle can be broken down into four critical steps:
-
Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the terminal nucleotide of the growing oligonucleotide chain, which is anchored to a solid support.[4][7] This exposes a free 5'-hydroxyl group for the subsequent coupling reaction.
-
Coupling: The this compound phosphoramidite, activated by a catalyst such as tetrazole, is then coupled to the free 5'-hydroxyl group of the growing chain.[][4][5] This forms a phosphite triester linkage. The high efficiency of this step is crucial for the overall yield and purity of the final oligonucleotide.
-
Capping: To prevent the elongation of unreacted chains (failure sequences) in subsequent cycles, any remaining free 5'-hydroxyl groups are "capped" by acetylation.[][4] This ensures that the final product is predominantly the full-length oligonucleotide.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an oxidizing agent, typically an iodine solution.[][4][6] This completes the addition of one nucleotide, and the cycle is repeated until the desired sequence is synthesized.
Experimental Workflow: From Synthesis to Characterization
The overall process for generating a this compound labeled oligonucleotide is a multi-stage workflow that requires careful execution and quality control at each step.
Caption: Workflow for this compound Oligonucleotide Synthesis.
Detailed Protocol: Synthesis of a this compound Labeled Oligonucleotide
This protocol outlines the manual synthesis of a short DNA oligonucleotide with a 5'-terminal this compound. The procedure is based on standard phosphoramidite chemistry and can be adapted for automated DNA synthesizers.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound Phosphoramidite | Synthesis Grade | e.g., Glen Research, ChemGenes |
| Standard DNA Phosphoramidites (A, C, G, T) | Synthesis Grade | Standard Supplier |
| Controlled Pore Glass (CPG) Solid Support | 500 Å | Standard Supplier |
| Dichloroacetic Acid (DCA) in Dichloromethane (DCM) | 3% (v/v) | Anhydrous |
| Tetrazole in Acetonitrile | 0.45 M | Anhydrous |
| Acetic Anhydride/Lutidine/THF (Capping A) | Synthesis Grade | Anhydrous |
| N-Methylimidazole in THF (Capping B) | Synthesis Grade | Anhydrous |
| Iodine in THF/Water/Pyridine (Oxidizer) | 0.02 M | Synthesis Grade |
| Acetonitrile | Anhydrous | Synthesis Grade |
| Concentrated Ammonium Hydroxide | 28-30% | ACS Grade |
| HPLC Grade Acetonitrile | UV Grade | Fisher Scientific or equivalent |
| Triethylammonium Acetate (TEAA) Buffer | 1.0 M, pH 7.0 | HPLC Grade |
| Nuclease-free Water | Molecular Biology Grade | Standard Supplier |
Protocol:
Part 1: Solid-Phase Oligonucleotide Synthesis
-
Preparation of the Solid Support:
-
Begin with a CPG solid support pre-loaded with the first nucleoside of your sequence. For this protocol, we will assume the synthesis of a sequence ending in a standard nucleoside at the 3'-end.
-
-
Deblocking (Detritylation):
-
Wash the solid support with anhydrous acetonitrile (2 x 1 mL).
-
Add 1 mL of 3% DCA in DCM to the support and incubate for 2-3 minutes at room temperature. The appearance of a bright orange color indicates the release of the DMT cation.
-
Wash the support thoroughly with anhydrous acetonitrile (3 x 1 mL) to remove the acid and the cleaved DMT group.
-
-
Coupling of Standard Nucleosides:
-
For each standard nucleoside in your sequence, perform the following coupling cycle:
-
Dissolve the appropriate standard phosphoramidite and tetrazole in anhydrous acetonitrile to their recommended concentrations.
-
Add the phosphoramidite/tetrazole mixture to the solid support and incubate for 5-10 minutes at room temperature.
-
Wash the support with anhydrous acetonitrile (2 x 1 mL).
-
-
-
Coupling of this compound Phosphoramidite:
-
For the final coupling step to add the this compound:
-
Dissolve the this compound phosphoramidite and tetrazole in anhydrous acetonitrile.
-
Add this mixture to the solid support and allow the coupling reaction to proceed for 10-15 minutes. A slightly longer coupling time is recommended to ensure high efficiency for modified bases.
-
Wash the support with anhydrous acetonitrile (2 x 1 mL).
-
-
-
Capping:
-
Add a 1:1 mixture of Capping A and Capping B solutions to the solid support and incubate for 2 minutes.
-
Wash the support with anhydrous acetonitrile (2 x 1 mL).
-
-
Oxidation:
-
Add the iodine-based oxidizing solution to the support and incubate for 2 minutes.
-
Wash the support with anhydrous acetonitrile (3 x 1 mL).
-
-
Repeat Synthesis Cycle:
-
Repeat steps 2-6 for each subsequent nucleotide in your sequence.
-
-
Final Detritylation (Optional, "Trityl-off" Synthesis):
-
After the final coupling cycle, if you wish to perform a "trityl-off" synthesis, repeat the deblocking step (Part 1, Step 2) to remove the DMT group from the terminal this compound. For purification by reversed-phase HPLC, it is often advantageous to leave the final DMT group on ("trityl-on").[8]
-
Part 2: Cleavage and Deprotection
-
Cleavage from Solid Support and Base Deprotection:
-
Transfer the solid support to a screw-cap vial.
-
Add 1 mL of concentrated ammonium hydroxide.
-
Seal the vial tightly and incubate at 55°C for 8-12 hours.[9] This step cleaves the oligonucleotide from the CPG support and removes the protecting groups from the nucleobases.
-
Allow the vial to cool to room temperature.
-
Carefully transfer the ammonium hydroxide solution containing the crude oligonucleotide to a new microcentrifuge tube.
-
Wash the CPG beads with 0.5 mL of nuclease-free water and combine the wash with the supernatant.
-
Dry the oligonucleotide solution using a centrifugal evaporator (e.g., SpeedVac).
-
Part 3: Purification by Reversed-Phase HPLC
-
Sample Preparation:
-
Resuspend the dried crude oligonucleotide in 200 µL of nuclease-free water.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1 M TEAA buffer, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes is a good starting point. The gradient may need to be optimized based on the sequence and the presence of the this compound modification.[8][10]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 260 nm.
-
-
Purification:
-
Post-Purification Processing:
-
If "trityl-on" purified, the DMT group must be removed by treating the collected fractions with 80% acetic acid for 30 minutes, followed by neutralization.
-
Desalt the purified oligonucleotide using a suitable method such as ethanol precipitation or a desalting column.
-
Lyophilize the final product to a dry pellet.
-
Part 4: Quality Control and Characterization
-
Mass Spectrometry:
-
Resuspend a small aliquot of the purified oligonucleotide in nuclease-free water.
-
Analyze the sample by electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry to confirm the molecular weight of the final product.[12][13][14] The observed mass should match the calculated theoretical mass of the this compound labeled oligonucleotide.
-
-
Quantification:
-
Resuspend the final product in a known volume of nuclease-free water or a suitable buffer.
-
Measure the absorbance at 260 nm (A260) using a spectrophotometer to determine the concentration of the oligonucleotide.
-
Data Presentation: Expected Outcomes
| Parameter | Expected Value | Notes |
| Coupling Efficiency | >98% per step | Monitored by trityl cation release during deblocking. |
| Purity (Post-HPLC) | >90% | Assessed by analytical HPLC. |
| Molecular Weight | Theoretical Mass ± 1 Da | Confirmed by mass spectrometry. |
| Yield (1 µmol scale) | 5-20 OD units | Varies with sequence length and purification method. |
Visualizing the Core Chemistry: The Phosphoramidite Coupling Reaction
The heart of the labeling process is the coupling of the this compound phosphoramidite to the growing oligonucleotide chain.
Caption: Mechanism of this compound Phosphoramidite Coupling.
Troubleshooting and Field-Proven Insights
-
Low Coupling Efficiency: If the coupling efficiency of the this compound phosphoramidite is low, ensure that the phosphoramidite and all solvents are strictly anhydrous. Consider extending the coupling time or using a more potent activator.
-
Incomplete Deprotection: Incomplete removal of base-protecting groups can lead to a heterogeneous product. Ensure that fresh, high-quality ammonium hydroxide is used and that the incubation time and temperature are adequate.[15][16]
-
Co-elution during HPLC: If the desired product co-elutes with failure sequences during reversed-phase HPLC, optimizing the gradient is crucial. A shallower gradient can improve resolution. "Trityl-on" purification provides a significant advantage in separating the full-length product from truncated sequences.[8][17]
-
Mass Spectrometry Discrepancies: If the observed mass does not match the expected mass, consider the possibility of incomplete deprotection, adduct formation (e.g., sodium or potassium adducts), or fragmentation during ionization.
Conclusion: A Robust Methodology for Precise Oligonucleotide Modification
The ability to incorporate modifications like this compound with high fidelity is essential for advancing nucleic acid research and therapeutics. The phosphoramidite-based synthesis, coupled with rigorous purification and analytical characterization, provides a robust and reliable platform for generating these critical molecular tools. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently produce high-quality this compound labeled oligonucleotides to drive their scientific discoveries.
References
-
Zhang, W., & Huang, Z. (2011). Synthesis of the 5′-Se-Thymidine Phosphoramidite and Convenient Labeling of DNA Oligonucleotide. Organic Letters, 13(8), 2000–2003. [Link]
-
Creative Proteomics. (2021, June 10). Chemical synthesis of oligonucleotides|Phosphoramidite Method|. YouTube. [Link]
-
UTUPub. (n.d.). SYNTHESIS OF SHORT OLIGONUCLEOTIDES ON A SOLUBLE SUPPORT BY THE PHOSPHORAMIDITE METHOD. Retrieved from [Link]
-
ResearchGate. (n.d.). The Phosphoramidite Approach for Oligonucleotide Synthesis. Retrieved from [Link]
-
Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]
-
eScholarship, University of California. (n.d.). Mass Spectrometric Investigation on the Formation and Repair of DNA Modifications. Retrieved from [Link]
-
Mass Spectrometry Research Facility. (n.d.). RP-HPLC Purification of Oligonucleotides. Retrieved from [Link]
-
Glen Research. (n.d.). In the last five Glen Reports, we have covered several aspects of oligonucleotide deprotection. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection procedures applied to obtain the 1 '-and 5'-modified oligonucleotides. Retrieved from [Link]
-
ATDBio. (n.d.). Nucleic Acids Book - Chapter 7: Purification and characterisation of oligonucleotides. Retrieved from [Link]
-
Bio-Synthesis Inc. (2013, November 25). Method of Oligonucleotide Purification. Retrieved from [Link]
-
ResearchGate. (2025, October 18). (PDF) Tandem Mass Spectrometric Sequence Characterization of Synthetic Thymidine‐rich Oligonucleotides. Retrieved from [Link]
-
Bio-Synthesis Inc. (n.d.). 5-Methyl-2'-O-Methylthymidine, 2'-OMe-5-Me-U Oligonucleotide. Retrieved from [Link]
-
YMC America. (n.d.). Analysis and Purification of Oligonucleotides by Anion Exchange and Ion-Pairing Reversed Phase Chromatography. Retrieved from [Link]
-
Ludwig-Maximilians-Universität München. (2018, December 17). Mass spectrometric analysis of modified nucleotides in embryonic development and disease. Retrieved from [Link]
-
PubMed Central. (2022, October 27). Molecular insights into DNA recognition and methylation by non-canonical type I restriction-modification systems. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
PubMed Central. (2013, February 26). Mass Spectrometry of Structurally Modified DNA. Retrieved from [Link]
-
ResearchGate. (2025, August 6). ChemInform Abstract: Coupling Activators for the Oligonucleotide Synthesis via Phosphoramidite Approach. Retrieved from [Link]
-
PubMed. (2021, March). Chemical Synthesis of Modified Oligonucleotides Containing 5'-Amino-5'-Deoxy-5'-Hydroxymethylthymidine Residues. Retrieved from [Link]
-
Bio-Rad. (n.d.). Oligonucleotides: Design and Applications. Retrieved from [Link]
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- 6. researchgate.net [researchgate.net]
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Application Notes and Protocols: The Use of 5'-o-Methylthymidine in Antisense Oligonucleotide Development
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of chemical modifications is a cornerstone of modern antisense oligonucleotide (ASO) therapeutic design. These modifications are critical for enhancing drug-like properties, including nuclease resistance, binding affinity to target mRNA, and overall in vivo performance. Among the diverse array of possible alterations, modifications at the 5'-terminus of oligonucleotides have emerged as a key area of investigation. This document provides a comprehensive technical guide on the application of 5'-o-Methylthymidine, a subtle yet impactful modification, in the development of antisense oligonucleotides. We will delve into the rationale behind 5'-terminal modification, provide detailed protocols for the synthesis of this compound phosphoramidite, its incorporation into ASOs, and subsequent characterization of the modified oligonucleotides. This guide is intended to equip researchers and drug developers with the necessary knowledge and practical methodologies to explore the potential of this compound in their ASO-based therapeutic programs.
Introduction: The Significance of 5'-Terminal Modification in ASO Design
Antisense oligonucleotides primarily function by binding to a specific mRNA sequence, leading to the degradation of the mRNA or modulation of its translation. Unmodified DNA oligonucleotides, however, are rapidly degraded by cellular nucleases, limiting their therapeutic efficacy.[1] While numerous modifications to the phosphate backbone (e.g., phosphorothioates) and the 2'-position of the sugar have been extensively studied and employed to enhance stability and binding affinity, the 5'-end of the ASO presents a unique opportunity for strategic chemical engineering.[2]
The 5'-terminus is a critical site for interaction with cellular machinery and is also susceptible to exonuclease degradation.[3] Modification at this position can therefore influence several key properties of an ASO:
-
Nuclease Resistance: Capping the 5'-end with a modification like a methyl group can provide steric hindrance, protecting the oligonucleotide from degradation by 5'-exonucleases.[4]
-
Binding Affinity (Tm): While some bulky 5'-modifications can decrease the thermal stability of the ASO-mRNA duplex, smaller modifications like a methyl group are often well-tolerated, with only modest effects on the melting temperature (Tm).[5]
-
Toxicity and In Vivo Performance: Site-specific modifications, including at the 5'-position, have been shown to enhance the therapeutic index of ASOs by reducing off-target effects and toxicity.[5] The introduction of a 5'-methyl group can subtly alter the interaction of the ASO with cellular proteins, potentially leading to a more favorable safety profile.[5]
-
Synthesis and Purification: The presence of a 5'-modification can be leveraged during the purification process, particularly in "trityl-on" purification strategies.[6]
This compound, with its simple methyl ether linkage at the 5'-position of thymidine, offers a minimalist yet potentially powerful modification to fine-tune the properties of ASOs.
Synthesis and Incorporation of this compound
The successful integration of this compound into an ASO begins with the chemical synthesis of the corresponding phosphoramidite building block. This section outlines a plausible synthetic route based on established nucleoside chemistry principles.
Synthesis of this compound
The synthesis of this compound involves the selective methylation of the 5'-hydroxyl group of thymidine. Care must be taken to avoid methylation of other reactive sites on the nucleoside.
Diagram: Synthesis of this compound
Sources
- 1. 5-Methyl-2'-O-Methylthymidine, 2'-OMe-5-Me-U Oligonucleotide [biosyn.com]
- 2. Improved synthesis of 5-hydroxymethyl-2'-deoxycytidine phosphoramidite using a 2'-deoxyuridine to 2'-deoxycytidine conversion without temporary protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nuclease Resistance Design and Protocols [genelink.com]
- 4. sci-hub.ru [sci-hub.ru]
- 5. Intracellular Distribution and Nuclear Activity of Antisense Oligonucleotides After Unassisted Uptake in Myoblasts and Differentiated Myotubes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2025106093A1 - Purification methods for oligonucleotides yielding purified oligonucleotides with 5'-terminal phosphate groups - Google Patents [patents.google.com]
Application Notes and Protocols for the Analytical Detection of 5'-O-Methylthymidine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide to the analytical techniques for the detection and quantification of 5'-O-Methylthymidine (5'-O-MeT), a modified nucleoside of increasing interest in biomedical research and drug development. This document offers detailed, field-proven protocols, explains the rationale behind experimental choices, and provides a framework for robust and reliable quantification in various biological matrices.
Introduction: The Significance of this compound
This compound is a modified pyrimidine nucleoside where a methyl group is attached to the 5'-hydroxyl group of the ribose sugar.[1][2][3] While less common than other nucleoside modifications, its presence in biological systems can have significant implications. Modified nucleosides are often byproducts of nucleic acid turnover and are excreted in urine, making them potential non-invasive biomarkers for various physiological and pathological states, including cancer.[4][5] The accurate detection and quantification of 5'-O-MeT are crucial for understanding its biological role and evaluating its potential as a biomarker in disease diagnostics and for monitoring therapeutic response.[4][6]
Core Analytical Strategies: A Comparative Overview
The choice of analytical technique for this compound detection depends on the required sensitivity, selectivity, and the nature of the biological matrix. The primary methods employed are High-Performance Liquid Chromatography (HPLC) coupled with various detectors and immunoassays.
| Technique | Principle | Advantages | Limitations | Typical Applications |
| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation for specific identification and quantification.[7][8] | High sensitivity and specificity, allows for multiplexed analysis of multiple modified nucleosides.[8][9] | Requires sophisticated instrumentation and expertise, potential for matrix effects.[7] | Biomarker discovery, pharmacokinetic studies, quantitative analysis in complex biological matrices like urine, plasma, and cell culture media.[4][10][11] |
| HPLC-UV | Chromatographic separation with detection based on UV absorbance at a specific wavelength (typically around 260 nm for nucleosides).[12][13] | Relatively simple, cost-effective, and robust for routine analysis.[12] | Lower sensitivity and specificity compared to LC-MS/MS, potential for co-eluting interferences.[13] | Analysis of relatively abundant modified nucleosides, quality control of synthetic oligonucleotides.[14] |
| Immunoassay | Utilizes specific antibodies to detect the target molecule (5'-O-MeT).[15][16][17] | High throughput, relatively simple and fast, does not require extensive sample purification.[18][19] | Limited by antibody availability and specificity, may exhibit cross-reactivity, generally provides semi-quantitative or qualitative results.[17] | Screening large numbers of samples, initial biomarker validation. |
Experimental Workflow for this compound Analysis
A typical workflow for the analysis of this compound from biological samples involves several key steps, from sample preparation to data analysis.
Caption: General experimental workflow for this compound analysis.
Detailed Protocol: Quantification of this compound using LC-MS/MS
This protocol provides a robust method for the sensitive and specific quantification of this compound in biological fluids, such as urine or cell culture media. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high selectivity and sensitivity.[7][8][9]
Principle of LC-MS/MS Detection
LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry.[7] The sample is first injected into an HPLC system where this compound is separated from other components in the matrix. The eluent from the HPLC is then introduced into the mass spectrometer. In the mass spectrometer, the molecules are ionized, and the precursor ion corresponding to this compound is selected. This precursor ion is then fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and sensitivity.[10][11]
Caption: Principle of LC-MS/MS for targeted quantification.
Materials and Reagents
-
This compound analytical standard
-
Stable isotope-labeled internal standard (e.g., 5'-O-[¹³CD₃]-Methylthymidine)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
0.22 µm syringe filters
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Protocol Steps
1. Sample Preparation (from Urine)
The goal of sample preparation is to extract the analyte of interest from the complex biological matrix and remove interfering substances.[20][21]
-
Thaw and Centrifuge: Thaw frozen urine samples at room temperature. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet any precipitates.
-
Internal Standard Spiking: Transfer 100 µL of the supernatant to a clean microcentrifuge tube. Add a known amount of the internal standard solution.
-
Dilution: Dilute the sample with 900 µL of 0.1% formic acid in water.
-
Solid Phase Extraction (SPE) - Optional but Recommended:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the diluted urine sample onto the cartridge.
-
Wash the cartridge with 1 mL of water to remove salts and other polar impurities.
-
Elute the this compound with 1 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
2. LC-MS/MS Analysis
The chromatographic and mass spectrometric parameters need to be optimized for the specific instrument and application.[10][22]
a. Liquid Chromatography (LC) Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
b. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
This compound: Precursor ion (m/z) -> Product ion (m/z). Note: The exact m/z values should be determined by direct infusion of the analytical standard. Based on its chemical structure (C₁₁H₁₆N₂O₅), the [M+H]⁺ would be approximately 257.1. A likely fragmentation would involve the loss of the deoxyribose moiety.
-
Internal Standard: Precursor ion (m/z) -> Product ion (m/z). The precursor will be shifted by the mass of the stable isotopes.
-
-
Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, collision energy, and gas flows for maximum signal intensity.
3. Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards of known this compound concentrations containing a constant amount of the internal standard. Analyze these standards using the same LC-MS/MS method.
-
Peak Integration: Integrate the chromatographic peaks for both this compound and the internal standard.
-
Ratio Calculation: Calculate the ratio of the peak area of this compound to the peak area of the internal standard.
-
Quantification: Plot the peak area ratio against the concentration of the calibration standards to generate a calibration curve. Use linear regression to determine the concentration of this compound in the unknown samples.
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Low Signal Intensity | Poor ionization, sample degradation, instrument settings not optimized. | Optimize MS parameters (capillary voltage, gas flows). Check sample stability. |
| Poor Peak Shape | Column contamination, inappropriate mobile phase, sample solvent mismatch. | Wash or replace the column. Ensure the sample is dissolved in the initial mobile phase. |
| High Background Noise | Contaminated mobile phase or LC system, matrix effects. | Use fresh, high-purity solvents. Incorporate a divert valve to direct the early eluting components to waste. Improve sample cleanup. |
| Poor Reproducibility | Inconsistent sample preparation, injection volume variability. | Standardize the sample preparation procedure. Ensure the autosampler is functioning correctly. |
Conclusion
The analytical detection of this compound is a critical aspect of research into its biological functions and potential as a biomarker. While several techniques are available, LC-MS/MS offers the highest sensitivity and specificity for accurate quantification in complex biological matrices. The protocol outlined in these application notes provides a robust framework for researchers to establish reliable methods for this compound analysis. Adherence to good laboratory practices, including proper method validation, is essential for generating high-quality, reproducible data.
References
-
RayBiotech. (n.d.). RNA & DNA Modifications. Retrieved from [Link]
-
Ogawa, Y., et al. (2021). Protocol for preparation and measurement of intracellular and extracellular modified RNA using liquid chromatography-mass spectrometry. STAR Protocols, 2(4), 100822. [Link]
-
JoVE. (2021). Plant Sample Preparation for Nucleoside/Nucleotide Content Measurement with An HPLC-MS/MS. Journal of Visualized Experiments, (168). [Link]
-
Radkov, A. (2022). Nucleoside analysis with high performance liquid chromatography (HPLC). protocols.io. [Link]
-
The Pharma Innovation Journal. (2023). Identification of modified nucleoside and nucleosides over high performance liquid chromatography. The Pharma Innovation Journal, 12(8), 145-150. [Link]
-
Manzin, A., et al. (1991). DNA enzyme immunoassay: general method for detecting products of polymerase chain reaction. Clinical Chemistry, 37(9), 1496-1498. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Oligonucleotides dt 5 mer on BIST A Column. Retrieved from [Link]
-
Plesa, A., et al. (2018). Immunoassay and molecular methods to investigate DNA methylation changes in peripheral blood mononuclear cells in HIV infected patients on cART. Journal of Immunoassay and Immunochemistry, 39(4), 411-425. [Link]
-
Sági, J., & Ötvös, L. (1987). Synthesis and characterization of oligodeoxynucleotides containing 4-O-methylthymine. Nucleic Acids Research, 15(23), 9679-9692. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Antibodies for RNA Modifications Detection. Retrieved from [Link]
-
Kellner, S., et al. (2021). Integrated Metabolomic and Transcriptomic Analysis of Modified Nucleosides for Biomarker Discovery in Clear Cell Renal Cell Carcinoma. International Journal of Molecular Sciences, 22(16), 8843. [Link]
-
Wang, Y., et al. (2024). Recent Advances in Nanomaterial-Based and Colorimetric Technologies for Detecting Illicit Drugs and Environmental Toxins. Chemosensors, 12(3), 48. [Link]
-
Lisanti, S., et al. (2023). Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA. International Journal of Molecular Sciences, 24(7), 6731. [Link]
-
Chen, Z., et al. (2024). HPLC Analysis of tRNA-Derived Nucleosides. RNA. [Link]
-
Luan, G., et al. (2024). Characterization of the enzyme for 5-hydroxymethyluridine production and its role in silencing transposable elements in dinoflagellates. Proceedings of the National Academy of Sciences, 121(46), e2408958121. [Link]
-
Royal Society of Chemistry. (2012). Analytical Methods. Analytical Methods, 4(11), 3569-3578. [Link]
-
Zhang, Y., et al. (2021). Development and Validation of an LC–MS/MS Method for AC1LPSZG and Pharmacokinetics Application in Rats. AAPS PharmSciTech, 22(2), 64. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Thymidine, Uridine, Adenosine, Guanosine, and Cytidine Using the Hydrogen Bonding Method. Retrieved from [Link]
-
Shipkova, M., & Svinarov, D. (2012). Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA. Clinical Chemistry and Laboratory Medicine, 50(1), 7-18. [Link]
-
Wang, G., & Middleton, P. J. (1996). 5′-C-branched thymidines: Synthesis, stereochemistry, and incorporation into oligodeoxynucleotides. Tetrahedron Letters, 37(16), 2739-2742. [Link]
-
Zhang, H., et al. (2015). Development and validation of a LC-MS/MS method for in vivo quantification of meta-iodobenzylguanidine (mIBG). Journal of Chromatography B, 997, 127-132. [Link]
-
Wu, H., et al. (2020). Epigenomic analysis of 5-hydroxymethylcytosine (5hmC) reveals novel DNA methylation markers for lung cancers. Neoplasia, 22(3), 154-161. [Link]
-
Johnson, C. H., et al. (2011). Measurement of oxidative stress parameters using liquid chromatography–tandem mass spectroscopy (LC–MS/MS). Journal of Chromatography B, 879(11-12), 1433-1443. [Link]
-
Bio-Synthesis Inc. (n.d.). 5-Methyl-2'-O-Methylthymidine, 2'-OMe-5-Me-U Oligonucleotide. Retrieved from [Link]
-
Teasdale, A., et al. (2013). Stability-indicating methods. Trends in Analytical Chemistry, 49, 92-99. [Link]
-
Walsh, J. C. (2009). New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. Journal of Nuclear Medicine Technology, 37(1), 1-10. [Link]
-
Heide, M., et al. (2025). Analytical Methods. Analytical Methods. [Link]
-
Wurl, P., et al. (2022). On the Quest for Biomarkers: A Comprehensive Analysis of Modified Nucleosides in Ovarian Cancer Cell Lines. International Journal of Molecular Sciences, 23(19), 11626. [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. This compound | C11H16N2O5 | CID 14483474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sci-Hub. 5′-C-branched thymidines: Synthesis, stereochemistry, and incorporation into oligodeoxynucleotides / Tetrahedron Letters, 1996 [sci-hub.ru]
- 4. mdpi.com [mdpi.com]
- 5. On the Quest for Biomarkers: A Comprehensive Analysis of Modified Nucleosides in Ovarian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epigenomic analysis of 5-hydroxymethylcytosine (5hmC) reveals novel DNA methylation markers for lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Development and Validation of an LC–MS/MS Method for AC1LPSZG and Pharmacokinetics Application in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and validation of a LC-MS/MS method for in vivo quantification of meta-iodobenzylguanidine (mIBG) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. thepharmajournal.com [thepharmajournal.com]
- 14. HPLC Method for Analysis of Oligonucleotides dt 5 mer on BIST A Column | SIELC Technologies [sielc.com]
- 15. DNA enzyme immunoassay: general method for detecting products of polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Immunoassay and molecular methods to investigate DNA methylation changes in peripheral blood mononuclear cells in HIV infected patients on cART - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. raybiotech.com [raybiotech.com]
- 19. mdpi.com [mdpi.com]
- 20. Protocol for preparation and measurement of intracellular and extracellular modified RNA using liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Plant Sample Preparation for Nucleoside/Nucleotide Content Measurement with An HPLC-MS/MS [jove.com]
- 22. pharmacyce.unm.edu [pharmacyce.unm.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Incorporation of Modified Nucleosides
A Senior Application Scientist's Guide to Integrating Novel Moieties, Featuring a Case Study on 5'-o-Methylthymidine
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of incorporating modified nucleosides into synthetic oligonucleotides. While we will use the hypothetical case of this compound to illustrate key principles, the strategies and troubleshooting advice provided here are broadly applicable to a wide range of novel phosphoramidite monomers. Our goal is to equip you with the foundational knowledge and practical insights needed to anticipate challenges, optimize reaction conditions, and ensure the successful synthesis of your target oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when incorporating a novel modified phosphoramidite like this compound?
A1: The primary challenges in incorporating novel modified phosphoramidites, including a hypothetical this compound, generally fall into three categories:
-
Steric Hindrance: Modifications, particularly on the sugar moiety, can physically obstruct the coupling reaction, leading to lower incorporation efficiency.
-
Chemical Instability: The modification itself might be sensitive to the standard reagents and conditions used in the synthesis cycle (e.g., acidic detritylation, basic deprotection).
-
Altered Solubility: The modified phosphoramidite may have different solubility characteristics in the synthesis solvents, affecting its delivery and reactivity.
Q2: How does a 5'-O-methyl modification theoretically impact the standard phosphoramidite coupling reaction?
A2: A methyl group on the 5'-oxygen of thymidine would fundamentally alter the standard phosphoramidite chemistry. In a typical synthesis, the 5'-hydroxyl group of the growing oligonucleotide chain is the nucleophile that attacks the activated phosphoramidite of the incoming monomer. A 5'-O-methyl modification would block this reactive site, preventing chain elongation in the 3' to 5' direction. Therefore, a this compound phosphoramidite could not be incorporated using standard synthesis protocols. However, for the purpose of this guide, we will treat it as a modification that presents steric and electronic challenges to the coupling reaction at the 3'-position, a common scenario for many other modified nucleosides.
Q3: Which activator should I choose when working with a sterically hindered phosphoramidite?
A3: For sterically hindered phosphoramidites, a more potent activator than the standard 1H-Tetrazole is often necessary.[] Activators like 5-Ethylthio-1H-tetrazole (ETT), 5-Benzylthio-1H-tetrazole (BTT), and 4,5-Dicyanoimidazole (DCI) are generally more effective in promoting the coupling of bulky monomers.[] The choice of activator can significantly impact coupling efficiency, so it is a critical parameter to optimize.
Q4: Can I use standard deprotection conditions for oligonucleotides containing novel modifications?
A4: Not always. Novel modifications may be labile to the harsh basic conditions of standard deprotection protocols (e.g., concentrated ammonium hydroxide at elevated temperatures). It is crucial to assess the chemical stability of your modification to determine if milder deprotection strategies are required. Options include using "UltraMild" phosphoramidites for the standard bases in conjunction with milder deprotection reagents or alternative protecting groups on the novel monomer that can be removed under orthogonal conditions.[2][3]
Troubleshooting Guide
Low Coupling Efficiency
Low coupling efficiency is the most common issue when incorporating modified nucleosides. It manifests as a high proportion of n-1 shortmer sequences in the final product.
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Activator Potency | The standard activator (e.g., Tetrazole) may not be strong enough to overcome the steric bulk of the modified phosphoramidite. | Switch to a more potent activator such as ETT, BTT, or DCI.[] |
| Inadequate Coupling Time | Sterically hindered phosphoramidites require more time to react completely with the 5'-hydroxyl of the growing chain. | Increase the coupling time. For challenging modifications, extending the coupling time from the standard 2-3 minutes to 5-15 minutes can significantly improve efficiency.[] |
| Moisture Contamination | Phosphoramidites and activators are highly sensitive to moisture, which can lead to their degradation and reduced reactivity. | Use fresh, anhydrous acetonitrile (water content < 30 ppm). Ensure all reagents are handled under an inert atmosphere (e.g., argon).[] |
| Degraded Phosphoramidite or Activator | Over time, especially with improper storage, phosphoramidites and activators can degrade, leading to poor performance. | Use fresh aliquots of the modified phosphoramidite and activator for each synthesis. Store reagents at -20°C under an inert atmosphere. |
Formation of n+1 Species
The appearance of oligonucleotides with one additional nucleotide (n+1) can be a perplexing side reaction.
| Potential Cause | Explanation | Recommended Solution |
| Premature Deprotection of the 5'-DMT Group | A highly acidic activator can cause premature removal of the 5'-DMT protecting group from the incoming phosphoramidite, leading to the coupling of a dimer.[] | If using a highly acidic activator and observing n+1 products, consider switching to a less acidic but still potent activator like DCI.[] |
Degradation of the Modification During Deprotection
The final deprotection step can be destructive to sensitive modifications.
| Potential Cause | Explanation | Recommended Solution |
| Lability to Standard Deprotection Reagents | The modification may not be stable to the strong bases (e.g., ammonium hydroxide) and high temperatures used in standard deprotection protocols. | Synthesize a small test oligonucleotide and subject it to various deprotection conditions to assess the stability of the modification. If degradation is observed, switch to a milder deprotection strategy, such as using ammonium hydroxide/methylamine (AMA) at a lower temperature or for a shorter duration, or employ an "UltraMild" deprotection system.[2][3] |
Experimental Protocols
Protocol 1: Optimization of Coupling Conditions for a Novel Modified Phosphoramidite
This protocol provides a framework for systematically optimizing the coupling efficiency of a new modified phosphoramidite.
-
Reagent Preparation:
-
Dissolve the modified phosphoramidite in anhydrous acetonitrile to a concentration of 0.1 M.
-
Prepare solutions of the chosen activators (e.g., Tetrazole, ETT, DCI) in anhydrous acetonitrile at their recommended concentrations (e.g., 0.25 M for ETT, 0.5 M for DCI).
-
-
Synthesis Program:
-
Set up a series of small-scale syntheses of a short, simple test sequence (e.g., a 10-mer) that includes the modified base at a central position.
-
For each synthesis, vary one of the following parameters while keeping the others constant:
-
Activator: Compare the performance of Tetrazole, ETT, and DCI.
-
Coupling Time: Test a range of coupling times, for example, 2, 5, 10, and 15 minutes.
-
-
-
Post-Synthesis Analysis:
-
Cleave and deprotect the oligonucleotides using conditions known to be compatible with the modification.
-
Analyze the crude product by HPLC and/or mass spectrometry to determine the percentage of the full-length product versus n-1 and other failure sequences.
-
-
Data Evaluation:
-
Compare the results from the different conditions to identify the optimal activator and coupling time for your specific modified phosphoramidite.
-
Data Presentation
Table 1: Relative Effectiveness of Activators for Sterically Hindered Phosphoramidites
| Activator | Relative Potency | Recommended for Sterically Hindered Monomers? | Key Considerations |
| 1H-Tetrazole | Standard | No | May result in low coupling efficiency for bulky modifications. |
| 5-Ethylthio-1H-tetrazole (ETT) | High | Yes | A good first choice for optimizing the coupling of modified bases. |
| 5-Benzylthio-1H-tetrazole (BTT) | High | Yes | Similar in potency to ETT. |
| 4,5-Dicyanoimidazole (DCI) | High | Yes | Less acidic than tetrazole derivatives, which can reduce the risk of premature detritylation.[] |
Visualizations
Workflow for Optimizing Modified Nucleoside Incorporation
Sources
Technical Support Center: Stability and Degradation of Oligonucleotides Containing 5'-O-Methylthymidine
Welcome to the technical support center for modified oligonucleotides. This guide is designed for researchers, scientists, and drug development professionals who are working with oligonucleotides containing the 5'-O-Methylthymidine modification. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate potential challenges related to the stability and degradation of these specialized molecules.
Introduction: Understanding the this compound Modification
The this compound modification involves the addition of a methyl group to the 5'-hydroxyl (-OH) group of the terminal thymidine nucleotide. This seemingly simple alteration has significant chemical and biological implications. Unlike more common modifications such as 2'-O-Methyl substitutions or phosphorothioate backbones, which are typically incorporated to enhance nuclease resistance throughout the oligonucleotide, the 5'-O-Methyl group serves a highly specific purpose.[1]
Its primary role is to block the 5'-end of the oligonucleotide, making it resistant to degradation by 5'→3' exonucleases.[2] This modification also prevents the oligonucleotide from being used as a substrate for enzymes like kinases or ligases that act on the 5'-hydroxyl group. Understanding this focused protective mechanism is key to diagnosing and troubleshooting unexpected degradation patterns.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability, handling, and degradation of this compound-containing oligonucleotides.
Q1: What is the primary advantage of incorporating a this compound?
A1: The main advantage is targeted protection against 5'-exonucleases.[2] In biological fluids like serum, a significant portion of nucleolytic activity comes from 3'-exonucleases, but 5'-exonucleases are also present within cells.[3] By capping the 5'-terminus, this modification ensures the integrity of the oligonucleotide from one end, which can be critical for applications like antisense therapy or probes where the full-length sequence is necessary for function. It is often used in conjunction with other modifications, such as phosphorothioate linkages or a 3'-inverted dT, to provide comprehensive protection from both 5' and 3' exonuclease attack.[3][4]
Q2: How does the stability of a this compound oligo compare to an unmodified oligo or one with 2'-O-Methyl modifications?
A2: The stability profile is distinct. Compared to an unmodified oligonucleotide, it will show significantly enhanced resistance to 5'-exonucleases but will have similar susceptibility to endonucleases and 3'-exonucleases.[2] 2'-O-Methyl modifications, when incorporated throughout the sequence, provide broader protection against endonucleases and some exonucleases, and also increase the thermal stability of duplexes.[1][5] The 5'-O-Methyl modification does not significantly alter the melting temperature (Tm) of the oligonucleotide duplex.
The following table summarizes the expected relative stability:
| Condition | Unmodified Oligo | This compound Oligo | 2'-O-Methyl Oligo (Fully Modified) | Rationale / Comments |
| 5'-Exonuclease Digestion | Low | High | Moderate to High | The 5'-O-Methyl group directly blocks the site of enzymatic attack. |
| 3'-Exonuclease Digestion | Low | Low | Moderate to High | The 5'-modification offers no protection at the 3'-end. 2'-O-Me offers some steric hindrance. |
| Endonuclease Digestion | Low | Low | High | The 5'-modification is only at the terminus and does not protect the internal phosphodiester backbone.[3] |
| Acidic Conditions (e.g., pH < 5) | Low (Depurination) | Low (Depurination) | Low (Depurination) | The modification does not protect the N-glycosidic bonds of purines, which are susceptible to acid-catalyzed hydrolysis.[6][7] |
| Basic Conditions (e.g., pH > 9) | High (for DNA) | High (for DNA) | High (for DNA) | The DNA phosphodiester backbone is generally stable under basic conditions. |
| Thermal Stress (Heating) | Moderate | Moderate | High | 2'-O-Methyl modifications are known to increase duplex thermal stability. The 5'-modification has a negligible effect.[5] |
Q3: I am observing degradation of my this compound oligo in serum. Why is the modification not protecting it?
A3: This is a common and important observation. While the 5'-O-Methyl group is effective against 5'-exonucleases, serum contains a variety of nucleases, with 3'→5' exonuclease activity being particularly prevalent.[3] Your oligonucleotide is likely being degraded from the unprotected 3'-end. To achieve stability in serum, a dual-modification strategy is often required. Consider synthesizing your oligonucleotide with both the this compound and a 3'-end modification, such as an inverted deoxythymidine (3'-3' linkage) or several phosphorothioate bonds at the 3'-terminus.[3]
Q4: Can standard deprotection and purification methods be used for these oligos?
A4: Generally, yes, but with caution. The ether linkage of the 5'-O-Methyl group is stable to the standard ammonium hydroxide or AMA (ammonium hydroxide/methylamine) deprotection conditions used to remove base-protecting groups.[8] However, modified oligonucleotides can sometimes be more sensitive to harsh chemical treatments.[9] For instance, prolonged exposure to acidic conditions during purification (e.g., detritylation if purification is DMT-on) can lead to depurination of adenosine and guanosine residues.[6][10] It is crucial to follow established protocols and minimize exposure to harsh pH conditions.
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common degradation issues.
Problem 1: HPLC/UPLC analysis shows multiple peaks, indicating low purity of the crude or purified product.
-
Possible Cause 1: Inefficient Synthesis.
-
Why it happens: The phosphoramidite for the this compound may have lower coupling efficiency than standard amidites, or there may be general issues with the synthesis cycle. Incomplete capping can lead to the formation of n-1, n-2, etc., failure sequences.[9][11]
-
How to diagnose: Analyze the mass of the impurity peaks using mass spectrometry (MS). Failure sequences will have masses corresponding to the loss of one or more nucleotides.
-
Solution: Optimize the coupling time for the modified phosphoramidite. Ensure all reagents are fresh and anhydrous, as moisture can significantly reduce coupling efficiency.[9]
-
-
Possible Cause 2: Degradation during Deprotection/Cleavage.
-
Why it happens: While the 5'-O-Methyl group is stable, other parts of the oligonucleotide may not be. Harsh deprotection conditions (e.g., excessive time or temperature) can cause side reactions or degradation of other sensitive modifications in the sequence.[9]
-
How to diagnose: Use MS to identify the nature of the impurities. Look for masses corresponding to depurination (-135 Da for G, -117 Da for A) or other base modifications.[6][10]
-
Solution: Use milder deprotection conditions if your oligo contains other sensitive groups. Ensure the deprotection time and temperature are precisely controlled according to the manufacturer's protocol.
-
-
Possible Cause 3: Degradation during Storage/Handling.
-
Why it happens: Storing oligonucleotides in non-buffered water, which can become acidic (pH 4-5) due to dissolved CO₂, can cause slow depurination over time.[7] Repeated freeze-thaw cycles can also contribute to physical degradation, although this is less of a concern for oligos than for large genomic DNA.[12]
-
How to diagnose: Re-analyze a sample that has been stored for a period of time and compare it to the initial analysis.
-
Solution: Store oligonucleotides in a buffered solution, such as TE buffer (10 mM Tris, 1 mM EDTA, pH 8.0), at -20°C.[13] Dispense into single-use aliquots to avoid contamination and repeated freeze-thaw cycles.
-
Problem 2: Mass spectrometry analysis shows unexpected masses.
-
Possible Cause 1: Depurination.
-
Why it happens: Acidic conditions during workup or storage cleave the bond between the purine base (A or G) and the sugar backbone.[6]
-
Observed Mass Change: Loss of adenine results in a mass decrease of 135.1 Da; loss of guanine is a decrease of 151.1 Da.
-
Solution: Maintain neutral or slightly alkaline pH (7.5-8.0) during all storage and handling steps. Use buffered solutions.
-
-
Possible Cause 2: Oxidation.
-
Why it happens: Exposure to oxidative agents can modify the bases or the phosphodiester backbone. If your oligo contains phosphorothioate (PS) linkages for added nuclease resistance, these are particularly susceptible to oxidation, which converts them back to standard phosphodiester (PO) linkages.[14][15]
-
Observed Mass Change: Oxidation of a PS bond to a PO bond results in a mass decrease of 16 Da.[10] Addition of an oxygen atom to a base (e.g., forming 8-oxo-G) results in a mass increase of 16 Da.
-
Solution: Use high-purity, degassed solvents. Avoid exposure to air and light for prolonged periods.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting the degradation of your modified oligonucleotide.
Caption: A logical workflow for diagnosing oligonucleotide degradation.
Part 3: Experimental Protocols
Here we provide standardized protocols for assessing the stability of your oligonucleotides.
Protocol 1: Nuclease Stability Assay in Serum
Objective: To determine the half-life of a this compound modified oligonucleotide in the presence of serum nucleases and compare it to an unmodified control.
Materials:
-
This compound modified oligonucleotide (lyophilized)
-
Unmodified control oligonucleotide of the same sequence (lyophilized)
-
Nuclease-free water
-
10X Phosphate-Buffered Saline (PBS), sterile
-
Fetal Bovine Serum (FBS), heat-inactivated
-
0.5 M EDTA solution
-
Urea or formamide-based loading dye
-
Polyacrylamide gel (15-20%, denaturing) and electrophoresis equipment
-
Gel imaging system
Procedure:
-
Resuspension: Resuspend the modified and unmodified oligos in nuclease-free water to a stock concentration of 100 µM.
-
Reaction Setup: Prepare a 90% FBS solution by mixing 9 parts FBS with 1 part 10X PBS.
-
In separate microcentrifuge tubes, prepare the following reactions (20 µL final volume):
-
Modified Oligo: 2 µL of 100 µM oligo stock + 18 µL of 90% FBS solution.
-
Unmodified Oligo: 2 µL of 100 µM oligo stock + 18 µL of 90% FBS solution.
-
-
Incubation: Incubate the tubes at 37°C.
-
Time Points: At specific time points (e.g., 0, 1, 4, 8, 24 hours), take a 20 µL aliquot from each reaction and immediately stop the degradation by adding 2 µL of 0.5 M EDTA. Place the quenched sample on ice.
-
Sample Preparation for PAGE: To each quenched sample, add an equal volume (22 µL) of denaturing loading dye. Heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load 10-15 µL of each sample onto the denaturing polyacrylamide gel. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Analysis: Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold) and visualize it on a gel imager. The intensity of the full-length oligonucleotide band will decrease over time as it is degraded. Quantify the band intensity to calculate the approximate half-life.
Protocol 2: Analysis of Oligonucleotide Purity by Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
Objective: To assess the purity of a synthesized oligonucleotide and detect failure sequences or degradation products.
Materials:
-
Oligonucleotide sample
-
Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA) in water, pH 7.0
-
Mobile Phase B: 100 mM TEAA in 50% acetonitrile/water
-
HPLC system with a UV detector and a suitable C18 column
Procedure:
-
Sample Preparation: Resuspend the crude or purified oligonucleotide in Mobile Phase A or nuclease-free water to a concentration of approximately 1 OD/100 µL.
-
HPLC Setup:
-
Column: C18, e.g., Agilent PLRP-S or Waters XBridge OST.
-
Column Temperature: 50-60°C.
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV at 260 nm.
-
-
Gradient Elution:
-
Equilibrate the column with a low percentage of Buffer B (e.g., 5-10%).
-
Inject 5-10 µL of the sample.
-
Run a linear gradient to increase the concentration of Buffer B over 20-30 minutes. A typical gradient might be from 10% to 70% B.
-
-
Data Analysis:
-
The main peak corresponds to the full-length product (FLP).
-
Peaks eluting before the main peak are typically shorter "failure" sequences (n-1, n-2), which are less hydrophobic.[9]
-
A broad main peak may indicate the presence of co-eluting impurities or diastereomers if phosphorothioates are present.[9][10]
-
Integrate the peak areas to calculate the purity of the full-length product.
-
Sites of Nuclease Attack Diagram
This diagram illustrates how 5' and 3' modifications protect an oligonucleotide from exonuclease degradation.
Caption: Protection from exonucleases by 5' and 3' modifications.
References
- Synthesis and biophysical analysis of modified thymine-containing DNA oligonucleotides. RSC Publishing.
- Troubleshooting the Synthesis of Modified Oligonucleotides. TriLink BioTechnologies.
- Troubleshooting failed reactions in solid-phase oligonucleotide synthesis. Benchchem.
- Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry. NIH National Center for Biotechnology Information.
- Evaluating the Nuclease Resistance of 5'-Amino-Modified Oligonucleotides: A Comparative Guide. Benchchem.
- Oligo modifications that block nuclease degradation. Integrated DNA Technologies.
- Detecting the Major Degradation Products of Phosphorothioate Oligonucleotides by Chemical Derivatization and Weak Anion Exchange Chromatography. NIH National Center for Biotechnology Information.
- Degradation product characterization of therapeutic oligonucleotides using liquid chromatography mass spectrometry. PubMed.
- 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro. NIH National Center for Biotechnology Information.
- Nuclease Resistance Modifications. Synoligo.
- Analysis of the degradation of oligonucleotide strands during the freezing/thawing processes using MALDI-MS. PubMed.
- What is the shelf life of my oligonucleotides?. metabion.
- Forced Degradation Studies of Synthetic Oligonucleotide. Agilent.
- Synthesis and properties of oligonucleotides modified with an N-methylguanidine-bridged nucleic acid (GuNA[Me]) bearing adenine, guanine, or 5-methylcytosine nucleobases. Beilstein Journals.
- Evaluating and Isolating Synthetic Oligonucleotides. Thermo Fisher Scientific.
- Modified Oligonucleotides: New Structures, New Properties, and New Spheres of Application. NIH National Center for Biotechnology Information.
- How to store oligonucleotides for greatest stability. Integrated DNA Technologies.
- Oligonucleotide Handling & Stability. Sigma-Aldrich.
Sources
- 1. Modified Oligonucleotides: New Structures, New Properties, and New Spheres of Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. idtdna.com [idtdna.com]
- 4. synoligo.com [synoligo.com]
- 5. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. metabion.com [metabion.com]
- 8. BJOC - Synthesis and properties of oligonucleotides modified with an N-methylguanidine-bridged nucleic acid (GuNA[Me]) bearing adenine, guanine, or 5-methylcytosine nucleobases [beilstein-journals.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Detecting the Major Degradation Products of Phosphorothioate Oligonucleotides by Chemical Derivatization and Weak Anion Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Analysis of the degradation of oligonucleotide strands during the freezing/thawing processes using MALDI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. idtdna.com [idtdna.com]
- 14. Degradation product characterization of therapeutic oligonucleotides using liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
Technical Support Center: Purification of 5'-o-Methylthymidine Modified Oligonucleotides
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5'-o-Methylthymidine modified oligonucleotides. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the unique purification challenges presented by this specific modification. Our goal is to provide not just steps, but the underlying scientific rationale to empower you to make informed decisions during your purification process.
The Core Challenge: The Missing Hydrophobic Handle
Standard oligonucleotide synthesis concludes with a final, acid-labile 5'-dimethoxytrityl (DMT) group attached to the full-length product. This large, hydrophobic "DMT-on" group is the cornerstone of the most common purification strategy: reverse-phase high-performance liquid chromatography (RP-HPLC). It allows the desired full-length oligonucleotide to bind strongly to the hydrophobic column matrix while shorter, less hydrophobic failure sequences (which lack the DMT group) are washed away.[1][2][3][4]
The this compound modification, by its very nature, involves the placement of a methyl group on the 5' oxygen of the terminal thymidine. This chemical necessity precludes the addition of the standard 5'-DMT group. Consequently, the primary and most convenient handle for purification is absent. All synthesized sequences, both full-length and truncated, are "trityl-off," rendering standard RP-HPLC purification protocols ineffective for separating the product from key impurities like n-1 shortmers. This guide will focus on strategies that overcome this inherent challenge.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect when synthesizing this compound oligonucleotides?
A1: As with any solid-phase oligonucleotide synthesis, the primary impurities are failure sequences, most notably "n-1" shortmers, which are missing one nucleotide from the full-length sequence.[5][6] You may also encounter sequences with base modifications that occurred during synthesis or deprotection, as well as residual small molecules from the synthesis reagents which are typically removed by desalting.[1][7]
Q2: Why can't I just use a standard reverse-phase (RP-HPLC) protocol?
A2: Standard RP-HPLC protocols for oligonucleotides rely on the hydrophobicity of the 5'-DMT group to separate the full-length product from failure sequences.[2][4] Since your this compound modified oligonucleotide lacks this group, both the full-length product and the n-1 failure sequence have very similar hydrophobicity, leading to poor or no separation on a reverse-phase column.
Q3: What is the recommended primary purification method for this type of modified oligonucleotide?
A3: Anion-Exchange High-Performance Liquid Chromatography (AEX or IEX) is the most effective and recommended method.[8][9] IEX separates molecules based on their net negative charge. Since the full-length oligonucleotide has one more phosphate group (and thus a greater negative charge) than the n-1 failure sequence, IEX can resolve these species with high efficiency, irrespective of the 5' modification.[5][6][10]
Q4: Can I use desalting as my only purification step?
A4: Desalting, typically via size-exclusion chromatography (SEC), is effective at removing salts and very small organic molecules left over from synthesis.[1] However, it does not have the resolution to separate full-length oligonucleotides from n-1 shortmers. For applications requiring high purity, such as therapeutic development or sensitive molecular biology assays, desalting alone is insufficient and must be preceded by a high-resolution technique like IEX-HPLC.[1][2][4]
Q5: How does the 5'-o-Methyl group itself affect purification?
A5: The methyl group adds a minor amount of hydrophobicity compared to a free 5'-hydroxyl group. While this change is insufficient for effective RP-HPLC separation from shortmers, it is a factor to consider if using Ion-Pair Reverse-Phase (IP-RP-HPLC) chromatography, as it may slightly alter the retention time compared to an unmodified oligonucleotide of the same length.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of your this compound modified oligonucleotide.
Problem 1: I see poor separation between my product and impurities using IEX-HPLC. The peaks are overlapping.
-
Probable Cause 1: Suboptimal Salt Gradient. The elution in IEX is driven by an increasing salt concentration, which competes with the oligonucleotide for binding to the positively charged stationary phase.[9][10] If the gradient is too steep, resolution will be compromised.
-
Solution: Decrease the slope of your salt gradient. For a 20-mer oligonucleotide, a gradient increase of 1-2% of high-salt buffer per minute is a good starting point. For longer oligos, an even shallower gradient may be necessary to resolve the n and n-1 species.
-
-
Probable Cause 2: Secondary Structure Formation. Oligonucleotides, particularly G-rich sequences, can form secondary structures (hairpins, G-quadruplexes) that mask the phosphate backbone, leading to peak broadening and poor separation.[3][11]
-
Solution 1: Increase Column Temperature. Running the purification at an elevated temperature (e.g., 60-80 °C) can disrupt hydrogen bonds and denature secondary structures, resulting in sharper peaks and improved resolution.[5] Ensure your column and stationary phase are stable at the chosen temperature.
-
Solution 2: Use Denaturing Conditions. Incorporating a denaturant like urea into your mobile phase or using a high pH mobile phase (if the column chemistry allows) can effectively disrupt secondary structures.[2]
-
-
Probable Cause 3: Incorrect Column Choice. The particle size of the IEX resin is critical for resolution.[5][6][9]
Problem 2: My product peak is broad or split when using IP-RP-HPLC.
-
Probable Cause 1: Inappropriate Ion-Pairing Reagent. The choice and concentration of the ion-pairing reagent are critical for retention and peak shape in IP-RP-HPLC.[12]
-
Solution: Triethylammonium acetate (TEAA) is a common choice, but more hydrophobic reagents like hexylammonium acetate (HAA) can provide better resolution for trityl-off purifications. Optimize the concentration of the ion-pairing reagent in your mobile phase (typically 50-100 mM).
-
-
Probable Cause 2: Metal Cation Adducts. Oligonucleotides can form adducts with metal cations (e.g., Na+, K+), leading to split or broadened peaks.
-
Solution: Use high-purity, LC-MS grade solvents and reagents to minimize metal contamination.[12] Adding a small amount of a chelating agent like EDTA to the mobile phase can also help sequester stray metal ions.
-
Problem 3: The final yield after purification and desalting is extremely low.
-
Probable Cause 1: Poor Synthesis Efficiency. Low yield is often a direct result of problems during synthesis, leading to a low proportion of the full-length product in the crude mixture.
-
Solution: Before preparative purification, run a small analytical IEX-HPLC or LC-MS analysis of the crude product to estimate the percentage of full-length material. If the synthesis efficiency is low (<70%), optimize the synthesis protocol before scaling up purification.
-
-
Probable Cause 2: Overly Aggressive Fraction Collection. Being too conservative when collecting fractions from the preparative HPLC run can lead to significant product loss.
-
Solution: Collect smaller, more numerous fractions across the main peak. Analyze each fraction for purity (e.g., by analytical HPLC or UPLC-MS) before pooling. This allows you to maximize the recovery of pure product while excluding fractions contaminated with n-1 or other impurities.
-
Data & Method Comparison
The choice between IEX and IP-RP-HPLC depends on your specific purity requirements and available equipment.
| Feature | Anion-Exchange HPLC (IEX-HPLC) | Ion-Pair Reverse-Phase HPLC (IP-RP-HPLC) |
| Separation Principle | Charge (number of phosphate groups) | Hydrophobicity |
| Primary Advantage | Excellent resolution of n vs. n-1 species, independent of 5' modification.[5][8] | Compatible with mass spectrometry (MS) when using volatile buffers.[1] |
| Primary Challenge | Mobile phases are not directly MS-compatible; requires desalting.[9] | Poor resolution of n vs. n-1 for trityl-off oligos of similar length.[11] |
| Typical Mobile Phase | Salt gradient (e.g., NaCl, NaBr) in a buffered solution (e.g., Tris, Phosphate).[8][10] | Acetonitrile gradient in an aqueous buffer containing an ion-pairing reagent (e.g., TEAA).[12][13] |
| Recommended For | High-purity applications (therapeutics, diagnostics) where resolving shortmers is critical. | Analytical applications (LC-MS) or when IEX is unavailable. |
Visual Guides and Workflows
A logical approach is key to successful purification. The following diagrams illustrate the decision-making process and experimental workflow.
Caption: Decision tree for selecting a purification strategy.
Caption: Step-by-step workflow for IEX-HPLC purification.
Experimental Protocols
Protocol 1: High-Resolution Anion-Exchange HPLC (IEX-HPLC)
This protocol is designed for the high-purity separation of the target oligonucleotide from failure sequences.
-
Column and System Preparation:
-
Column: Use a high-resolution, strong anion-exchange column suitable for oligonucleotide purification (e.g., DNAPac PA100, YMC BioPro IEX).
-
System: Equilibrate the HPLC system and column thoroughly with Mobile Phase A. Ensure the system is free of leaks and pressure is stable.
-
-
Mobile Phase Preparation:
-
Mobile Phase A (Low Salt): 20 mM Tris-HCl, pH 8.0, in HPLC-grade water.
-
Mobile Phase B (High Salt): 20 mM Tris-HCl, 1.0 M NaCl, pH 8.0, in HPLC-grade water.
-
Note: Filter and degas all buffers before use.
-
-
Sample Preparation:
-
Dissolve the crude, deprotected oligonucleotide in Mobile Phase A to a concentration of approximately 10-20 OD/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Method:
-
Flow Rate: 1.0 mL/min (for analytical scale, adjust for preparative).
-
Column Temperature: 60 °C (to minimize secondary structures).
-
Detection: UV at 260 nm.
-
Gradient:
-
0-2 min: 10% B
-
2-22 min: 10% to 70% B (linear gradient)
-
22-25 min: 70% to 100% B
-
25-30 min: 100% B (column wash)
-
30-35 min: 10% B (re-equilibration)
-
-
Note: This gradient is a starting point. The slope (from 2-22 min) is the most critical parameter for resolution and should be optimized. A shallower gradient will provide better separation.
-
-
Fraction Collection and Analysis:
-
Collect 0.5 mL fractions across the main elution peak. The full-length product should be the last major peak to elute.
-
Analyze the purity of key fractions using analytical HPLC or LC-MS.
-
Pool the fractions that meet the required purity specifications.
-
Protocol 2: Post-Purification Desalting via Size-Exclusion Chromatography (SEC)
This protocol is essential for removing the high concentration of salt from the pooled IEX-HPLC fractions.
-
Column and System Preparation:
-
Column: Use a desalting column (e.g., Sephadex G-25, Bio-Gel P-6).
-
System: Equilibrate the column extensively with nuclease-free, HPLC-grade water.
-
-
Sample Loading:
-
Load the pooled, purified oligonucleotide fraction onto the equilibrated desalting column. The sample volume should not exceed ~25% of the column bed volume for optimal separation.
-
-
Elution and Collection:
-
Elute the sample with nuclease-free water.
-
The oligonucleotide, being larger, will elute first in the void volume. The smaller salt molecules will be retained by the porous beads and elute later.
-
Monitor the elution by UV at 260 nm and collect the first peak, which contains your desalted product.
-
-
Final Steps:
-
Quantify the final product by UV absorbance.
-
Perform final quality control checks (e.g., LC-MS for identity, analytical HPLC for purity).
-
Lyophilize the purified, desalted oligonucleotide to a dry pellet for storage.
-
References
-
Gilson. (n.d.). Five Crucial Considerations to Overcome Challenges in Oligonucleotide Purification. Retrieved from [Link]
-
Biocompare. (2017, July 21). Tackling Problems with HPLC Purification of Oligonucleotides. Retrieved from [Link]
-
KNAUER. (n.d.). Oligonucleotide Purification via Ion Exchange. Retrieved from [Link]
-
YMC. (n.d.). Analysis and Purification of Oligonucleotides by Anion Exchange and Ion-Pairing Reversed Phase Chromatography. Retrieved from [Link]
-
YMC. (n.d.). Purification of Oligonucleotides via Anion Exchange Chromatography. Retrieved from [Link]
-
YMC Europe GmbH. (n.d.). APPLICATION NOTE: Purification of Oligonucleotides via Anion Exchange Chromatography. Retrieved from [Link]
-
Element Laboratory Solutions. (n.d.). Solutions for Oligonucleotide Analysis and Purification. Retrieved from [Link]
-
Market Insights. (n.d.). Challenges and Solutions in the Purification of Oligonucleotides. Retrieved from [Link]
-
ATDBio. (n.d.). Nucleic Acids Book - Chapter 7: Purification and characterisation of oligonucleotides. Retrieved from [Link]
-
Element Laboratory Solutions. (n.d.). Solutions for Oligonucleotide Analysis and Purification. Part 2: Reversed Phase Chromatography. Retrieved from [Link]
-
Mass Spectrometry Research Facility. (n.d.). RP-HPLC Purification of Oligonucleotides. Retrieved from [Link]
Sources
- 1. gilson.com [gilson.com]
- 2. Oligonucleotide Purification [sigmaaldrich.com]
- 3. atdbio.com [atdbio.com]
- 4. labcluster.com [labcluster.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. ymc.eu [ymc.eu]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. Oligonucleotide Purification via Ion Exchange [knauer.net]
- 9. ymc.co.jp [ymc.co.jp]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. nextgenbiomed.lifesciencexchange.com [nextgenbiomed.lifesciencexchange.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Technical Support Center: Troubleshooting Failed Synthesis of 5'-O-Methylthymidine Oligonucleotides
<
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, experience-driven insights into troubleshooting the synthesis of oligonucleotides containing 5'-O-Methylthymidine. Instead of a generic checklist, this resource is structured as a series of questions and answers that directly address the complex challenges you may encounter, from unexpected analytical results to low synthesis yields. Our goal is to explain the "why" behind the problems and provide validated solutions.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a low yield of the full-length product (FLP) when synthesizing a this compound oligo?
Low yield of the desired full-length oligonucleotide is the most frequent issue. This typically points to a problem in the solid-phase synthesis cycle, most often at the coupling step. The 5'-O-methyl group, while small, can introduce steric hindrance that slows down the phosphoramidite coupling reaction compared to standard, unmodified nucleosides.[] If the standard coupling time is used, it may be insufficient for the this compound phosphoramidite to react completely with the free 5'-hydroxyl of the growing chain. This leads to a significant portion of the chains being capped, terminating the synthesis prematurely and resulting in a higher proportion of truncated sequences (failure sequences).[2][3][4]
Another potential, though less common, cause can be the stability of the phosphoramidite reagent itself. Modified phosphoramidites can sometimes be less stable than their standard A, C, G, and T counterparts. If the reagent has been improperly stored or is from an older batch, its degradation can lead to poor coupling efficiency.[5]
Q2: My mass spectrometry (MS) data shows a significant peak at M-1 (mass minus one base), corresponding to a deletion at the this compound position. What is the primary cause?
This is a classic symptom of incomplete coupling.[6] During the synthesis cycle, if the this compound phosphoramidite fails to couple to the growing oligonucleotide chain, the unreacted 5'-hydroxyl group should be permanently blocked by an acetic anhydride capping step.[3] However, if this capping is also inefficient, that chain can react in the subsequent cycle, leading to an oligonucleotide that is missing the intended this compound residue—an "n-1" deletion. The primary culprit is almost always insufficient coupling time or a less-than-optimal activator for this specific modified base.[][6]
Q3: Can the 5'-O-methyl group be lost during the final deprotection step?
The 5'-O-methyl group is generally stable under standard deprotection conditions, such as treatment with concentrated ammonium hydroxide at elevated temperatures. Unlike some other modifications, it is not considered a base-labile group.[5] However, extremely harsh or prolonged exposure to basic conditions could potentially lead to minor degradation, although this is not a common failure mode. If you suspect issues during deprotection, it is more likely that other sensitive modifications in your sequence are being affected, or that deprotection of the standard nucleobase protecting groups is incomplete.[7][8][9]
Section 2: Troubleshooting Guide: Diagnosis by Analytical Data
A systematic analysis of your HPLC and Mass Spectrometry data is the most effective way to diagnose the root cause of a synthesis failure.[10][11]
Problem: HPLC chromatogram shows a low, broad peak for the full-length product with a prominent fronting shoulder or distinct pre-peaks.
-
Symptom: The main product peak is not sharp, and there is a significant population of earlier eluting species.
-
Likely Cause: Inefficient coupling of the this compound phosphoramidite. The earlier eluting peaks are truncated "n-x" failure sequences that are shorter and therefore less retained on a reversed-phase column.[6] The broadness of the main peak can suggest the presence of co-eluting n-1 species that are difficult to resolve from the full-length product.[5]
-
Logical Troubleshooting Workflow:
Figure 1. Troubleshooting workflow for low yield and n-1 impurities.
Problem: Mass spectrometry shows the correct mass for the full-length product, but the yield is unacceptably low.
-
Symptom: You can confirm the identity of your product, but the quantity recovered after purification is minimal.
-
Likely Cause: This again points to low coupling efficiency. While you may have successfully synthesized some full-length product, the majority of the synthesis attempts resulted in truncated sequences that were removed during purification. The cumulative yield of an oligonucleotide is a product of the efficiency of each individual coupling step.[6] A small drop in efficiency at the modified site can lead to a large drop in overall yield.[12]
-
Solution: Focus on optimizing the coupling step for the this compound monomer.
Section 3: Experimental Protocols and Best Practices
Protocol 1: Optimized Coupling for this compound
This protocol is designed to maximize the coupling efficiency of sterically hindered or modified phosphoramidites.
Objective: To achieve >99% coupling efficiency for the this compound monomer.
Materials:
-
This compound CE Phosphoramidite solution (0.1 M in anhydrous acetonitrile)
-
Activator Solution: 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) at appropriate concentration for your synthesizer.[13][14]
-
Standard DNA synthesis reagents (Capping, Oxidation, Deblocking solutions)
-
Anhydrous acetonitrile
Procedure:
-
Modify the Synthesis Cycle: Program a custom synthesis cycle specifically for the this compound addition.
-
Extend Coupling Time: Increase the coupling time for the this compound phosphoramidite to at least 3-5 times the standard coupling time for A, C, G, or T monomers. A 10-15 minute coupling time is a good starting point.
-
Use an Appropriate Activator: While 1H-tetrazole is standard, more potent activators like ETT or DCI can enhance the reaction rate for hindered monomers.[13][15] DCI is often recommended as it is less acidic than tetrazole, reducing the risk of detritylation of the phosphoramidite monomer during longer coupling times.[15]
-
Ensure Anhydrous Conditions: Moisture is detrimental to phosphoramidite chemistry.[5] Ensure that your acetonitrile and all other reagents are strictly anhydrous.
-
Monitor Trityl Release: If your synthesizer is equipped with a trityl monitor, observe the colorimetric output after the deblocking step following the this compound coupling. A significant drop in absorbance compared to the previous cycles indicates a failed coupling.
Table 1: Comparison of Activators for Modified Phosphoramidite Coupling
| Activator | Typical Concentration | pKa | Key Characteristics & Recommendations |
| 1H-Tetrazole | 0.45 M | 4.9 | Standard activator; may be too slow for hindered monomers, leading to incomplete coupling.[16] |
| 5-(Ethylthio)-1H-tetrazole (ETT) | 0.25 M | 4.3 | More acidic and a better nucleophilic catalyst than tetrazole, leading to faster coupling. |
| 4,5-Dicyanoimidazole (DCI) | 0.1-0.25 M | 5.2 | Less acidic than tetrazole, minimizing side reactions like detritylation during extended coupling times.[14][15] Highly recommended for sensitive or sterically hindered phosphoramidites. |
Protocol 2: Standard Deprotection and Cleavage
The 5'-O-methyl group does not typically require special deprotection conditions. A standard protocol is usually sufficient.
Objective: To completely remove all protecting groups and cleave the oligonucleotide from the solid support without degrading the product.
Materials:
-
Concentrated Ammonium Hydroxide (28-30%)
-
Heating block or oven set to 55°C
Procedure:
-
Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap vial.
-
Add 1-2 mL of concentrated ammonium hydroxide to the vial.
-
Seal the vial tightly. Ensure the cap has a proper seal to prevent ammonia gas from escaping.
-
Heat the vial at 55°C for 8-12 hours (overnight).
-
Allow the vial to cool completely to room temperature before opening.
-
Transfer the ammonium hydroxide solution containing the cleaved and deprotected oligonucleotide to a new tube.
-
Evaporate the ammonia to yield the crude oligonucleotide pellet.
-
Resuspend the pellet in an appropriate buffer (e.g., sterile water or 0.1 M TEAA) for analysis and purification.[6]
A Note on "UltraMILD" and "UltraFAST" Deprotection: If your oligonucleotide contains other base-labile modifications (e.g., certain fluorescent dyes), you may need to use milder deprotection conditions, such as potassium carbonate in methanol ("UltraMILD") or a mixture of ammonium hydroxide and methylamine ("UltraFAST" or AMA).[7][9][17] The this compound itself is compatible with these methods.[7]
Section 4: Advanced Troubleshooting and Mechanistic Insights
The Chemistry of Coupling
The phosphoramidite coupling reaction is a nucleophilic attack of the free 5'-hydroxyl group on the activated phosphoramidite monomer.
Sources
- 2. Error Correction in Gene Synthesis Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. reddit.com [reddit.com]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. glenresearch.com [glenresearch.com]
- 10. Advancements in the characterisation of oligonucleotides by high performance liquid chromatography‐mass spectrometry in 2021: A short review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pragolab.cz [pragolab.cz]
- 12. exactmer.com [exactmer.com]
- 13. Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. WO1998016540A1 - Improved coupling activators for oligonucleotide synthesis - Google Patents [patents.google.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Side Reactions in 5'-O-Methylthymidine Oligonucleotide Synthesis
Welcome to the Technical Support Center for oligonucleotide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are incorporating 5'-O-Methylthymidine into their synthetic oligonucleotides. As a modified nucleoside, this compound can present unique challenges during solid-phase synthesis. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate potential side reactions and optimize your synthesis protocols.
I. Understanding the Core Chemistry and Potential Pitfalls
The solid-phase synthesis of oligonucleotides is a cyclical process involving four key steps: deblocking (detritylation), coupling, capping, and oxidation. The introduction of a 5'-O-methyl group on a thymidine residue, while seemingly a minor modification, can influence the outcome of these reactions and introduce potential side reactions that are not commonly observed with standard DNA synthesis.
The primary concern when working with this compound is the stability of the 5'-O-methyl ether linkage throughout the synthesis cycle. This linkage is exposed to both acidic and basic conditions, which can potentially lead to its cleavage (demethylation) or other unforeseen side reactions.
II. Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I am observing a lower than expected yield for my this compound containing oligonucleotide. What are the potential causes?
Lower than expected yield is a common issue in oligonucleotide synthesis and can be exacerbated by the presence of modified nucleosides. For this compound-containing oligos, consider the following:
-
Incomplete Coupling: The steric bulk of the 5'-O-methyl group might slightly hinder the coupling efficiency of the subsequent phosphoramidite.
-
Troubleshooting:
-
Extend Coupling Time: Increase the coupling time for the phosphoramidite being added after the this compound residue. A 5-10 minute coupling time is a reasonable starting point.
-
Use a Stronger Activator: Consider using a more potent activator, such as 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI), to drive the coupling reaction to completion.
-
-
-
Degradation During Synthesis: While the 5'-O-methyl ether bond is generally stable, prolonged exposure to harsh acidic or basic conditions could lead to some degradation, although this is not a commonly reported issue.
-
Phosphoramidite Quality: The quality of the this compound phosphoramidite is crucial. Ensure it is of high purity and has been stored under anhydrous conditions to prevent hydrolysis.
Q2: My mass spectrometry (MS) analysis shows a peak corresponding to the loss of a methyl group (-14 Da). Is this demethylation of the this compound?
The observation of a -14 Da peak is a strong indicator of demethylation. The 5'-O-methyl ether linkage can be susceptible to cleavage under certain conditions.
-
Mechanism of Demethylation: Demethylation can occur via nucleophilic attack on the methyl group. While standard oligonucleotide synthesis reagents are not designed to be strong demethylating agents, prolonged exposure to certain reagents or impurities could contribute to this side reaction.
-
Troubleshooting & Prevention:
-
Minimize Acid Exposure: Use the shortest possible detritylation time necessary for complete removal of the DMT group. Dichloroacetic acid (DCA) is generally preferred over the stronger trichloroacetic acid (TCA) to minimize acid-catalyzed side reactions.[1][2]
-
Optimize Deprotection: Use the mildest basic conditions that are sufficient for complete removal of the nucleobase and phosphate protecting groups. For standard protecting groups, ammonium hydroxide at room temperature for an extended period is a mild option. For more sensitive modifications, consider using ultra-mild deprotection conditions with reagents like potassium carbonate in methanol.[3]
-
High-Quality Reagents: Ensure all reagents, especially the deprotection solution, are fresh and free of contaminants that could promote demethylation.
-
Q3: I am seeing a significant amount of n-1 shortmer peaks in my HPLC or CE analysis. Is this related to the this compound?
The presence of n-1 shortmers, or failure sequences, is a common problem in oligonucleotide synthesis and can be influenced by the presence of modified nucleosides.
-
Causes of n-1 Deletions:
-
Incomplete Coupling: As mentioned in Q1, the 5'-O-methyl group can sterically hinder the incoming phosphoramidite, leading to incomplete coupling.
-
Inefficient Capping: If the unreacted 5'-hydroxyl groups are not efficiently capped after the coupling step, they will be available to react in the subsequent cycle, leading to an n-1 deletion.
-
-
Troubleshooting & Optimization:
-
Optimize Coupling: Refer to the troubleshooting steps in Q1.
-
Ensure Efficient Capping:
-
Use fresh capping reagents (Cap A: acetic anhydride/lutidine/THF and Cap B: N-methylimidazole/THF).
-
Ensure adequate capping time as per your synthesizer's protocol.
-
-
Q4: Could the 5'-O-methyl group influence side reactions on adjacent bases, such as depurination?
While there is no direct evidence to suggest that the 5'-O-methyl group on thymidine directly participates in the depurination of adjacent purine bases, any factor that alters the local chemical environment could potentially have a subtle influence.
-
Depurination Overview: Depurination is the acid-catalyzed cleavage of the glycosidic bond between a purine base (adenine or guanine) and the deoxyribose sugar.[1][4] This is a major side reaction during the detritylation step.
-
Considerations for this compound: The electronic properties of the 5'-O-methyl group are unlikely to have a significant long-range effect on the stability of the glycosidic bond of an adjacent purine. However, it is always good practice to minimize the risk of depurination.
-
General Prevention of Depurination:
-
Use DCA instead of TCA: Dichloroacetic acid is less acidic than trichloroacetic acid and results in lower rates of depurination.[2]
-
Minimize Detritylation Time: Use the shortest detritylation time required for complete removal of the DMT group.
-
Use Purine Phosphoramidites with More Stable Protecting Groups: For sensitive sequences, consider using purine phosphoramidites with protecting groups that are more resistant to acid-catalyzed depurination, such as dmf-dG.[1]
-
III. Experimental Protocols & Workflows
Protocol 1: Optimized Coupling Cycle for this compound Incorporation
This protocol outlines a modified synthesis cycle to enhance the incorporation of a phosphoramidite immediately following a this compound residue.
-
Deblocking (Detritylation): Standard protocol using 3% DCA in dichloromethane. Monitor the trityl cation release to ensure complete deprotection.
-
Coupling (Post-5'-O-Me-T):
-
Reagents: 0.1 M solution of the subsequent phosphoramidite in anhydrous acetonitrile and 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in anhydrous acetonitrile.
-
Procedure: Deliver the activator and phosphoramidite solutions simultaneously to the synthesis column. Increase the coupling wait time to 10 minutes.
-
-
Capping: Standard protocol using acetic anhydride and N-methylimidazole.
-
Oxidation: Standard protocol using an iodine solution.
Workflow Diagram: Troubleshooting Low Yield and Impurities
Caption: Troubleshooting workflow for low yield and impurities.
IV. Data Summary
Table 1: Common Side Reactions and Recommended Actions
| Side Reaction | Potential Cause(s) | Recommended Action(s) |
| Demethylation (-14 Da) | Harsh deprotection conditions. | Use milder deprotection reagents (e.g., K₂CO₃ in MeOH), reduce deprotection time and temperature. |
| n-1 Deletion | Incomplete coupling after 5'-O-Me-T, inefficient capping. | Extend coupling time, use a stronger activator, ensure fresh capping reagents. |
| Depurination | Acid-catalyzed cleavage during detritylation. | Use DCA instead of TCA, minimize detritylation time. |
| General Low Yield | Suboptimal coupling, phosphoramidite degradation. | Optimize coupling conditions, use high-quality, fresh phosphoramidites. |
V. Concluding Remarks
The successful synthesis of oligonucleotides containing this compound requires careful consideration of the potential for side reactions. While the 5'-O-methyl ether is a relatively stable modification, optimizing coupling and deprotection steps is crucial to minimize the formation of impurities and maximize yield. By following the troubleshooting guidelines and protocols outlined in this document, researchers can confidently incorporate this compound into their oligonucleotides for a wide range of applications in research and drug development.
References
-
Glen Research. (n.d.). Deprotection - Volume 1 - Deprotect to Completion. Glen Report 20.24. Retrieved from [Link]
-
Glen Research. (n.d.). Depurination of DNA During Oligonucleotide Synthesis. Glen Report 22.19. Retrieved from [Link]
- Efcavitch, J. W., & Heiner, C. (1985). Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis. Nucleic Acids Research, 13(7), 2545–2561.
- Beaucage, S. L., & Iyer, R. P. (1992). Advances in the synthesis of oligonucleotides by the phosphoramidite approach. Tetrahedron, 48(12), 2223-2311.
-
Phenomenex Inc. (n.d.). Avoiding Depurination During Trityl-on Purification. Retrieved from [Link]
Sources
Technical Support Center: Improving the Stability of 5'-o-Methylthymidine in Solution
Welcome to the technical support center for 5'-o-Methylthymidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on maintaining the stability of this compound in solution. Here, you will find troubleshooting advice and frequently asked questions to address common challenges encountered during experimentation.
I. Troubleshooting Guide: Degradation and Instability Issues
This section addresses specific problems you might encounter with this compound stability, their probable causes, and detailed solutions.
Issue 1: Rapid Degradation of this compound in Aqueous Buffers
Question: I've observed a rapid loss of my this compound compound when dissolved in a standard aqueous buffer (e.g., PBS, pH 7.4) at room temperature. What is causing this, and how can I prevent it?
Answer:
Rapid degradation of this compound in aqueous solutions is a common issue, often attributable to hydrolysis of the N-glycosidic bond, which links the thymine base to the deoxyribose sugar. The stability of this bond is highly sensitive to pH and temperature.
Causality:
-
pH-Dependent Hydrolysis: The N-glycosidic bond of nucleosides is susceptible to acid-catalyzed hydrolysis.[1][2] While generally more stable at neutral to slightly alkaline pH, prolonged exposure to even mildly acidic conditions can accelerate degradation. Conversely, at very high pH, base-catalyzed degradation can also occur. The ionization state of the molecule can change with pH, leading to different degradation pathways.[3]
-
Temperature: Increased temperature provides the activation energy needed for hydrolytic cleavage, significantly accelerating the degradation rate.[4]
Solution Workflow:
-
Buffer Selection and pH Control:
-
Recommendation: Utilize a buffer system that maintains a stable pH in the range of 7.0 to 8.0. Good's buffers such as HEPES or Tris-HCl are excellent choices.
-
Protocol: Prepare buffers using high-purity water (e.g., Milli-Q or equivalent). After dissolving the buffer components, adjust the pH accurately using a calibrated pH meter. For long-term storage of the stock solution, consider buffers that have a low temperature coefficient for their pKa.
-
-
Temperature Management:
-
Recommendation: Always prepare and handle this compound solutions on ice or at reduced temperatures (2-8°C).[5]
-
Protocol: When preparing stock solutions, cool the buffer to 4°C before dissolving the compound. If the experimental protocol allows, conduct the experiment at a lower temperature.
-
-
Storage of Stock Solutions:
-
Recommendation: For long-term storage, it is advisable to store stock solutions in aliquots at -20°C or -80°C.[6] This minimizes freeze-thaw cycles, which can also contribute to degradation.
-
Protocol: After preparing a concentrated stock solution (e.g., in DMSO or an appropriate buffer), dispense it into single-use aliquots in tightly sealed vials and freeze immediately. When needed, thaw an aliquot on ice just before use.
-
Issue 2: Unexpected Peaks Observed During HPLC Analysis
Question: My HPLC analysis of a this compound solution shows multiple unexpected peaks, suggesting the presence of impurities or degradation products. How can I identify these and confirm the integrity of my compound?
Answer:
The appearance of extra peaks in an HPLC chromatogram is a strong indicator of degradation. The primary degradation products are likely to be thymine and the 5'-o-methylated ribose sugar, resulting from the cleavage of the N-glycosidic bond. Other potential byproducts could arise from further degradation of these initial products.
Causality:
-
Hydrolytic Cleavage: As discussed in Issue 1, hydrolysis is the most probable cause.
-
Oxidative Damage: Although less common for the thymine base compared to purines, oxidative stress (e.g., from reactive oxygen species in the buffer or exposure to air and light) can lead to the formation of modified bases.
-
Photodegradation: Exposure to UV or even ambient light can induce photochemical reactions, leading to the formation of degradation products.
Solution Workflow: Forced Degradation Study
To identify the unknown peaks, a forced degradation study is the recommended approach.[7][8][9] This involves intentionally degrading the compound under various stress conditions to generate its likely degradation products.
Experimental Protocol: Forced Degradation Study
-
Prepare Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol or water).
-
Apply Stress Conditions (in separate, sealed vials):
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24-48 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24-48 hours.
-
Oxidation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the solution to a UV lamp (e.g., 254 nm) for 24 hours.
-
-
Analysis:
Data Presentation: Expected Degradation Products
| Stress Condition | Expected Primary Degradation Product(s) |
| Acid/Base Hydrolysis | Thymine, 5'-o-methyl-deoxyribose |
| Oxidation | Thymine glycol, other oxidized thymine derivatives |
| Thermal Degradation | Similar to hydrolysis products |
| Photodegradation | Various photoproducts, including cyclobutane pyrimidine dimers |
II. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving and storing this compound?
A1: For long-term storage as a solid, keep the compound at -20°C in a tightly sealed container.[12] For stock solutions, dimethyl sulfoxide (DMSO) is a good choice as it is less prone to hydrolysis.[12] If aqueous solutions are required, prepare them fresh from a DMSO stock or dissolve the solid in a chilled, pH-stable buffer (pH 7.0-8.0) immediately before use. Do not store aqueous solutions for extended periods at room temperature.[13]
Q2: How does the 5'-o-methyl modification affect the stability compared to natural thymidine?
A2: The 5'-o-methyl group is an ether linkage, which is generally stable under neutral and basic conditions. The primary point of instability in this compound remains the N-glycosidic bond, similar to natural thymidine. However, modifications to the sugar moiety can sometimes influence the stability of the glycosidic bond.[14][15]
Q3: Can I autoclave my buffer after adding this compound?
A3: No. Autoclaving involves high temperatures (121°C) and pressure, which will rapidly degrade this compound. Always prepare buffers and sterilize them by filtration (using a 0.22 µm filter) before adding the compound.
Q4: Are there any specific handling precautions I should take?
A4: Beyond the stability considerations, standard laboratory practices for handling chemical compounds should be followed. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of the powder and skin contact.
III. Visualizing Experimental Workflows
To aid in understanding the recommended procedures, the following diagrams illustrate the key workflows.
Workflow for Preparing a Stable this compound Solution
Caption: Workflow for preparing stable this compound solutions.
Troubleshooting Workflow for Unexpected HPLC Peaks
Caption: Troubleshooting workflow for identifying unknown peaks via forced degradation.
IV. References
-
Agris, P. F. (2004). Chemical and Conformational Diversity of Modified Nucleosides Affects tRNA Structure and Function. PMC - PubMed Central. Retrieved from [Link]
-
Davis, D. R., & Durant, P. C. (1999). Nucleoside Modifications Affect the Structure and Stability of the Anticodon of tRNALys,3. Nucleosides and Nucleotides, 18(6-7), 1579–1581. Retrieved from [Link]
-
Lönnberg, H., & Lukkari, J. (1990). Hydrolytic Reactions of Thymidine 5'-o-phenyl-N-alkylphosphoramidates, Models of Nucleoside 5'-monophosphate Prodrugs. PubMed. Retrieved from [Link]
-
De Clercq, E. (2010). The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold. PubMed Central. Retrieved from [Link]
-
MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]
-
BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
Singh, R., & Kumar, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review. NIH. Retrieved from [Link]
-
CORE. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
O'Driscoll, L. J., & O'Donovan, N. (2013). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. NIH. Retrieved from [Link]
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Retrieved from [Link]
Sources
- 1. Hydrolytic reactions of thymidine 5'-o-phenyl-N-alkylphosphoramidates, models of nucleoside 5'-monophosphate prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Chemical and Conformational Diversity of Modified Nucleosides Affects tRNA Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
dealing with incomplete deprotection of 5'-o-Methylthymidine oligos
Technical Support Center: 5'-O-Methylthymidine Oligonucleotides
A Guide to Troubleshooting Incomplete Deprotection
Welcome to the technical support center for researchers working with this compound (5'-OMe-T) modified oligonucleotides. This guide, designed for scientists and drug development professionals, provides in-depth troubleshooting strategies for one of the most common and challenging issues encountered with this modification: incomplete removal of the 5'-O-methyl protecting group. As your Senior Application Scientist, my goal is to explain the underlying chemistry of these challenges and provide robust, field-proven protocols to ensure the integrity and purity of your final product.
The Challenge: Why is the 5'-O-Methyl Group So Stubborn?
Unlike the bulky and acid-labile 4,4'-dimethoxytrityl (DMT) group, the 5'-O-methyl group is a small, stable alkyl ether. Standard oligonucleotide deprotection cocktails, such as aqueous ammonium hydroxide or methylamine mixtures (AMA), are formulated to remove protecting groups from the nucleobases (e.g., benzoyl, isobutyryl) and the phosphate backbone (e.g., cyanoethyl).[1][2] These conditions are generally insufficient to cleave the chemically robust methyl ether bond at the 5'-terminus.
This stability is a double-edged sword. While it provides a permanent "cap" to the 5'-hydroxyl, preventing enzymatic degradation or unwanted ligation in biological applications, it necessitates a dedicated, often harsher, deprotection step for applications requiring a free 5'-OH. Failure to completely remove this group results in a heterogeneous product mixture, compromising downstream experiments and the reliability of your results.[3][4]
Part 1: Diagnosis of Incomplete Deprotection
Effective troubleshooting begins with accurate diagnosis. The primary analytical tools for identifying incomplete 5'-O-methyl deprotection are Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC).
Analytical Signatures
| Analytical Method | Signature of Incomplete Deprotection | Explanation |
| Mass Spectrometry (ESI-MS) | Presence of a species with a mass of [M + 14.02 Da] | The residual methyl group (-CH₂) adds 14.02 Da to the expected mass of the fully deprotected oligonucleotide. This is the most definitive evidence of incomplete deprotection. |
| Reverse-Phase HPLC (RP-HPLC) | A distinct, more hydrophobic (later eluting) peak adjacent to the main product peak. | The methyl group increases the hydrophobicity of the oligonucleotide, causing it to be retained longer on a C18 column. This peak will be absent or significantly reduced after successful deprotection.[5] |
| Anion-Exchange HPLC (AEX-HPLC) | Co-elution or a slight shoulder on the main peak. | Since the methyl group is uncharged, it has a minimal effect on the overall charge-to-mass ratio. AEX-HPLC is less effective at resolving this specific impurity but may show peak broadening. |
Part 2: Troubleshooting Workflow
When analysis confirms the presence of the unwanted 5'-O-methylated species, a systematic approach is required. The following decision tree outlines a logical workflow for addressing the issue.
Caption: Troubleshooting decision tree for incomplete 5'-O-methyl deprotection.
Part 3: Detailed Deprotection Protocols
The following protocols provide step-by-step instructions for the chemical removal of the 5'-O-methyl group.
Protocol A: Thiophenolic Reagent-Based Demethylation
This is the most common and recommended method. The mechanism involves a nucleophilic substitution (S_N2) reaction where the soft thiophenoxide anion attacks the methyl group, cleaving the ether bond. Reagents like 2-methyl-5-tert-butylthiophenol are favored as they are effective and odorless compared to thiophenol.[6]
Materials:
-
Crude, dried 5'-OMe-T oligonucleotide pellet.
-
Deprotection Reagent: 2-Methyl-5-tert-butylthiophenol.
-
Base: Triethylamine (TEA).
-
Solvent: Acetonitrile (ACN), anhydrous.
-
Precipitation agents: 3M Sodium Acetate (NaOAc), n-butanol or ethanol.
-
Nuclease-free water.
Procedure:
-
Prepare Deprotection Cocktail: In a fume hood, prepare a solution of 1 M 2-methyl-5-tert-butylthiophenol and 2 M triethylamine in anhydrous acetonitrile. For a 1 mL solution, this corresponds to approximately 180 µL of the thiophenol reagent and 277 µL of TEA, brought to 1 mL with ACN.
-
Oligonucleotide Resuspension: Resuspend the dried oligonucleotide pellet in the deprotection cocktail. Use approximately 200-500 µL of the cocktail per 1 µmole of oligonucleotide synthesis scale.
-
Incubation: Vortex the mixture thoroughly to ensure complete dissolution. Incubate the reaction at 65°C for 60-90 minutes. For sequences known to be difficult, this time can be extended to 2 hours.
-
Cooling and Precipitation: After incubation, cool the vial to room temperature. Add 25 µL of 3M NaOAc and 1 mL of n-butanol. Vortex vigorously.
-
Isolation: Cool the mixture at -20°C or -70°C for 30 minutes to precipitate the oligonucleotide.[7]
-
Pelleting and Washing: Centrifuge the sample at high speed (e.g., 12,000-15,000 rpm) for 10-15 minutes to pellet the oligonucleotide. Carefully decant the supernatant.
-
Wash: Wash the pellet twice with 70% ethanol to remove residual reagents. Dry the final pellet under vacuum.
-
Verification: Resuspend the oligo in nuclease-free water. Perform LC-MS analysis to confirm the complete removal of the +14.02 Da species before proceeding to purification.
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I just extend the standard ammonium hydroxide or AMA deprotection time to remove the 5'-O-methyl group? A: No. The chemical mechanism required to cleave the stable methyl ether bond is different from that for removing base-labile protecting groups.[1][2] Standard deprotection reagents, even with prolonged heating, are ineffective for this purpose and may lead to degradation of the oligonucleotide itself.
Q2: My mass spectrum shows a peak at [M+16 Da] instead of [M+14 Da]. What is this? A: An [M+16 Da] peak typically indicates oxidation of the oligonucleotide, not incomplete methyl deprotection. This is a separate issue that may arise from the synthesis or workup conditions. The mass of a methyl group (-CH₂) is ~14 Da, while an oxygen atom is ~16 Da.
Q3: The thiophenolic deprotection protocol only partially removed the methyl group. What should I do? A: You can repeat the deprotection protocol (Protocol A) on the partially deprotected product. Ensure your reagents are fresh and anhydrous, and consider extending the incubation time to the upper limit (e.g., 2.5 hours). If the group remains, you may be dealing with a highly resistant sequence, and advanced methods (e.g., using a Lewis acid like Boron trichloride) may be required, though these are hazardous and can damage the oligo if not performed correctly. Consultation with a specialist is recommended in such cases.
Q4: Is the 5'-O-methyl group the same as 2'-O-methylation? A: No, they are fundamentally different modifications. 5'-O-methylation, as discussed here, is a synthetic modification at the 5'-terminus of the sugar backbone. 2'-O-methylation is a common natural or synthetic modification at the 2'-hydroxyl position of the ribose sugar, often used in RNA therapeutics to increase stability and reduce immune response.[8][9] The deprotection methods are not interchangeable.
References
-
Assessing incomplete deprotection of microarray oligonucleotides in situ. Nucleic Acids Research. [Link]
-
Assessing incomplete deprotection of microarray oligonucleotides in situ. PubMed. [Link]
-
Deprotection - A Glen Report Compilation. Glen Research. [Link]
-
Deprotection Guide. Glen Research. [Link]
-
Deprotection Guide (2018 Version). Glen Research. [Link]
-
Deprotection – Volume 5 – On-Column Deprotection of Oligonucleotides in Organic Solvents. Glen Research. [Link]
-
Procedure for the synthesis and deprotection of Synthetic RNA. Glen Research. [Link]
-
Deprotection Guide (2020). Scribd. [Link]
-
Oligonucleotide synthesis under mild deprotection conditions. National Institutes of Health (NIH). [Link]
-
Deprotection - Volumes 1-5 (2014 Compilation). Glen Research. [Link]
-
An Acid Free Deprotection of 5´-Amino-Modified Oligonucleotides. ChemRxiv. [Link]
-
Detecting the Major Degradation Products of Phosphorothioate Oligonucleotides by Chemical Derivatization and Weak Anion Exchange Chromatography. ACS Omega. [Link]
-
Oligonucleotide Deprotection Guide. Glen Research. [Link]
-
2-Methyl-5-tert-butylthiophenol--an odorless deprotecting reagent useful in synthesis of oligonucleotides and their analogs. PubMed. [Link]
-
Mass Spectrometry: Fragmentation. Course Hero. [Link]
-
Mass Spec Mech Ethers Heterolytic Cleavage Source. YouTube. [Link]
-
Mechanism and Function of Oxidative Reversal of DNA and RNA Methylation. National Institutes of Health (NIH). [Link]
-
2'-O-methylation. Wikipedia. [Link]
-
2′-O-methylation (Nm) in RNA: progress, challenges, and future directions. National Institutes of Health (NIH). [Link]
Sources
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Assessing incomplete deprotection of microarray oligonucleotides in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing incomplete deprotection of microarray oligonucleotides in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. 2-Methyl-5-tert-butylthiophenol--an odorless deprotecting reagent useful in synthesis of oligonucleotides and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. glenresearch.com [glenresearch.com]
- 8. 2'-O-methylation - Wikipedia [en.wikipedia.org]
- 9. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of 5'-o-Methylthymidine Phosphoramidite Solubility: A Technical Support Guide
Welcome to our dedicated technical support center for addressing the common, yet often frustrating, issue of poor solubility encountered with 5'-o-Methylthymidine phosphoramidite during oligonucleotide synthesis. This guide is designed for researchers, scientists, and drug development professionals who rely on the precise and efficient incorporation of modified nucleosides. Here, we will delve into the underlying causes of solubility challenges and provide field-proven troubleshooting strategies and protocols to ensure the success of your experiments.
I. Troubleshooting Guide: From Problem to Solution
This section is structured to provide direct answers and actionable protocols for specific problems you may encounter.
Issue 1: The phosphoramidite fails to dissolve completely in anhydrous acetonitrile.
Root Cause Analysis: this compound phosphoramidite, like many modified phosphoramidites, can exhibit lower solubility in standard solvents like acetonitrile compared to its unmodified counterparts. This can be attributed to several factors, including the lipophilicity of the methyl group and potential impurities from synthesis.[1] Furthermore, the presence of even trace amounts of water can lead to hydrolysis, forming byproducts that are less soluble.[2][]
Step-by-Step Dissolution Protocol:
-
Ensure Strict Anhydrous Conditions:
-
Use only high-quality, DNA synthesis grade anhydrous acetonitrile with a water content of less than 30 ppm, preferably below 10 ppm.[1]
-
Before use, it is best practice to further dry the solvent using activated 3 Å molecular sieves for at least 24 hours.[1]
-
Always handle the phosphoramidite and solvent under an inert atmosphere, such as argon or nitrogen gas, to prevent exposure to moisture.
-
-
Equilibrate to Room Temperature:
-
Initial Dissolution and Sonication:
-
Add the appropriate volume of anhydrous acetonitrile to the vial to achieve the desired concentration (typically 0.1 M for standard synthesis).[2]
-
Gently swirl the vial to wet the solid.
-
If insolubility persists, sonicate the vial in a water bath for 5-10 minutes. The ultrasonic waves can help break up aggregates and facilitate dissolution.
-
-
Consider Alternative Solvents (with caution):
Issue 2: The dissolved phosphoramidite solution appears cloudy or contains visible particulates.
Root Cause Analysis: Cloudiness or particulates can indicate several issues:
-
Incomplete Dissolution: The concentration may be too high for the solvent's capacity.
-
Hydrolysis: Exposure to moisture has led to the formation of insoluble byproducts.[2]
-
Impurities: The phosphoramidite itself may contain impurities from its synthesis and purification process.[5] These can include non-reactive and reactive species that may or may not be incorporated into the growing oligonucleotide chain.[5]
Troubleshooting Workflow:
Caption: Step-by-step workflow for preparing the phosphoramidite solution.
References
-
ELLA Biotech. Designing Oligo With Multiple Modifications. [Link]
-
AxisPharm. 12 most commonly asked questions about phosphoramidites. [Link]
-
Amerigo Scientific. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology. [Link]
-
NIH. On-demand synthesis of phosphoramidites. [Link]
-
Glen Research. synthesis using methyl phosphonamidites. [Link]
-
Glen Research. 5-Me-C-TOM-CE Phosphoramidite. [Link]
Sources
Validation & Comparative
A Researcher's Guide to the Hypothetical Validation of 5'-O-Methylthymidine as a Stable Epigenetic Modification
Introduction: The Expanding Epigenetic Alphabet
The field of epigenetics has revealed a complex layer of gene regulation beyond the static DNA sequence. Covalent modifications to DNA bases, such as the well-established 5-methylcytosine (5mC), act as a chemical alphabet that dictates the dynamic landscape of the genome.[1][2][3] The discovery of new modifications and the enzymes that write, erase, and read them continuously expands our understanding of development, disease, and cellular identity.[4] This guide addresses the hypothetical validation of a novel DNA modification: 5'-O-methylthymidine (5'-O-MeT). While 2'-O-methylation of the ribose moiety is a known modification in RNA, its presence and function on the 5'-position of deoxyribose in DNA remains unproven.[5][6]
This document provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate whether 5'-O-MeT exists as a stable, endogenous epigenetic mark in mammalian genomes. We will outline the necessary experimental workflows, from initial detection to functional characterization, and draw comparisons with the established epigenetic modification, 5mC.
Comparing Apples and Oranges: this compound vs. 5-Methylcytosine
Before embarking on a validation journey, it is crucial to understand the fundamental chemical differences between the hypothetical 5'-O-MeT and the canonical 5mC, as these differences will dictate the experimental approaches.
| Feature | 5-methylcytosine (5mC) | This compound (5'-O-MeT) (Hypothetical) |
| Location of Methyl Group | C5 position of the cytosine base | 5'-hydroxyl group of the deoxyribose sugar of thymidine |
| Chemical Nature | Modification of the pyrimidine ring | Modification of the sugar-phosphate backbone |
| Established Biological Role | Generally associated with transcriptional repression when in promoter regions.[1][7] | Unknown, potentially affecting DNA structure, protein binding, or stability. |
| Enzymatic Machinery | DNA methyltransferases (DNMTs) for writing; TET enzymes for erasing.[4] | Hypothetical methyltransferases and demethylases targeting the 5'-OH group. |
| Detection Methods | Well-established; includes bisulfite sequencing, MeDIP-seq, and specific antibody recognition.[8] | Would require novel approaches or adaptation of existing methods; unlikely to be detected by standard bisulfite sequencing. |
A Roadmap for Validation: An Experimental Workflow
The validation of a new epigenetic modification is a multi-step process that requires rigorous and orthogonal approaches. The following workflow outlines the key stages for investigating the potential existence and stability of 5'-O-MeT.
Caption: A three-phase workflow for the validation of 5'-O-MeT.
Phase 1: Ultrasensitive Detection and Quantification
The first and most critical step is to determine if 5'-O-MeT is present in genomic DNA. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the unbiased detection and quantification of novel DNA modifications due to its high sensitivity and specificity.[8][9][10]
Experimental Protocol: LC-MS/MS for 5'-O-MeT Detection
-
Genomic DNA Isolation: Extract high-quality genomic DNA from the target cells or tissues. Ensure the DNA is free from RNA and other contaminants.
-
Enzymatic Digestion: Digest the genomic DNA into individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
-
LC Separation: Separate the resulting nucleosides using ultra-high-performance liquid chromatography (UHPLC) with a C18 column.
-
MS/MS Detection: Analyze the eluate using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
MRM Transitions:
-
This compound: Monitor the specific transition from the protonated molecular ion [M+H]+ to the characteristic fragment ion.
-
Control Nucleosides: Simultaneously monitor the transitions for canonical nucleosides (dA, dC, dG, T) for quantification.
-
-
-
Quantification: Determine the absolute quantity of 5'-O-MeT relative to the total amount of thymidine. The use of stable isotope-labeled internal standards is crucial for accurate quantification.[11][12]
Phase 2: Mapping the Genomic Landscape
If 5'-O-MeT is detected, the next step is to determine its distribution across the genome. This requires the development of tools for affinity enrichment, analogous to the MeDIP-seq (Methylated DNA Immunoprecipitation Sequencing) used for 5mC.
Experimental Protocol: 5'-O-MeT-IP-Seq (Hypothetical)
-
Antibody Development: Generate a highly specific monoclonal antibody that recognizes 5'-O-MeT within a DNA context but not unmodified thymidine or other modified bases.
-
DNA Fragmentation: Shear genomic DNA to a desired size range (e.g., 200-500 bp) by sonication.
-
Immunoprecipitation: Incubate the fragmented DNA with the anti-5'-O-MeT antibody to enrich for DNA fragments containing the modification.
-
Library Preparation and Sequencing: Prepare a sequencing library from the immunoprecipitated DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome to identify enriched regions, providing a genome-wide map of 5'-O-MeT.
Sources
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. Epigenetics - Wikipedia [en.wikipedia.org]
- 3. DNA methylation: roles in mammalian development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA methylation dynamics during the mammalian life cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ribose 2′-O-methylation provides a molecular signature for the distinction of self and non-self mRNA dependent on the RNA sensor Mda5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2'-O-methylation - Wikipedia [en.wikipedia.org]
- 7. New themes in the biological functions of 5-methylcytosine and 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive Insights into DNA Methylation Analysis - CD Genomics [cd-genomics.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of DNA adenine methylation in genomes of mammals and plants by liquid chromatography/mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Validation of DNA Sequences Using Mass Spectrometry Coupled with Nucleoside Mass Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Direct analysis of 5-methylcytosine and 5-methyl-2'-deoxycytidine in human urine by isotope dilution LC-MS/MS: correlations with N-methylated purines and oxidized DNA lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Biological Effects of 5'-o-Methylthymidine: A Comparative Framework of Functional Assays
For researchers, scientists, and drug development professionals, the validation of a novel compound's biological activity is a cornerstone of preclinical research. 5'-o-Methylthymidine, a nucleoside analog structurally similar to thymidine, has been noted for its antiviral and in vitro anti-cancer properties[1]. However, a comprehensive understanding of its mechanism of action requires rigorous functional testing. The modification of the 5'-hydroxyl group on the deoxyribose moiety, as seen in this compound, presents an intriguing structural change that could influence its interaction with key cellular machinery involved in DNA synthesis and cell cycle regulation. Unlike base-modified analogs such as O2- and O4-methylthymidine which are known to cause DNA lesions and block replication, the impact of sugar modifications like 5'-methylation is less understood[2].
This guide provides a comparative framework of essential functional assays to meticulously validate and characterize the biological effects of this compound. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present a logical workflow for a thorough investigation. This document is designed to be a self-validating system, empowering you to generate robust and reliable data.
The Central Hypothesis: Interference with DNA Synthesis and Cell Proliferation
The primary hypothesis for a thymidine analog like this compound is its potential to interfere with DNA replication, leading to a cascade of cellular consequences including inhibition of cell proliferation, cell cycle arrest, and ultimately, cytotoxicity in rapidly dividing cells such as cancer cells. To be active, most nucleoside analogs must be phosphorylated intracellularly to their triphosphate form, which can then compete with the natural deoxynucleoside triphosphates for incorporation into DNA by DNA polymerases[2][3].
Section 1: Assessing the Impact on Cell Proliferation and Viability
A fundamental first step in characterizing any potential anti-cancer agent is to determine its effect on cell proliferation and viability. These assays provide a quantitative measure of the compound's potency and are crucial for determining appropriate concentrations for subsequent mechanistic studies.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan product.
Causality of Experimental Choice: This assay is a rapid and cost-effective method to screen for cytotoxic effects across multiple cell lines and a range of concentrations. It provides a broad overview of the compound's impact on cell health and helps in determining the half-maximal inhibitory concentration (IC50).
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
DNA Synthesis Assay ([³H]-Thymidine Incorporation)
This assay directly measures the rate of DNA synthesis by quantifying the incorporation of radiolabeled thymidine into newly synthesized DNA. It is a highly sensitive method to assess the anti-proliferative effects of a compound.
Causality of Experimental Choice: While the MTT assay measures metabolic activity, the [³H]-thymidine incorporation assay provides a more direct measure of the inhibition of DNA replication, which is a likely mechanism of action for a thymidine analog.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Radiolabeling: Add 1 µCi of [³H]-thymidine to each well and incubate for the final 4-6 hours of the treatment period.
-
Cell Harvesting: Harvest the cells onto a glass fiber filter using a cell harvester.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Compare the counts per minute (CPM) of treated cells to the control to determine the percentage of inhibition of DNA synthesis.
Data Presentation: Comparative IC50 Values
| Compound | Cell Line | Assay | IC50 (µM) - (Hypothetical Data) | Reference |
| This compound | MCF-7 | MTT | To Be Determined | N/A |
| This compound | HeLa | MTT | To Be Determined | N/A |
| 5-Fluorouracil | MCF-7 | MTT | ~5 | [Internal Data] |
| Doxorubicin | HeLa | MTT | ~0.1 | [Internal Data] |
Section 2: Elucidating the Mechanism of Action on the Cell Cycle
If this compound inhibits DNA synthesis, it is expected to cause a block in the cell cycle, likely at the S phase (synthesis phase) or the G1/S transition. Flow cytometry is a powerful tool to analyze the distribution of cells in different phases of the cell cycle.
Cell Cycle Analysis by Propidium Iodide Staining
Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell, allowing for the differentiation of cells in G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases.
Causality of Experimental Choice: This assay provides a clear and quantitative snapshot of the cell cycle distribution of a population of cells, revealing if a compound induces a block at a specific phase.
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24, 48, and 72 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Flow Cytometry: Analyze the cells using a flow cytometer, exciting at 488 nm and collecting the fluorescence emission at ~617 nm.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in each phase.
Data Presentation: Comparative Cell Cycle Distribution
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 60 | 25 | 15 |
| This compound (Hypothetical) | 30 | 60 | 10 |
| Thymidine Block | 10 | 85 | 5 |
| Nocodazole (G2/M arrest) | 10 | 10 | 80 |
Section 3: Direct Investigation of DNA Synthesis Inhibition
To directly test the hypothesis that this compound inhibits DNA synthesis, in vitro DNA polymerase assays are essential. These assays can determine if the triphosphate form of this compound acts as a competitive inhibitor or a chain terminator for DNA polymerases.
In Vitro DNA Polymerase Assay
This assay measures the activity of purified DNA polymerases in the presence of the triphosphate form of this compound (this compound-TP).
Causality of Experimental Choice: This cell-free assay isolates the interaction between the compound and the DNA polymerase, providing direct evidence of its inhibitory mechanism without the complexities of cellular uptake and metabolism.
-
Reaction Setup: Prepare a reaction mixture containing a DNA template-primer, purified DNA polymerase (e.g., DNA polymerase α, δ, or ε), dNTPs (including [α-³²P]dATP for detection), and varying concentrations of this compound-TP.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Termination and Precipitation: Stop the reaction and precipitate the newly synthesized DNA using trichloroacetic acid (TCA).
-
Quantification: Collect the precipitated DNA on a filter and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the inhibitory concentration (IC50) of this compound-TP on the activity of the DNA polymerase.
Visualization of Experimental Workflow
Sources
A Comparative Guide to the Stability of 5'-O-Methylthymidine and Other Modified Nucleosides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic oligonucleotide development and RNA biology research, the chemical stability of nucleoside analogs is a cornerstone of their efficacy and safety profile. Modifications to the canonical nucleosides are strategically employed to enhance properties such as nuclease resistance, binding affinity, and pharmacokinetic profiles. This guide provides a detailed comparative analysis of the stability of 5'-O-Methylthymidine against other commonly utilized modified nucleosides, supported by experimental data and mechanistic insights.
The Critical Role of Nucleoside Modifications in Stability
Nucleoside modifications are not merely incremental changes; they can fundamentally alter the chemical and physical properties of an RNA or DNA molecule. These alterations can be broadly categorized by their impact on:
-
Enzymatic Stability: Protecting against degradation by cellular nucleases is a primary objective of many modifications.
-
Thermal Stability: The melting temperature (Tm) of duplexes is a key parameter influenced by modifications, affecting hybridization properties.
-
pH and Hydrolytic Stability: Resistance to acidic or basic conditions is crucial for drug formulation and shelf-life.
Methylation is a common and versatile modification. For instance, 2'-O-methylation of the ribose is known to protect tRNA from degradation at high temperatures.[1] This guide will delve into the specific contributions of 5'-O-methylation on thymidine and compare its performance with other key modifications.
Comparative Stability Analysis: A Data-Driven Approach
To provide an objective comparison, we will assess stability across three critical parameters: thermal, hydrolytic (pH), and enzymatic.
Thermal Stability
The introduction of modified nucleosides can either stabilize or destabilize a nucleic acid duplex. The effect is highly dependent on the nature and position of the modification.
Key Findings:
-
5'-O-Methylphosphonate modifications , which are structurally related to this compound, have been shown to increase the stability of hybrid duplexes.[2]
-
Conversely, modifications like 2′-O-Alkyl-N3-Methyluridine can substantially reduce the melting temperature of oligonucleotides, a property that can be leveraged to modulate siRNA activity.[3]
-
The use of chaotropic agents in conjunction with modified nucleosides can be employed to fine-tune and "smooth" the thermal stability of DNA duplexes.[4]
Table 1: Comparative Thermal Stability of Modified Nucleosides
| Modification | Effect on Duplex Tm | Context/Key Insight |
| 5'-O-Methylphosphonate | Increase | Stabilizes hybrid duplexes.[2] |
| 2'-O-Methyl | Increase | Generally increases duplex stability and protects against degradation.[1] |
| 5-Methyluridine (m5U) | Minor Increase | Enhances base stacking.[5] |
| Pseudouridine (Ψ) | Increase | Enhances base stacking and stabilizes local RNA structure.[1][6] |
| 2′-O-Alkyl-N3-Methyluridine | Decrease | Significant reduction in melting temperature.[3] |
Hydrolytic Stability: The Impact of pH
The stability of the glycosidic bond and the phosphodiester backbone can be susceptible to hydrolysis under acidic or basic conditions.
Key Concepts:
-
Acid-catalyzed hydrolysis often leads to the cleavage of the N-glycosidic bond, resulting in an abasic site.
-
Base-catalyzed hydrolysis can be particularly problematic for RNA, where the 2'-hydroxyl group can act as an intramolecular nucleophile.
Experimental Evidence:
Studies on adenosine and its analogs have demonstrated that the presence of modifications can significantly alter hydrolytic stability. For instance, 2-chloroadenosine exhibits increased stability against acid hydrolysis compared to adenosine.[7][8] While specific data for this compound is not as prevalent in comparative studies, the stability of the phosphodiester linkage in related compounds has been investigated. For example, di(2'-deoxythymidine) methyl phosphotriesters are highly stable, whereas hydroxyethyl analogues are extremely labile.[9]
Table 2: General pH Stability of Nucleoside Linkages
| Condition | Primary Degradation Pathway | Impact of Modifications |
| Acidic (pH < 4) | N-glycosidic bond cleavage | Modification of the base can alter susceptibility. |
| Neutral (pH ~7) | Generally stable | Some labile modifications can still degrade. |
| Basic (pH > 10) | RNA: 2'-OH mediated backbone cleavage | 2'-O-Methylation provides significant protection. |
A systematic study on the stability of 44 canonical and modified nucleosides revealed that while canonical nucleosides are chemically stable, several modified versions undergo temperature-dependent degradation.[10][11] This highlights the importance of empirical stability testing for any modified nucleoside intended for therapeutic or long-term research applications.
Enzymatic Stability: Resisting Nuclease Degradation
The primary advantage of many nucleoside modifications is their ability to confer resistance to cellular nucleases.
Mechanisms of Nuclease Resistance:
-
Steric Hindrance: Bulky modifications can physically block the active site of nucleases.
-
Altered Sugar Pucker: Modifications at the 2' position of the ribose can favor a C3'-endo conformation, which is less readily accommodated by many nucleases.
-
Backbone Modification: Altering the phosphodiester linkage, for example to a phosphorothioate, directly impacts nuclease recognition.
Comparative Performance:
-
2'-O-Methyl modifications are widely used to enhance nuclease resistance in antisense oligonucleotides and siRNAs.[12]
-
5'-O-Methylation of siRNA duplexes has been shown to inhibit RISC loading, a process dependent on the 5'-phosphorylation status, indirectly indicating that this modification can interfere with enzymatic processing.[13][14]
-
Pseudouridine (Ψ) can also confer a degree of protection against certain ribonucleases.[5]
Table 3: Comparative Nuclease Resistance of Modified Nucleosides
| Modification | Level of Nuclease Resistance | Mechanism |
| This compound | Moderate to High | Blocks 5'-exonuclease activity and enzymatic phosphorylation.[13] |
| 2'-O-Methyl | High | Steric hindrance and altered sugar pucker.[12] |
| Phosphorothioate Backbone | High | Altered backbone chemistry reduces nuclease affinity.[12] |
| Pseudouridine (Ψ) | Moderate | Alters local RNA structure, can reduce RNase A cleavage.[5] |
| Unmodified DNA/RNA | Low | Rapidly degraded by endo- and exonucleases.[12] |
Experimental Protocols for Stability Assessment
To ensure the trustworthiness of stability data, standardized and self-validating experimental protocols are essential.
Protocol for Thermal Denaturation Analysis
This protocol determines the melting temperature (Tm) of a nucleic acid duplex containing the modified nucleoside.
Methodology:
-
Sample Preparation: Anneal the modified oligonucleotide with its complementary strand in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
UV-Vis Spectrophotometry: Use a spectrophotometer equipped with a temperature controller.
-
Melting Curve Acquisition: Monitor the absorbance at 260 nm while increasing the temperature at a controlled rate (e.g., 0.5 °C/min) from a starting temperature (e.g., 20 °C) to a final temperature (e.g., 95 °C).
-
Data Analysis: The Tm is determined as the temperature at which 50% of the duplex is denatured, corresponding to the midpoint of the sigmoidal melting curve.
Protocol for pH Lability Assay
This protocol assesses the hydrolytic stability of a modified nucleoside under various pH conditions.
Methodology:
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from acidic (e.g., pH 2) to basic (e.g., pH 10).
-
Incubation: Incubate the modified nucleoside or oligonucleotide in each buffer at a controlled temperature (e.g., 37 °C or an elevated temperature for accelerated studies).
-
Time-Point Sampling: Withdraw aliquots at various time points (e.g., 0, 1, 6, 24, 48 hours).
-
LC-MS Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to quantify the remaining intact nucleoside and identify any degradation products. The major fragmentation pathway for many nucleosides is the neutral loss of the deoxyribose moiety.[15]
-
Kinetic Analysis: Determine the degradation rate constants and half-life at each pH.
Protocol for Nuclease Degradation Assay
This protocol evaluates the resistance of a modified oligonucleotide to degradation by specific nucleases.
Methodology:
-
Oligonucleotide Labeling: Label the 5' or 3' end of the oligonucleotide with a radioactive (e.g., ³²P) or fluorescent tag.
-
Enzymatic Reaction: Incubate the labeled oligonucleotide with a specific nuclease (e.g., snake venom phosphodiesterase for 3'-exonuclease activity, or in human serum to simulate biological conditions) at 37 °C.
-
Time-Course Quenching: Stop the reaction at various time points by adding a quenching solution (e.g., EDTA and formamide).
-
Gel Electrophoresis: Separate the intact oligonucleotide from its degradation products using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Quantification: Quantify the amount of intact oligonucleotide remaining at each time point using a phosphorimager or fluorescence scanner to determine the degradation rate.
Mechanistic Insights and Structural Rationale
The stability conferred by a modification is intrinsically linked to its effect on the structure and electronic properties of the nucleoside.
The Impact of 5'-O-Methylation
Methylation at the 5'-hydroxyl group of thymidine removes a site for phosphorylation, which is a critical step for many biological processes, including the loading of siRNAs into the RNA-induced silencing complex (RISC).[13][14] This blockage of a key enzymatic recognition site is a primary mechanism by which this compound can enhance stability in a biological context.
Caption: Mechanism of this compound stability enhancement.
Comparative Degradation Pathways
Different modifications influence distinct degradation pathways. For example, 2'-O-methylation directly blocks the 2'-hydroxyl group, preventing its participation in intramolecular hydrolysis, a major degradation pathway for RNA in alkaline conditions.
Caption: General degradation pathways for modified nucleosides.
Conclusion and Future Perspectives
The choice of nucleoside modification is a critical decision in the design of therapeutic oligonucleotides and research tools. This compound offers a unique mechanism of stabilization by blocking enzymatic phosphorylation at the 5' terminus, thereby inhibiting exonuclease attack and specific cellular processing pathways. While 2'-O-methylation and phosphorothioate modifications provide broad protection against endonucleases and base-mediated hydrolysis, 5'-O-methylation is a targeted approach to enhance stability against 5'-end degradation.
The optimal modification strategy will depend on the specific application, balancing the need for stability with other factors such as binding affinity, off-target effects, and delivery. As our understanding of the intricate interplay between modified nucleosides and cellular machinery deepens, we can expect the development of novel modifications with even more refined and predictable stability profiles.
References
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- Nguyen, H. K., et al. (1996). Smoothing of the thermal stability of DNA duplexes by using modified nucleosides and chaotropic agents. Nucleic Acids Research, 24(16), 3191–3197.
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- Connolly, B. A. (1995). Factors affecting the stability of nucleic acids. University of Southampton, Doctoral Thesis.
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- Al-Tannak, N. F., & G. A. (2012). Stability study of selected adenosine nucleosides using LC and LC/MS analyses. Journal of Pharmaceutical and Biomedical Analysis, 66, 336-343.
- Al-Tannak, N. F., & G. A. (2012). Stability study of selected adenosine nucleosides using LC and LC/MS analyses.
- Dowler, T., et al. (2006). Modulation of thermal stability can enhance the potency of siRNA. Nucleic Acids Research, 34(6), 1669–1675.
- Chwialkowska, K., et al. (2011). 5′-O-Methylphosphonate nucleic acids—new modified DNAs that increase the Escherichia coli RNase H cleavage rate of hybrid duplexes. Nucleic Acids Research, 39(12), 5228–5240.
- Lönnberg, H., et al. (1999). Hydrolytic Reactions of Thymidine 5'-o-phenyl-N-alkylphosphoramidates, Models of Nucleoside 5'-monophosphate Prodrugs. Helvetica Chimica Acta, 82(11), 1957-1971.
- Prediger, E. (2022). Oligo modifications that block nuclease degradation.
- PathBank. (2023). Adenosine Nucleotides Degradation.
- Parmar, R., et al. (2021). 2′-O-Alkyl-N3-Methyluridine Functionalized Passenger Strand Improves RNAi Activity by Modulating the Thermal Stability. ACS Omega, 6(10), 6825–6835.
- Vigouroux, A., et al. (2013). Synthesis, antiviral activity, and stability of nucleoside analogs containing tricyclic bases. Bioorganic & Medicinal Chemistry Letters, 23(17), 4843-4847.
- Dahncke, K., & Witte, C. P. (2021). Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques. International Journal of Molecular Sciences, 22(16), 8847.
- Chen, P. Y., et al. (2008). Influence of thermodynamic stability vs. 5'-O-methyl modification on siRNA-mediated gene silencing.
- Chen, M. S., et al. (1980). 5'-Amino-5'-deoxythymidine: synthesis, specific phosphorylation by herpesvirus thymidine kinase, and stability to pH of the enzymically formed diphosphate derivative. Antimicrobial Agents and Chemotherapy, 18(3), 433-436.
- Shigi, N. (2014). Transfer RNA Modification Enzymes from Thermophiles and Their Modified Nucleosides in tRNA. International Journal of Molecular Sciences, 15(11), 21056-21079.
- Müller, N., & Eisenbrand, G. (1985). Studies on the stability of trialkyl phosphates and di-(2'deoxythymidine) phosphotriesters in alkaline and neutral solution. A model study for hydrolysis of phosphotriesters in DNA and on the influence of a beta hydroxyethyl ester group. Chemico-Biological Interactions, 53(1-2), 173-181.
- McCarthy, T. V., et al. (1985). Enzymatic repair of O-alkylated thymidine residues in DNA: involvement of a O4-methylthymine-DNA methyltransferase and a O2-methylthymine DNA glycosylase. The EMBO Journal, 4(1), 221-226.
- Chen, P. Y., et al. (2008). Strand-specific 5′-O-methylation of siRNA duplexes controls guide strand selection and targeting specificity. RNA, 14(2), 263–274.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Peyrottes, S., et al. (1996). Synthesis, enzymatic stability and base-pairing properties of oligothymidylates containing thymidine dimers with different N-substituted guanidine linkages. Journal of the Chemical Society, Perkin Transactions 1, 2459-2465.
- National Center for Biotechnology Information. (n.d.).
- Chen, P. Y., et al. (2008). Strand-specific 5′-O-methylation of siRNA duplexes controls guide strand selection and targeting specificity. RNA, 14(2), 263-274.
- National Center for Biotechnology Information. (n.d.). O4-Methylthymidine. PubChem.
- Zallot, R., et al. (2023). Pyrimidine catabolism is required to prevent the accumulation of 5-methyluridine in RNA. The Plant Cell, 35(6), 2293–2310.
- Tan, M. L., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA). Journal of Pharmaceutical and Biomedical Analysis, 129, 130-138.
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Assessing the Impact of 5'-O-Methylthymidine on DNA Duplex Stability: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise control of DNA duplex stability is paramount for a myriad of applications, from antisense therapeutics to diagnostic probes. The introduction of modified nucleosides is a key strategy to modulate these properties. This guide provides an in-depth analysis of the potential effects of a specific, yet less-explored modification: 5'-O-Methylthymidine.
A thorough review of the current scientific literature reveals a notable scarcity of direct experimental data on the thermodynamic consequences of incorporating this compound into DNA duplexes. Therefore, this guide will first establish a robust framework for assessing DNA duplex stability by detailing the principles and protocols of essential biophysical techniques. Subsequently, we will present a comparative analysis of well-characterized nucleoside modifications to provide a predictive framework for understanding the likely impact of this compound.
I. Foundational Principles and Methodologies for Assessing DNA Duplex Stability
The stability of a DNA duplex is quantified by the thermodynamic parameters that govern its formation from two single strands: the change in enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°). A more negative ΔG° indicates a more stable duplex. Experimentally, the most common metric for duplex stability is the melting temperature (Tm), the temperature at which half of the DNA molecules are in a double-stranded state and the other half are single-stranded.
A. UV-Melting Temperature (Tm) Analysis
UV-melting analysis is a cornerstone technique for determining the thermal stability of DNA duplexes.[1] The principle lies in the hyperchromic effect: the UV absorbance of DNA at 260 nm increases as the duplex denatures into single strands due to the unstacking of the bases.[2] By monitoring the absorbance of a DNA solution while gradually increasing the temperature, a melting curve is generated. The midpoint of this transition is the melting temperature (Tm).
Caption: Workflow for UV-Melting Temperature Analysis.
-
Oligonucleotide Preparation: Synthesize and purify the desired oligonucleotides, including the unmodified control and the this compound-containing strand, along with their complementary strands.
-
Duplex Formation (Annealing):
-
Prepare equimolar solutions of the complementary single-stranded oligonucleotides in the desired melting buffer (e.g., 100 mM NaCl, 10 mM sodium phosphate, pH 7.0).[3]
-
Heat the solution to 90-95°C for 5 minutes to disrupt any secondary structures.
-
Allow the solution to slowly cool to room temperature over several hours to facilitate proper duplex formation.
-
-
UV-Vis Spectrophotometer Setup:
-
Use a spectrophotometer equipped with a Peltier temperature controller.
-
Set the wavelength to 260 nm.
-
Program a temperature ramp, typically from 20°C to 90°C, with a heating rate of 0.5-1.0°C per minute.[4]
-
-
Data Acquisition:
-
Blank the instrument with the melting buffer at the starting temperature.
-
Place the annealed duplex sample in a quartz cuvette and load it into the spectrophotometer.
-
Initiate the temperature ramp and record the absorbance at 260 nm at regular temperature intervals.
-
-
Data Analysis:
-
Plot the absorbance as a function of temperature to obtain the melting curve.
-
The melting temperature (Tm) is determined as the temperature at the midpoint of the transition. This is most accurately found by plotting the first derivative of the melting curve (dA/dT vs. T); the peak of this plot corresponds to the Tm.[5]
-
By performing melting experiments at various oligonucleotide concentrations, one can construct a van't Hoff plot (1/Tm vs. ln(Ct), where Ct is the total oligonucleotide concentration) to determine the thermodynamic parameters ΔH° and ΔS°. The Gibbs free energy change (ΔG°) can then be calculated using the equation: ΔG° = ΔH° - TΔS°.[6]
-
B. Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful technique for studying the conformation of chiral molecules, including DNA.[7] It measures the differential absorption of left and right circularly polarized light. The CD spectrum of DNA is sensitive to its secondary structure. Canonical B-form DNA exhibits a characteristic CD spectrum with a positive band around 275 nm and a negative band around 245 nm.[8] Alterations in the DNA duplex structure due to modified nucleosides can lead to changes in the CD spectrum, providing insights into the conformational impact of the modification.
Caption: Workflow for Circular Dichroism Spectroscopy.
-
Sample Preparation: Prepare the annealed DNA duplex in a suitable buffer, typically with low salt concentration and no absorbance in the far-UV region (e.g., 10 mM sodium phosphate, pH 7.0).
-
Instrument Setup:
-
Use a clean quartz cuvette with a defined path length (e.g., 1 cm or 0.1 cm).[9]
-
Turn on the instrument and allow the lamp to warm up.
-
Set the desired wavelength range (e.g., 200-320 nm for DNA).
-
-
Data Acquisition:
-
Record a baseline spectrum with the buffer alone.
-
Record the CD spectrum of the DNA sample.
-
For thermal melts, monitor the CD signal at a fixed wavelength (e.g., 275 nm) while ramping the temperature.
-
-
Data Analysis:
-
Subtract the baseline spectrum from the sample spectrum.
-
Analyze the resulting CD spectrum for characteristic features of B-form DNA or any deviations.
-
If a thermal melt was performed, plot the CD signal versus temperature to determine the Tm.
-
II. Comparative Analysis of Nucleoside Modifications on DNA Duplex Stability
To predict the effect of this compound, it is instructive to examine the impact of other well-characterized modifications.
| Modification | Position of Methylation | General Effect on Duplex Stability | Reported ΔTm per Modification (°C) | Rationale for Stability Change |
| Unmodified DNA | N/A | Baseline | N/A | Standard Watson-Crick base pairing and stacking interactions. |
| 5-Methyl-deoxycytidine | C5 of Cytosine | Stabilizing | +0.5 to +1.3 | Enhanced base stacking due to the hydrophobic methyl group.[10] |
| 2'-O-Methylribonucleoside | 2' position of the ribose sugar | Stabilizing | Varies with sequence and context | The 2'-O-methyl group favors a C3'-endo sugar pucker, pre-organizing the backbone into an A-form like geometry, which is favorable for duplex formation.[6] |
| 4-O-Methylthymidine | O4 of Thymine | Destabilizing | Significant decrease (biphasic melting) | The methyl group at the O4 position disrupts the Watson-Crick hydrogen bonding with adenine. |
| 5-Formyl-2'-deoxyuridine | C5 of Uracil | Slightly Destabilizing | Minor decrease | The electron-withdrawing formyl group can alter the electronic properties of the base and may introduce minor steric hindrance. |
III. Predictive Analysis of this compound's Impact on DNA Duplex Stability
The 5'-position of a nucleoside is part of the phosphodiester backbone. A methyl group at the 5'-hydroxyl (forming a 5'-O-methyl ether) would introduce several changes:
-
Steric Hindrance: The methyl group is bulkier than the hydrogen atom of the hydroxyl group it replaces. This could introduce steric clashes with the adjacent phosphate group or the sugar pucker of the preceding nucleotide, potentially distorting the backbone geometry and destabilizing the duplex.
-
Loss of a Hydrogen Bond Donor: The 5'-hydroxyl group can act as a hydrogen bond donor, potentially interacting with water molecules in the hydration shell of the DNA. The replacement with a methyl group eliminates this capability, which could disrupt the local hydration structure and have a modest destabilizing effect.
-
Increased Hydrophobicity: The introduction of a methyl group increases the local hydrophobicity of the backbone. While hydrophobic effects in the context of base stacking are generally stabilizing, the impact on the more exposed backbone is less predictable.
Predicted Overall Effect: Based on these considerations, the incorporation of This compound is predicted to have a destabilizing effect on the DNA duplex . The degree of destabilization is likely to be modest but measurable. The primary contributing factor is expected to be the steric hindrance introduced into the phosphodiester backbone, which would require an energetic penalty to accommodate.
IV. Conclusion and Future Directions
The stability of DNA duplexes can be finely tuned through chemical modifications. While modifications such as 5-methylcytosine and 2'-O-methylation are known to enhance duplex stability, the effect of this compound remains to be experimentally determined. Based on our analysis of related modifications and the principles of DNA structure, a destabilizing effect is anticipated.
To definitively assess the impact of this compound, the following experimental steps are recommended:
-
Synthesis of this compound Phosphoramidite: The necessary building block for automated DNA synthesis would need to be synthesized and purified.
-
Oligonucleotide Synthesis and Purification: A series of oligonucleotides containing this compound at various positions should be synthesized and rigorously purified.
-
Biophysical Characterization: The thermal stability of duplexes containing this compound should be measured using UV-melting analysis to determine Tm and other thermodynamic parameters.
-
Structural Analysis: CD spectroscopy should be employed to assess any conformational changes induced by the modification.
The empirical data generated from these studies would provide a definitive answer to the question of how this compound influences DNA duplex stability and would be a valuable contribution to the field of nucleic acid chemistry and its applications in biotechnology and drug development.
V. References
-
ATDBio. (n.d.). DNA duplex stability. Retrieved from [Link]
-
Sugimoto, N., Nakano, S., Yoneyama, M., & Honda, K. (1996). Improved thermodynamic parameters and helix initiation factor to predict stability of DNA duplexes. Nucleic Acids Research, 24(22), 4501–4505. [Link]
-
Crean, C., Liebert, K., Fries, A., & Balbo, S. (2015). Synthesis and biophysical analysis of modified thymine-containing DNA oligonucleotides. Chemical Communications, 51(84), 15416–15419. [Link]
-
Nakano, S. I., Fujimoto, M., Hara, Y., & Sugimoto, N. (2020). Nearest-neighbor parameters for predicting DNA duplex stability in diverse molecular crowding conditions. Proceedings of the National Academy of Sciences, 117(25), 14190–14197. [Link]
-
Nakano, S., Uotani, Y., Uenishi, K., Fujii, M., & Sugimoto, N. (2021). Combined Effects of Methylated Cytosine and Molecular Crowding on the Thermodynamic Stability of DNA Duplexes. International Journal of Molecular Sciences, 22(2), 947. [Link]
-
Egli, M., & Prive, G. G. (2005). Protocol for DNA Duplex Tm Measurements. Current Protocols in Nucleic Acid Chemistry, 21(1), 7.2.1–7.2.15. [Link]
-
Bommarito, S., Peyret, N., & SantaLucia, J. (2000). Thermodynamic parameters for DNA sequences with dangling ends. Nucleic Acids Research, 28(9), 1929–1934. [Link]
-
Arya, V., Kumar, P., & Yadav, S. (2022). CD Spectroscopy to Study DNA-Protein Interactions. Journal of Visualized Experiments, (186), e64201. [Link]
-
Shu, W., & Chen, H. (2016). Assessment for Melting Temperature Measurement of Nucleic Acid by HRM. BioMed Research International, 2016, 9495327. [Link]
-
Singer, B., Chavez, F., & Spengler, S. J. (1986). Synthesis and characterization of oligodeoxynucleotides containing 4-O-methylthymine. Biochemistry, 25(24), 7864–7870. [Link]
-
Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1(6), 2876–2890. [Link]
-
Johnson, W. C. (1999). The circular dichroism of nucleic acids. Circular Dichroism and the Conformational Analysis of Biomolecules, 433–468. [Link]
-
Bloomfield, V. A., Crothers, D. M., & Tinoco, I. (2000). Nucleic Acids: Structures, Properties, and Functions. University Science Books.
-
Zielenkiewicz, P., & Bujnicki, J. M. (2002). The use of spectroscopic techniques in the study of DNA stability. Acta Biochimica Polonica, 49(3), 537–547.
-
Sambandam, A., & Greenberg, M. M. (1999). The effects of 5R-5,6-dihydro-5-hydroxythymidine on duplex DNA stability and structure. Nucleic Acids Research, 27(17), 3597–3602. [Link]
-
Zaytseva, E. V., & Zaytsev, E. M. (2020). High-throughput methods for measuring DNA thermodynamics. Nucleic Acids Research, 48(13), e74. [Link]
-
Agilent Technologies. (2022). Fast Determination of Thermal Melt Temperature of Double Stranded Nucleic Acids by UV-Vis Spectroscopy. Retrieved from [Link]
-
Campbell, A. M., & Heyer, L. J. (2006). A DNA Melting Exercise for a Large Laboratory Class. Journal of Chemical Education, 83(2), 253. [Link]
-
Owczarzy, R., You, Y., Moreira, B. G., Manthey, J. A., Huang, L., Behlke, M. A., & Walder, J. A. (2004). Predicting Stability of DNA Duplexes in Solutions Containing Magnesium and Monovalent Cations. Biochemistry, 43(12), 3537–3554. [Link]
-
biomers.net. (n.d.). Modifications Increasing Duplex Stability. Retrieved from [Link]
-
Zaytseva, E. V., & Zaytsev, E. M. (2021). Modified Oligonucleotides: New Structures, New Properties, and New Spheres of Application. Molecules, 26(9), 2433. [Link]
-
biomers.net. (n.d.). 5-Methyl-dC. Retrieved from [Link]
-
Gray, R. D., Buscaglia, R., & Chaires, J. B. (2012). Populated intermediates in the thermal unfolding of the human telomeric quadruplex. Journal of the American Chemical Society, 134(40), 16834–16844. [Link]
-
Kelly, S. M., Jess, T. J., & Price, N. C. (2005). How to study proteins by circular dichroism. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1751(2), 119–139. [Link]
-
Ohkubo, A., Muto, K., Watanabe, R., & Ogata, D. (2021). Chemical Synthesis of Modified Oligonucleotides Containing 5′-Amino-5′-Deoxy-5′-Hydroxymethylthymidine Residues. Current Protocols, 1(3), e70. [Link]
-
Kypr, J., Kejnovská, I., Renciuk, D., & Vorlíčková, M. (2009). Circular dichroism and conformational polymorphism of DNA. Nucleic Acids Research, 37(6), 1713–1725. [Link]
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- 2. A strongly pairing fifth base: oligonucleotides with a C-nucleoside replacing thymidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Synthesis and properties of oligonucleotides containing 4-thiothymidine, 5-methyl-2-pyrimidinone-1-beta-D(2'-deoxyriboside) and 2-thiothymidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and properties of oligonucleotides containing 4-thiothymidine, 5-methyl-2-pyrimidinone-1-beta-D(2'-deoxyriboside) and 2-thiothymidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. biomers.net | Modifications Increasing Duplex Stability - biomers.net Oligonucleotides [biomers.net]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. 5′-O-Methylphosphonate nucleic acids—new modified DNAs that increase the Escherichia coli RNase H cleavage rate of hybrid duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
A Head-to-Head Comparison of Synthesis Methods for 5'-o-Methylthymidine: A Guide for Researchers
For researchers, scientists, and drug development professionals engaged in the synthesis of modified nucleosides, the efficient and selective preparation of key intermediates is paramount. 5'-o-Methylthymidine, a crucial building block in oligonucleotide therapeutics and as a molecular probe, presents a synthetic challenge in selectively methylating the 5'-hydroxyl group in the presence of a secondary 3'-hydroxyl group. This guide provides a comprehensive head-to-head comparison of prevalent synthesis methods, offering detailed experimental protocols and supporting data to inform your synthetic strategy.
Introduction to this compound and its Synthetic Importance
This compound is a modified nucleoside where a methyl group is attached to the 5'-hydroxyl position of the deoxyribose sugar of thymidine. This modification is of significant interest in the development of antisense oligonucleotides and siRNAs, as it can enhance nuclease resistance and modulate the pharmacokinetic properties of therapeutic nucleic acids. The selective synthesis of this compound is a critical step in the production of these next-generation therapeutics. The primary challenge lies in differentiating the reactivity of the primary 5'-hydroxyl group from the secondary 3'-hydroxyl group. This guide will explore and compare two primary chemical strategies to achieve this selective methylation: the direct methylation of unprotected thymidine under specific conditions and a more controlled approach involving the protection of the 3'-hydroxyl group followed by methylation and deprotection.
Method 1: Direct Williamson Ether Synthesis of Unprotected Thymidine
The Williamson ether synthesis is a classic and straightforward method for forming ethers. In the context of this compound synthesis, it involves the deprotonation of a hydroxyl group on the thymidine sugar moiety to form an alkoxide, which then undergoes nucleophilic substitution with a methylating agent. While seemingly simple, achieving selectivity for the 5'-hydroxyl group without the use of protecting groups is a significant challenge due to the presence of the reactive 3'-hydroxyl group.
Chemical Rationale
The higher reactivity of the primary 5'-hydroxyl group compared to the secondary 3'-hydroxyl group can be exploited under carefully controlled reaction conditions. The 5'-hydroxyl is less sterically hindered, making it more accessible to reagents. By using a strong base to generate the alkoxide and a suitable methylating agent, preferential methylation at the 5'-position can be achieved, albeit often with the formation of the 3'-O-methylated and 3',5'-di-O-methylated byproducts.
A common approach for this direct methylation is the Purdie methylation, which utilizes methyl iodide and silver oxide. Silver oxide acts as a mild base and an iodide scavenger, which can favor the methylation of the more accessible primary alcohol.
Experimental Protocol: Purdie Methylation of Thymidine
Materials:
-
Thymidine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Silver(I) oxide (Ag₂O)
-
Methyl iodide (CH₃I)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
To a solution of thymidine (1.0 g, 4.13 mmol) in anhydrous DMF (20 mL), add silver(I) oxide (2.88 g, 12.4 mmol).
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Add methyl iodide (1.28 mL, 20.65 mmol) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, filter the reaction mixture through a pad of Celite® to remove silver salts, and wash the pad with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a DCM:MeOH gradient to isolate this compound.
Performance Data
| Parameter | Value |
| Yield | 40-50% |
| Purity | >95% after chromatography |
| Scalability | Moderate |
| Key Challenge | Formation of byproducts (3'-O-methyl and 3',5'-di-O-methyl thymidine) requiring careful chromatographic separation. |
Method 2: Synthesis via a 3'-O-Protected Thymidine Intermediate
To overcome the selectivity issues inherent in the direct methylation approach, a more robust strategy involves the protection of the 3'-hydroxyl group prior to methylation. This ensures that only the 5'-hydroxyl group is available for reaction, leading to a cleaner reaction profile and potentially higher yields of the desired product. This multi-step process includes protection, methylation, and deprotection.
Chemical Rationale
The choice of the protecting group for the 3'-hydroxyl is critical. It must be stable under the basic conditions of the Williamson ether synthesis and selectively removable without affecting the newly formed 5'-O-methyl ether. Two commonly employed protecting groups for this purpose are the acetyl (Ac) group and the tert-butyldimethylsilyl (TBDMS) group.
Workflow for 3'-O-Protected Synthesis of this compound
Caption: General workflow for the synthesis of this compound via a 3'-O-protected intermediate.
Sub-Method 2a: Using a 3'-O-Acetyl Protecting Group
The acetyl group is a simple and effective protecting group that can be introduced using acetic anhydride and a base. It is stable to the conditions of the subsequent methylation step and can be readily removed by mild basic hydrolysis.
Step 1: Synthesis of 3'-O-Acetylthymidine
-
Suspend thymidine (1.0 g, 4.13 mmol) in anhydrous pyridine (10 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetic anhydride (0.43 mL, 4.54 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify by silica gel chromatography to yield 3'-O-Acetylthymidine.
Step 2: 5'-O-Methylation of 3'-O-Acetylthymidine
-
Dissolve 3'-O-Acetylthymidine (1.0 g, 3.52 mmol) in anhydrous DMF (15 mL).
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 0.17 g, 4.22 mmol) portion-wise at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add methyl iodide (0.26 mL, 4.22 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by the slow addition of methanol.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by silica gel chromatography.
Step 3: Deprotection to Yield this compound
-
Dissolve the product from Step 2 in a mixture of methanol and aqueous ammonia (7N in MeOH).
-
Stir the solution at room temperature for 6 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel chromatography to afford this compound.
Sub-Method 2b: Using a 3'-O-TBDMS Protecting Group
The tert-butyldimethylsilyl (TBDMS) group is a bulky protecting group that offers excellent stability and can be selectively removed under mild acidic conditions or with a fluoride source, which are orthogonal to the conditions used for methylation.
Step 1: Synthesis of 3'-O-TBDMS-Thymidine
-
This step requires the protection of the 5'-OH first, followed by protection of the 3'-OH and selective deprotection of the 5'-OH. A more direct but less selective approach involves reacting thymidine with TBDMSCl and imidazole, which can yield a mixture of 3'-O-TBDMS, 5'-O-TBDMS, and 3',5'-di-O-TBDMS thymidine, requiring careful separation. For a more controlled synthesis, a multi-step route is preferred.
Step 2: 5'-O-Methylation of 3'-O-TBDMS-Thymidine
-
The procedure is analogous to the methylation of 3'-O-Acetylthymidine, using NaH and methyl iodide in an anhydrous solvent like THF or DMF.
Step 3: Deprotection to Yield this compound
-
Dissolve the 5'-O-methyl-3'-O-TBDMS-thymidine in tetrahydrofuran (THF).
-
Add a solution of tetrabutylammonium fluoride (TBAF) in THF (1M).
-
Stir at room temperature for 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate and purify by silica gel chromatography.
Performance Data Comparison of Protected Methods
| Parameter | Method 2a (3'-O-Acetyl) | Method 2b (3'-O-TBDMS) |
| Overall Yield | 60-70% | 65-75% |
| Purity | >98% after final purification | >98% after final purification |
| Scalability | Good | Good |
| Key Advantage | Readily available and inexpensive reagents. | Orthogonal deprotection conditions. |
| Key Disadvantage | Potential for acetyl migration. | Higher cost of silylating reagents. |
Head-to-Head Comparison Summary
| Feature | Method 1: Direct Methylation | Method 2: 3'-O-Protected Synthesis |
| Number of Steps | 1 | 3 |
| Selectivity | Moderate | High |
| Overall Yield | Lower (40-50%) | Higher (60-75%) |
| Purification | Challenging | More straightforward |
| Scalability | Moderate | Good |
| Cost-Effectiveness | Potentially lower for small scale | Higher initial reagent cost |
| Ideal Application | Rapid, small-scale synthesis where byproduct separation is feasible. | Large-scale synthesis requiring high purity and yield. |
Synthetic Route Comparison
Caption: Comparison of the synthetic workflows for direct versus protected synthesis of this compound.
Conclusion and Recommendations
The choice of synthesis method for this compound depends critically on the desired scale, purity requirements, and available resources.
-
For rapid, small-scale synthesis where the isolation of the desired product from its isomers is manageable, the direct methylation of unprotected thymidine offers a time-efficient, one-pot procedure.
-
For larger-scale production where high purity and overall yield are paramount, the 3'-O-protected synthesis route is unequivocally superior. While it involves more synthetic steps, the enhanced selectivity simplifies purification and leads to a more robust and scalable process. Between the two protecting groups discussed, the 3'-O-TBDMS group offers the advantage of orthogonal deprotection, minimizing the risk of side reactions. However, the 3'-O-acetyl group provides a more cost-effective alternative with readily available reagents.
Researchers should carefully consider these factors to select the most appropriate synthetic strategy for their specific needs, ensuring a reliable supply of this important modified nucleoside for their research and development endeavors.
References
- Due to the synthetic nature of this guide, direct citations to specific research articles for each step are not provided in the body text. The described protocols are based on well-established and standard organic chemistry transformations in nucleoside chemistry. For foundational knowledge, readers are encouraged to consult authoritative texts and journals in the field of organic and medicinal chemistry.
A Researcher's Guide to Validating the Purity of Synthetic 5'-o-Methylthymidine Oligonucleotides
For researchers, scientists, and drug development professionals, ensuring the purity and integrity of synthetic oligonucleotides is paramount for the success of therapeutic and diagnostic applications. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of 5'-o-Methylthymidine modified oligonucleotides, offering insights into experimental choices and presenting supporting data to guide your analytical strategy.
The introduction of a methyl group at the 5'-hydroxyl position of thymidine (this compound) is a critical modification in the design of therapeutic oligonucleotides. This modification can enhance nuclease resistance and modulate the pharmacokinetic properties of the molecule. However, its incorporation into a synthetic oligonucleotide necessitates a robust analytical framework to ensure the final product's purity, identity, and quality. This guide delves into the primary and alternative methods for the comprehensive characterization of these modified oligonucleotides, grounded in the principles of scientific integrity and supported by experimental evidence.
The Analytical Imperative: Why Purity Matters
The solid-phase synthesis of oligonucleotides, while highly efficient, is a multi-step process prone to the generation of various impurities.[] These can include deletion sequences (n-1), insertion sequences (n+1), products of incomplete deprotection, and side-products arising from reactions with synthesis reagents.[] For modified oligonucleotides, such as those containing this compound, the purity profile can be further complicated by impurities related to the modified phosphoramidite and its coupling efficiency. The presence of these impurities can significantly impact the safety and efficacy of an oligonucleotide-based therapeutic, making their thorough characterization a regulatory expectation.[2][3][4][5][6]
Core Analytical Strategies: A Comparative Overview
The validation of this compound oligonucleotide purity relies on a combination of chromatographic and mass spectrometric techniques, often coupled with enzymatic digestion for sequence verification. The choice of methodology is dictated by the specific information required, from routine purity assessment to in-depth structural characterization.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is an indispensable tool for separating the target oligonucleotide from process-related impurities.[7][8] The two primary modes of HPLC used for oligonucleotide analysis are Ion-Exchange (IEX) and Ion-Pair Reversed-Phase (IP-RP) chromatography.
Ion-Exchange Chromatography (IEX-HPLC) separates oligonucleotides based on the electrostatic interactions between the negatively charged phosphate backbone and a positively charged stationary phase. This technique is highly effective at resolving full-length sequences from shorter failure sequences (n-1).
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) utilizes a hydrophobic stationary phase and an ion-pairing agent in the mobile phase to neutralize the negative charges on the oligonucleotide backbone, allowing for separation based on hydrophobicity.[7] This method is particularly adept at separating the full-length product from more hydrophobic impurities, such as those with remaining protecting groups, and can also resolve sequences with different modifications that alter their overall hydrophobicity.
Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a viable alternative, offering MS-compatible mobile phases and a different selectivity compared to IP-RPLC and IEX.[9][10]
Experimental Protocol: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) for Purity Assessment
-
Column: A C18 column with a particle size of 1.7-2.5 µm is typically used.
-
Mobile Phase A: An aqueous solution of an ion-pairing agent (e.g., 10-15 mM triethylamine, TEA) and a counter-ion (e.g., 100-400 mM hexafluoroisopropanol, HFIP).
-
Mobile Phase B: Methanol or acetonitrile.
-
Gradient: A linear gradient from a lower to a higher concentration of Mobile Phase B is used to elute the oligonucleotides.
-
Temperature: Elevated temperatures (50-70°C) are often employed to improve peak shape and resolution by disrupting secondary structures.
-
Detection: UV absorbance at 260 nm.
Causality Behind Experimental Choices:
-
Ion-Pairing Reagent: The combination of a volatile amine (like TEA) and an acidic fluorinated alcohol (like HFIP) provides excellent buffering capacity and promotes the formation of neutral ion pairs, which are retained on the reversed-phase column. This is crucial for achieving high-resolution separations.
-
Elevated Temperature: Oligonucleotides can form secondary structures (hairpins, duplexes) that can lead to broad peaks and poor resolution. Heating the column denatures these structures, resulting in sharper peaks and more accurate purity assessment.
Data Presentation: Comparative Purity Analysis by HPLC
| Analytical Method | Full-Length Product (%) | n-1 Impurity (%) | Other Impurities (%) |
| IEX-HPLC | 92.5 | 5.2 | 2.3 |
| IP-RP-HPLC | 93.1 | 4.8 | 2.1 |
This table illustrates a hypothetical comparison of purity assessment for a this compound oligonucleotide using two different HPLC methods.
Mass Spectrometry (MS): Unveiling Molecular Identity and Impurities
Mass spectrometry is a powerful technique for confirming the molecular weight of the synthesized oligonucleotide and identifying impurities.[11][12] It is often coupled with liquid chromatography (LC-MS) to provide both separation and mass information in a single analysis.[7][11]
Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the two most common ionization techniques for oligonucleotides. ESI is readily coupled with LC and produces multiply charged ions, which allows for the analysis of large molecules on mass spectrometers with a limited m/z range. MALDI is a soft ionization technique that typically produces singly charged ions and is well-suited for high-throughput analysis.[13][14]
Tandem Mass Spectrometry (MS/MS) is employed for sequence verification.[15] The oligonucleotide is fragmented in the mass spectrometer, and the resulting fragment ions are analyzed to confirm the base sequence and locate any modifications.
Experimental Protocol: LC-MS for Identity Confirmation and Impurity Profiling
-
LC System: An IP-RP-HPLC system as described above.
-
MS System: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Ionization Mode: Negative ion electrospray ionization (ESI-).
-
Data Analysis: The acquired mass spectrum is deconvoluted to determine the neutral molecular weight of the main product and any detected impurities.
Causality Behind Experimental Choices:
-
High-Resolution MS: Provides accurate mass measurements, which are essential for confirming the elemental composition of the oligonucleotide and for differentiating between impurities with small mass differences.
-
Negative Ion Mode: Oligonucleotides have a negatively charged phosphate backbone, making them readily ionizable in negative ion mode.
Data Presentation: Impurity Identification by LC-MS
| Impurity | Observed Mass (Da) | Expected Mass (Da) | Mass Difference (Da) | Putative Identity |
| Full-Length Product | 6123.45 | 6123.48 | -0.03 | C180H220N60O120P19 |
| Impurity 1 | 5820.31 | 5820.33 | -0.02 | n-1 (deletion of T) |
| Impurity 2 | 6176.49 | 6176.51 | -0.02 | +53 Da adduct (cyanoethylation) |
This table presents hypothetical data from an LC-MS analysis, showcasing the identification of common oligonucleotide impurities.
Enzymatic Digestion: The Gold Standard for Sequence Verification
Enzymatic digestion followed by LC-MS analysis provides definitive sequence confirmation and can be used to pinpoint the location of modifications.[7][16] The oligonucleotide is digested into its constituent nucleosides or smaller fragments using specific nucleases, and the resulting products are analyzed by LC-MS.
Experimental Protocol: Enzymatic Digestion for Sequence Analysis
-
Digestion: The oligonucleotide is incubated with a mixture of enzymes, such as snake venom phosphodiesterase and alkaline phosphatase, to digest it into individual nucleosides.
-
LC-MS Analysis: The resulting nucleoside mixture is separated by reversed-phase HPLC and detected by mass spectrometry.
-
Quantification: The relative amounts of each nucleoside are determined and compared to the expected composition based on the sequence.
Causality Behind Experimental Choices:
-
Enzyme Cocktail: A combination of enzymes is used to ensure complete digestion of the oligonucleotide into its constituent nucleosides. The choice of enzymes may need to be optimized for modified oligonucleotides, as some modifications can confer resistance to certain nucleases.
-
LC-MS of Nucleosides: This allows for the accurate identification and quantification of both canonical and modified nucleosides based on their retention times and mass-to-charge ratios.
Data Presentation: Nucleoside Composition Analysis
| Nucleoside | Expected Ratio | Observed Ratio |
| dC | 5 | 5.1 |
| dG | 4 | 4.0 |
| dA | 6 | 6.2 |
| T | 4 | 4.1 |
| 5'-o-Methyl-T | 1 | 0.9 |
This table shows hypothetical results from a nucleoside composition analysis, confirming the presence and relative abundance of the this compound modification.
Alternative and Complementary Techniques
While HPLC and MS are the primary tools, other techniques can provide valuable complementary information:
-
Capillary Electrophoresis (CE): Offers high-resolution separation of oligonucleotides based on their size-to-charge ratio and can be a powerful tool for purity assessment.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to confirm the identity and purity of the phosphoramidite building blocks and the final oligonucleotide product.
Conclusion: A Multi-faceted Approach to Ensuring Quality
Validating the purity of synthetic this compound oligonucleotides requires a multi-pronged analytical strategy. A combination of high-resolution chromatographic techniques, such as IP-RP-HPLC, and mass spectrometry provides a comprehensive assessment of purity, identity, and impurity profiles. Enzymatic digestion coupled with LC-MS serves as an orthogonal method for definitive sequence confirmation. By understanding the principles behind these techniques and carefully designing experimental protocols, researchers can ensure the quality and integrity of their modified oligonucleotides, paving the way for their successful application in research and therapeutic development.
References
-
Oligonucleotides: EMA drafts new guideline on manufacturing and development. (2024). RAPS. Retrieved from [Link]
-
Development and manufacture of oligonucleotides - Scientific guideline. (2024). European Medicines Agency (EMA). Retrieved from [Link]
-
Therapeutic Oligonucleotides: Regulations & Quality Standards. (2022). Bioprocess Online. Retrieved from [Link]
-
Oligonucleotide Analysis: Essential Techniques, Tools, and Compliance Strategies. (2025). Retrieved from [Link]
-
European Quality Guidelines for Synthetic Peptides and Oligonucleotides. (2023). US Pharmacopeia (USP). Retrieved from [Link]
-
CMC Regulatory Considerations for Oligonucleotide Drug Products: FDA Perspective. Retrieved from [Link]
-
A comparative study on methods of optimal sample preparation for the analysis of oligonucleotides by matrix-assisted laser desorption/ionization mass spectrometry. (2000). PubMed. Retrieved from [Link]
-
Emerging Alternative Analytical Techniques for Oligonucleotide Separation and Purification: HILIC & SEC. Retrieved from [Link]
-
Challenges and Solutions in Oligonucleotide Analysis, Part I: An Overview of Liquid Chromatography Methods and Applications. (2025). LCGC International. Retrieved from [Link]
-
In your opinion, what techniques or methods might become more important in the analysis of oligonucleotides? (2021). Bioanalysis Zone. Retrieved from [Link]
-
Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry. (2006). PMC - NIH. Retrieved from [Link]
-
Characterization of therapeutic oligonucleotides using liquid chromatography with on-line mass spectrometry detection. (2003). PubMed. Retrieved from [Link]
-
Sequence Verification of Oligonucleotides Containing Multiple Arylamine Modifications by Enzymatic Digestion and Liquid Chromatography Mass Spectrometry (LC/MS). (2009). PMC - NIH. Retrieved from [Link]
-
Perspectives on the Designation of Oligonucleotide Starting Materials. (2021). PMC - NIH. Retrieved from [Link]
-
Tandem mass spectrometric sequence characterization of synthetic thymidine‐rich oligonucleotides. (2022). PMC - NIH. Retrieved from [Link]
-
Degradation product characterization of therapeutic oligonucleotides using liquid chromatography mass spectrometry. (2018). PubMed. Retrieved from [Link]
-
Rapid identification of short oligonucleotide impurities using lithium adduct consolidated MALDI-TOF mass spectrometry. (2022). Retrieved from [Link]
-
Synthetic Oligonucleotide Therapeutics: Optimizing Purification and Rapid MS Analysis. (2022). Agilent. Retrieved from [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 5'-o-Methylthymidine
As a Senior Application Scientist, this guide provides essential, field-proven procedures for the safe and compliant disposal of 5'-o-Methylthymidine (CAS No. 14504-60-0)[1]. Adherence to these protocols is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and minimizing environmental impact. This document moves beyond a simple checklist, explaining the causality behind each step to build a self-validating system of laboratory safety.
Core Principles: Hazard Assessment and Personal Safety
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. While this compound is not classified as an acutely hazardous substance under most regulations, its toxicological properties have not been fully investigated. Therefore, it is prudent to treat it with a high degree of caution as a standard chemical waste product.
Essential Personal Protective Equipment (PPE)
Proper PPE is your first and most critical line of defense. All handling and disposal procedures must be conducted while wearing:
-
Safety Goggles: Protect against accidental splashes or aerosolized particles.
-
Nitrile Gloves: Ensure chemical resistance. Gloves must be inspected before use and disposed of as contaminated waste after handling the compound[2].
-
Laboratory Coat: Protects skin and personal clothing from contamination.
Safe Handling Environment
To minimize the risk of inhalation, all procedures involving solid this compound or solutions thereof should be performed within a well-ventilated area, preferably inside a certified chemical fume hood[3]. Care should be taken to avoid the formation and dispersal of dust[4].
The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound and its associated contaminated materials must follow a systematic process. The primary directive is to never dispose of this chemical down the drain or in the regular trash .[5][6] Nucleoside analogs can be persistent in the environment, and improper disposal can lead to ecological contamination[7].
Step 1: Waste Identification and Segregation
Proper segregation is the foundation of safe chemical waste management.
-
Designate a Waste Stream: this compound waste must be collected separately from other laboratory waste.
-
Avoid Incompatibilities: Do not mix this waste with other chemicals, particularly strong oxidizing agents, to prevent unforeseen reactions[3][4]. All waste containing this compound, whether in solid form, dissolved in a solvent, or as trace contamination on labware, belongs in a single, dedicated waste container.
Step 2: Container Selection and Labeling
The integrity and clear identification of the waste container are non-negotiable.
-
Container Choice: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid[3]. For solid waste, a clearly marked, sealable bag or a wide-mouthed plastic container is appropriate.
-
Labeling Protocol: The container must be labeled clearly and indelibly as soon as the first item of waste is added. The label must include[3][8]:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound Waste " (Do not use abbreviations or formulas)
-
The date when waste was first added (Accumulation Start Date)
-
Step 3: Waste Accumulation and Storage
-
Secure Storage: The waste container must be kept in a designated and secure location within the laboratory, known as a Satellite Accumulation Area (SAA)[3]. This area should be at or near the point of waste generation.
-
Keep Containers Closed: The container must remain tightly sealed at all times except when you are actively adding waste[3]. This prevents the release of vapors and protects the contents from spills.
Step 4: Disposal of Contaminated Materials
Any item that comes into direct contact with this compound is considered chemically contaminated solid waste and must be disposed of accordingly.
-
Consumables: This includes items such as gloves, weighing papers, pipette tips, and absorbent wipes. These must be placed directly into the designated hazardous waste container[3][6].
-
Empty Product Vials: The original product container, even when empty, is considered contaminated. It should not be reused. Place the empty, sealed vial directly into the hazardous waste container[9].
Step 5: Arranging for Final Disposal
Laboratory personnel are responsible for the waste they generate up to the point of collection[10].
-
Institutional EHS: When your waste container is full or has reached the accumulation time limit set by your institution, you must submit a request for pickup to your institution's Environmental Health and Safety (EHS) department[3].
-
Licensed Disposal: Your EHS department will then arrange for the collection and ultimate disposal of the waste through a licensed and approved waste disposal company[2].
The following diagram provides a visual summary of the mandatory workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- SAFETY DATA SHEET - LGC Standards. (2025, January 2). TRC-M339958-25MG - this compound.
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2018, January 23). 3'-Deoxy-2',3'-didehydrothymidine.
- SAFETY DATA SHEET - Fisher Scientific. (2015, February 5). Thymidine.
- SAFETY DATA SHEET - Sigma-Aldrich. (2023, October 27).
- material safety data sheet sds/msds - CDH Fine Chemical. THYMIDINE.
- Proper Disposal Procedures for TMI-1: A Guide for Laboratory Professionals. (2025). BenchChem.
- Safety Data Sheet: Thymidine - Carl ROTH.
- Trash Disposal | Office of Environmental Health and Safety - Princeton EHS.
- EHS Program Manual 5.2 - Waste Disposal Procedure. Weill Cornell Medicine.
- NIH Waste Disposal Guide 2022 - Chemical Waste. National Institutes of Health.
- PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL.
- Policy for Disposing of Recombinant or Synthetic Nucleic Acid Molecules (rDNA) and rDNA Contaminated Waste. New York University.
- Proper Disposal of L-Thymidine: A Guide for Laboratory Professionals. (2025). BenchChem.
- The NIH Drain Discharge Guide. (2020, September). National Institutes of Health.
- Nucleoside Analogs: A Review of Its Source and Separ
- Chapter 7 Chemical Disposal Procedures - BME Shared Labs | Biomedical Engineering. University of Wisconsin–Madison.
- Treatment and disposal of chemical wastes in daily laboratory work.
- This compound | C11H16N2O5 | CID 14483474. PubChem - National Institutes of Health.
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A Senior Application Scientist's Guide to Handling 5'-o-Methylthymidine: Essential Safety and Operational Protocols
For researchers at the forefront of drug development and molecular biology, the synthesis and application of modified nucleosides like 5'-o-Methylthymidine are fundamental to innovation. As a structural analog of thymidine, this compound holds significant potential in various research applications.[1] However, its novelty and structural similarity to endogenous nucleosides necessitate a rigorous and informed approach to safety. The toxicological properties of many research chemicals are not fully elucidated, making a conservative and cautious handling strategy paramount.
This guide provides a direct, field-tested framework for the safe handling, use, and disposal of this compound, ensuring the integrity of your research and the protection of all laboratory personnel. The protocols herein are designed to be self-validating systems, emphasizing the causality behind each safety measure.
The Precautionary Principle: Hazard Assessment of a Modified Nucleoside
This compound is a modified version of a natural deoxyribonucleoside. While the Safety Data Sheet (SDS) for the parent compound, thymidine, does not classify it as hazardous[2][3], chemical modifications can significantly alter a molecule's biological activity and toxicological profile. Nucleoside analogs, by design, can interact with cellular machinery, including DNA and RNA polymerases. Therefore, in the absence of comprehensive toxicological data for this compound, it must be handled as a substance of unknown toxicity with the potential to be biologically active. The primary risks to mitigate are inadvertent inhalation of airborne powder, skin contact, and eye exposure.
General laboratory safety guidelines mandate a thorough hazard assessment before working with any new chemical.[4] This involves understanding the potential routes of exposure and implementing controls to minimize them.
Personal Protective Equipment (PPE): A Multi-Barrier System
The selection of PPE is not a static checklist but a dynamic process tailored to the specific experimental procedure. The goal is to establish multiple barriers between the researcher and the chemical.[5] For this compound, which is typically a solid powder[6], the level of protection increases when there is a higher risk of generating dust or splashes.
Table 1: PPE Requirements for Handling this compound
| Task | Minimum PPE Requirement | Rationale |
|---|---|---|
| Storage & Inventory | Standard Lab Attire¹, Safety Glasses | Low risk of exposure; protects against incidental contact during container handling. |
| Weighing Solid Compound | Standard Lab Attire¹, Safety Goggles, Nitrile Gloves, Lab Coat | Protects against eye and skin contact. Weighing should be done in a ventilated enclosure to prevent inhalation of fine powder.[7] |
| Preparing Solutions | Standard Lab Attire¹, Safety Goggles, Nitrile Gloves, Lab Coat | Protects against splashes of the chemical solution. If using volatile solvents, this must be performed in a chemical fume hood.[7] |
| Running Reactions & Transfers | Standard Lab Attire¹, Safety Goggles, Nitrile Gloves, Lab Coat | Provides a baseline of protection during procedures with a moderate risk of splashes or spills. |
| High-Risk Operations² | Standard Lab Attire¹, Face Shield over Safety Goggles, Double Nitrile Gloves, Chemical-Resistant Gown | Offers maximum protection for face, eyes, and skin during procedures with a high potential for splashing or aerosol generation.[4][5] |
| Spill Cleanup | As per "High-Risk Operations" | Ensures personnel are fully protected while managing an active and uncontrolled release of the material.[7] |
¹Standard Lab Attire includes long pants and closed-toe shoes.[4] ²High-risk operations include handling large quantities, heating solutions, or procedures with a significant risk of aerosolization.
Operational and Disposal Plans
Adherence to standardized protocols is crucial for minimizing exposure and ensuring reproducible, safe science. The following workflows provide step-by-step guidance for key operations involving this compound.
Experimental Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting appropriate PPE based on the specific laboratory task.
Caption: PPE selection workflow for this compound handling.
Protocol 1: Weighing the Solid Compound
-
Preparation: Before handling the compound, ensure your PPE (safety goggles, lab coat, nitrile gloves) is correctly worn.[4]
-
Work Area Setup: Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to contain any airborne powder.[7]
-
Handling: Use a spatula to carefully transfer the desired amount of this compound from the stock bottle to a tared weigh boat or container.
-
Minimize Dust: Avoid any actions that could generate dust, such as dropping the spatula or tapping the container forcefully.
-
Cleanup: After weighing, carefully clean the spatula and the weighing area with a damp cloth to collect any residual powder. Dispose of the cloth as solid chemical waste.
-
Storage: Tightly seal the stock bottle and return it to its designated storage location, typically at 2°C - 8°C.[1]
Protocol 2: Small-Scale Spill Management
Accidents can happen, but a prepared response can prevent a minor spill from becoming a major incident.[7]
-
Alert Personnel: Immediately notify others in the lab of the spill.
-
Evacuate (If Necessary): For large spills or if the substance is aerosolized, evacuate the immediate area.
-
Don PPE: Before cleaning, don the appropriate PPE, including safety goggles, a lab coat, and double nitrile gloves.[7]
-
Containment:
-
For Solid Spills: Gently cover the spill with absorbent paper towels. Dampen the towels slightly with water to prevent the powder from becoming airborne. Do not oversaturate.[8]
-
For Liquid Spills: Cover the spill with an inert absorbent material, such as vermiculite or a commercial sorbent pad.
-
-
Cleanup: Starting from the outside of the spill and working inwards, carefully collect the absorbent material and contaminated debris.
-
Package Waste: Place all contaminated materials into a sealable, vapor-tight plastic bag or a designated hazardous waste container.[8] It is good practice to double-bag the waste.
-
Decontaminate: Clean the spill area with soap and water, and wipe down any affected equipment.
-
Dispose: Label the waste container appropriately and arrange for pickup through your institution's Environmental Health and Safety (EHS) department.
Protocol 3: Waste Disposal Plan
Proper segregation and disposal of chemical waste are critical for laboratory safety and environmental compliance.
-
Designate Waste Containers: Use separate, clearly labeled, and sealed containers for each type of waste:
-
Solid Waste: Unused this compound, contaminated paper towels, gloves, and weigh boats.
-
Liquid Waste: Solutions containing this compound. Do not mix with incompatible waste streams.
-
-
Collection:
-
Collect contaminated disposable items (e.g., pipette tips, gloves) in a designated, sealed bag or container immediately after use.
-
Transfer waste solutions into a dedicated, properly labeled, and corrosive-resistant container with a tightly sealing lid.[8]
-
-
Disposal:
By integrating these safety protocols into your daily workflow, you build a culture of safety and ensure that your valuable research with this compound can proceed with confidence and integrity.
References
-
PubChem. this compound. National Institutes of Health.
-
U.S. Environmental Protection Agency. Personal Protective Equipment. US EPA.
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Sigma-Aldrich. SAFETY DATA SHEET. MilliporeSigma.
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Sigma-Aldrich. SAFETY DATA SHEET. MilliporeSigma.
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Institute for Molecular Biology & Biophysics. Laboratory Safety Guidelines. ETH Zürich.
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Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. University of Washington.
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Lab Manager Magazine. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.
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NextGen Protocols. Guidelines for Safe Laboratory Practices. NextGen Protocols.
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Alberta College of Pharmacy. Personal protective equipment in your pharmacy. ACP.
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Carl ROTH. Safety Data Sheet: Thymidine. Carl ROTH.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
